molecular formula C25H40O2 B1609250 Benzyl oleate CAS No. 55130-16-0

Benzyl oleate

Cat. No.: B1609250
CAS No.: 55130-16-0
M. Wt: 372.6 g/mol
InChI Key: CGFITOCWTCRCSL-KTKRTIGZSA-N
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Description

Benzyl oleate is a useful research compound. Its molecular formula is C25H40O2 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3/b10-9-
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InChI Key

CGFITOCWTCRCSL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H40O2
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DSSTOX Substance ID

DTXSID301317700
Record name Benzyl oleate
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Molecular Weight

372.6 g/mol
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CAS No.

55130-16-0
Record name Benzyl oleate
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Record name Benzyl oleate
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Record name Benzyl oleate
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Record name Benzyl oleate
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Record name BENZYL OLEATE
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Foundational & Exploratory

Benzyl oleate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) Oleate (B1233923): Chemical Properties and Structure

Introduction

Benzyl oleate (CAS No. 55130-16-0) is the ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and benzyl alcohol, an aromatic alcohol.[1] This structure imparts both lipophilic characteristics, from the long oleic acid hydrocarbon chain, and aromatic properties from the benzyl group.[1] These dual characteristics make it a versatile compound with applications in various fields, including as a solvent, plasticizer, and a vehicle in drug delivery systems for lipophilic active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analysis, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is crucial for predicting its behavior in various formulations and for developing analytical methods.

PropertyValueReference
Molecular Formula C₂₅H₄₀O₂[3][4][5]
Molecular Weight 372.59 g/mol [3]
CAS Number 55130-16-0[1][3][5]
Appearance Colorless oily liquid[2]
Boiling Point 464.9°C at 760 mmHg235°C[3][6][7]
Density 0.931 g/cm³ at 23°C[3][6][7]
Flash Point 106.4°C[3][6]
Vapor Pressure 8.05 x 10⁻⁹ mmHg at 25°C[3]
Refractive Index 1.4875 (estimate)[3]
LogP 7.76730[3]
XLogP3 9.1[3][4]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 18[3]
Exact Mass 372.302830514 Da[3][4]

Chemical Structure

This compound is structurally identified as benzyl (Z)-octadec-9-enoate.[4] Its structure consists of the C18 monounsaturated oleic acid backbone ester-linked to a benzyl group via an oxygen atom.

  • IUPAC Name: benzyl (Z)-octadec-9-enoate[4]

  • Canonical SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1[3]

  • InChI Key: CGFITOCWTCRCSL-KTKRTIGZSA-N[1]

The presence of the cis double bond at the 9th position of the oleoyl (B10858665) chain introduces a kink, influencing its packing and physical state. The benzyl group provides a site for potential π-π stacking interactions and influences its solvency properties.

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of oleic acid with benzyl alcohol.[1]

1. Acid-Catalyzed Esterification: This is a classic and common method for producing this compound.

  • Reactants: Oleic acid and benzyl alcohol. It is common to use a molar excess of benzyl alcohol to drive the reaction towards completion.[1]

  • Catalyst: An acid catalyst such as sulfuric acid or p-toluene sulfonic acid.[1][8] An alternative catalyst is n-butyl titanate.[8]

  • Procedure:

    • Oleic acid (1 equivalent), benzyl alcohol (1.5 equivalents), and the catalyst (e.g., n-butyl titanate, 0.1% w/w) are dissolved in a solvent like toluene.[1][8]

    • The mixture is refluxed for several hours (e.g., 10 hours).[8]

    • Water produced during the reaction is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards the ester product.[8]

    • Upon completion, the reaction mixture is cooled.

2. Transesterification: This method involves reacting an existing oleate ester, such as methyl oleate, with benzyl alcohol.[1]

  • Reactants: Methyl oleate and benzyl alcohol.

  • Catalyst: Typically a base catalyst.

  • Advantage: This route can be beneficial as the starting methyl oleate is readily available from the transesterification of triglycerides from natural oils.[1]

3. Synthesis via Benzyl Halide: An alternative route involves the reaction of a carboxylate salt with benzyl bromide.[9]

  • Reactants: An α,β-unsaturated carboxylic acid (like oleic acid) and benzyl bromide.[9]

  • Base: Sodium bicarbonate (NaHCO₃).[9]

  • Procedure:

    • The carboxylic acid and benzyl bromide are dissolved in a solvent mixture such as DMF/1,4-dioxane.[9]

    • Sodium bicarbonate is added, and the reaction proceeds at room temperature.[9]

Purification Methodologies

Post-synthesis, the crude product contains unreacted starting materials and byproducts that require removal.

  • Liquid-Liquid Extraction: To remove the unreacted oleic acid, the crude product can be washed with a weak base solution, such as aqueous sodium bicarbonate (NaHCO₃).[10] Care must be taken during shaking as the formation of sodium oleate can act as an emulsifier.[10]

  • Solvent Washing: Excess benzyl alcohol can be removed by washing with solvents like diethyl ether or acetone.[10]

  • Silica Gel Chromatography: For high purity (≥98%), column chromatography is effective.[1]

    • Stationary Phase: Silica gel.[1]

    • Mobile Phase: A non-polar eluent system, typically a gradient of hexane (B92381) and ethyl acetate.[1] this compound, being less polar than the starting materials, will elute first.[1]

Analytical Techniques

Structural confirmation and purity assessment are critical steps.

  • Spectroscopy:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the benzyl group, the long aliphatic chain, and the double bond.[4][9]

    • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), it is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[4]

    • Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the characteristic ester carbonyl (C=O) stretch.[4]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of this compound and for quantitative analysis in formulations.[1][2]

Applications in Drug Development Workflows

This compound's properties as an oily vehicle are particularly relevant in the formulation of poorly water-soluble drugs for parenteral and topical delivery.[2]

G Experimental Workflow: Drug Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add excess API to vials B Add known volume of this compound A->B C Cap vials and place in shaker (e.g., 24-72h at 25°C or 37°C) B->C Incubate to reach equilibrium D Centrifuge to separate undissolved API C->D After incubation E Collect supernatant (saturated solution) D->E F Dilute aliquot with suitable solvent E->F G Analyze API concentration (e.g., HPLC) F->G H Final Solubility Value G->H Calculate solubility (mg/mL)

Caption: Workflow for determining drug solubility in an oily vehicle like this compound.[2]

G Experimental Workflow: In Vitro Drug Release via Dialysis cluster_setup Setup cluster_release Release Study cluster_sampling Sampling & Analysis A Prepare drug-loaded This compound formulation C Load formulation into dialysis bag/cell A->C B Hydrate dialysis membrane (suitable MWCO) B->C D Immerse sealed bag in release medium (e.g., PBS, pH 7.4 at 37°C) C->D Start experiment E Maintain constant agitation D->E F Withdraw samples at predetermined time intervals E->F G Replace with equal volume of fresh, pre-warmed medium F->G H Analyze API concentration in samples (HPLC) F->H I Drug Release Profile H->I Calculate cumulative release

Caption: Workflow for in vitro drug release testing from an oily formulation using a dialysis method.[2]

Conclusion

This compound is a well-characterized fatty acid ester with a unique combination of lipophilic and aromatic properties. Its synthesis is straightforward, primarily via esterification, and it can be purified to a high degree using standard laboratory techniques. For professionals in drug development, its utility as a non-aqueous vehicle for poorly soluble drugs is of significant interest. The provided experimental workflows for solubility and in vitro release are foundational for evaluating its performance in preclinical formulation studies. A thorough understanding of its chemical properties is essential for its effective application and for the rational design of novel drug delivery systems.

References

An In-depth Technical Guide to the Synthesis of Benzyl Oleate via Esterification of Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) oleate (B1233923), the ester formed from the reaction of oleic acid and benzyl alcohol, is a compound of significant interest across various industrial sectors, including pharmaceuticals, cosmetics, and as a biolubricant.[1][2][3] Its properties, which include a high boiling point, low volatility, and excellent lubricity, are derived from its unique molecular structure, which combines a long, unsaturated fatty acid chain with an aromatic benzyl group.[1] This guide provides a comprehensive overview of the primary methods for synthesizing benzyl oleate, with a focus on the direct esterification of oleic acid. It includes detailed experimental protocols, a comparative analysis of reaction conditions, and visual representations of the reaction pathway and experimental workflow to aid researchers in their synthetic endeavors.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into three main routes:

  • Direct Esterification: This is the most common method, involving the direct reaction of oleic acid with benzyl alcohol, typically in the presence of a catalyst to accelerate the reaction and with the removal of water to drive the equilibrium towards product formation.[1][4]

  • Transesterification: In this approach, an existing ester of oleic acid, such as methyl oleate or ethyl oleate, is reacted with benzyl alcohol. This displaces the smaller alcohol (methanol or ethanol) to form this compound.[1][4]

  • Enzymatic Synthesis: Utilizing enzymes, particularly lipases, as biocatalysts offers a greener alternative to traditional chemical methods.[2][3] This method often proceeds under milder reaction conditions and can be performed in solvent-free systems.[3]

This guide will focus on the direct esterification method, providing detailed protocols and comparative data.

Direct Esterification of Oleic Acid with Benzyl Alcohol

The direct esterification of oleic acid is a reversible reaction that is typically catalyzed by an acid.[4][5] The general reaction is as follows:

Oleic Acid + Benzyl Alcohol ⇌ this compound + Water

To achieve high yields of this compound, the equilibrium of this reaction must be shifted to the right. This is commonly achieved by removing the water produced during the reaction, often through azeotropic distillation with a suitable solvent like toluene (B28343).[6][7]

Catalysts for Direct Esterification

A variety of catalysts can be employed for the direct esterification of oleic acid. The choice of catalyst can significantly impact reaction time, temperature, and overall yield.

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective catalysts.[7][8] However, their use can lead to challenges in separation, purification, and potential corrosion of equipment.[9]

  • Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfated metal-incorporated MCM-48, offer advantages in terms of reusability and simplified product purification.[10]

  • Lewis Acids: Lewis acids like tin(II) chloride dihydrate (SnCl₂·2H₂O) have been shown to be efficient catalysts for the esterification of fatty acids, offering a less corrosive alternative to strong mineral acids.[9]

  • Organometallic Catalysts: Compounds like n-butyl titanate are also utilized as catalysts in this reaction.[6][7]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via direct esterification, based on methodologies reported in the literature.

Protocol 1: Esterification using n-Butyl Titanate as a Catalyst

This protocol is adapted from a method used for preparing fatty acid benzyl esters.[6][7]

Materials:

  • Oleic acid (25 g)

  • Benzyl alcohol (30 g)

  • Toluene (40 mL)

  • n-Butyl titanate (250 µL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Combine oleic acid (25 g), benzyl alcohol (30 g), and toluene (40 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add n-butyl titanate (250 µL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 10 hours. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Esterification using Tin(II) Chloride Dihydrate as a Catalyst

This protocol is based on a general procedure for the esterification of oleic acid catalyzed by SnCl₂·2H₂O.[9]

Materials:

  • Oleic acid (1 mmol)

  • Ethanol (B145695) (10 mL, 120 mmol - note: benzyl alcohol would be substituted here for this compound synthesis)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.01 to 0.4 mmol)

  • Three-necked glass flask

  • Reflux condenser

  • Thermometer

  • Heating source

Procedure:

  • In a 50 mL three-necked glass flask equipped with a reflux condenser and a thermometer, add oleic acid (1 mmol) and benzyl alcohol (an excess is recommended to drive the reaction, e.g., a 120:1 molar ratio as used with ethanol in the source).

  • Heat the mixture to the desired reflux temperature.

  • Add the SnCl₂·2H₂O catalyst (0.01 to 0.4 mmol) to the heated mixture.

  • Maintain the reaction at reflux for the desired time, monitoring the progress by techniques such as titration of the remaining oleic acid.

  • Upon completion, the product can be purified to remove the catalyst and any unreacted starting materials.

Purification of this compound

After the synthesis, the crude this compound needs to be purified to remove unreacted oleic acid, benzyl alcohol, and the catalyst.

Purification Protocol:

  • Solvent Extraction: Dissolve the crude product in a non-polar solvent like hexane (B92381) or ethyl acetate.[11]

  • Washing:

    • Wash the organic phase with a saturated sodium bicarbonate or sodium carbonate solution to neutralize and remove any unreacted oleic acid.[11]

    • Wash the organic phase with water to remove any remaining salts and water-soluble impurities.[11]

    • A final wash with brine (saturated NaCl solution) can help to break any emulsions and further remove water.

  • Drying: Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6][7]

  • Chromatography (for high purity): For achieving high purity (≥98%), silica (B1680970) gel chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. This compound, being less polar than the starting materials, will elute first.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of esters of oleic acid, which can be extrapolated for the synthesis of this compound.

Table 1: Comparison of Catalysts and Reaction Conditions for Oleic Acid Esterification

CatalystCatalyst LoadingSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
n-Butyl titanate250 µL for 25g acid1:1.2 (approx.)Reflux10Complete conversion implied[6][7]
SnCl₂·2H₂O1 to 40 mol%1:120 (with ethanol)Reflux2~24 to ~90[9]
Sulfuric Acid (H₂SO₄)0.1% of FFA massNot specified130Not specifiedHigh conversion implied[5]
4-dodecylbenzenesulfonic acid (DBSA)10 mol%1.3:140493.6[12]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₄₀O₂[13][14]
Molecular Weight372.58 g/mol [13][14]
CAS Number55130-16-0[13][14]
Density0.9330 g/cm³ @ 25 °C[14]
Boiling Point237 °C @ 7 Torr[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Esterification_Reaction oleic_acid Oleic Acid (C18H34O2) intermediate Protonated Oleic Acid oleic_acid->intermediate + H+ benzyl_alcohol Benzyl Alcohol (C7H8O) catalyst Acid Catalyst (e.g., H2SO4, SnCl2) benzyl_oleate This compound (C25H40O2) intermediate->benzyl_oleate + Benzyl Alcohol - H2O - H+ water Water (H2O)

Caption: Chemical reaction pathway for the acid-catalyzed esterification of oleic acid with benzyl alcohol.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants 1. Mix Oleic Acid, Benzyl Alcohol, & Solvent add_catalyst 2. Add Catalyst reactants->add_catalyst reflux 3. Heat to Reflux (with water removal) add_catalyst->reflux extraction 4. Solvent Extraction reflux->extraction washing 5. Wash with NaHCO3 and Water extraction->washing drying 6. Dry with Na2SO4 washing->drying evaporation 7. Solvent Evaporation drying->evaporation characterization 8. Characterization (e.g., GC-MS, FT-IR) evaporation->characterization

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Conclusion

The synthesis of this compound via direct esterification of oleic acid is a well-established and versatile method. The choice of catalyst and reaction conditions can be tailored to achieve desired yields and purity levels. This guide provides a foundational understanding and practical protocols for researchers and professionals working in drug development and other scientific fields where high-purity esters are required. The provided data and workflows offer a starting point for the optimization of this compound synthesis for specific applications.

References

A Comprehensive Technical Guide to the Synthesis of Benzyl Oleate via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis of benzyl (B1604629) oleate (B1233923), a valuable ester with applications in the pharmaceutical, cosmetic, and polymer industries. The focus of this document is on the transesterification route, a prominent and efficient method for its production. Both chemical and enzymatic transesterification pathways are discussed, offering a comparative analysis of catalysts, reaction conditions, and yields. This guide is intended to be a practical resource, featuring detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of the synthesis processes.

Introduction to Benzyl Oleate and Transesterification

This compound is the ester formed from the reaction of oleic acid or its esters with benzyl alcohol. Its properties, including its high boiling point, low volatility, and excellent solvent characteristics, make it a desirable component in various formulations. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a common and effective method for synthesizing this compound. This reaction can be catalyzed by chemical agents (acids or bases) or enzymes (lipases).

The general reaction for the transesterification of an oleate ester (e.g., methyl oleate) with benzyl alcohol to produce this compound is as follows:

CH₃(CH₂)₇CH=CH(CH₂)₇COOR' + C₆H₅CH₂OH ⇌ CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂C₆H₅ + R'OH

Where R' is typically a short-chain alkyl group, such as methyl or ethyl.

Chemical Synthesis of this compound

Chemical transesterification is a well-established method for this compound synthesis, offering relatively high conversion rates and shorter reaction times. The choice of catalyst, either acid or base, significantly influences the reaction mechanism and conditions.

Acid-Catalyzed Transesterification

Strong acids such as sulfuric acid (H₂SO₄) are commonly employed as catalysts in this process. The reaction proceeds through a series of protonation and nucleophilic attack steps.

Reaction Mechanism:

The acid catalyst protonates the carbonyl oxygen of the oleate ester, increasing its electrophilicity. Benzyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps result in the formation of this compound and the regeneration of the acid catalyst.

Acid_Catalyzed_Transesterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products methyl_oleate Methyl Oleate protonated_ester Protonated Methyl Oleate methyl_oleate->protonated_ester + H⁺ benzyl_alcohol Benzyl Alcohol h_plus H⁺ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate + Benzyl Alcohol benzyl_oleate This compound tetrahedral_intermediate->benzyl_oleate - Methanol, - H⁺ h_plus_regen H⁺ (Regenerated) methanol Methanol

Acid-Catalyzed Transesterification Pathway

Experimental Protocol: Acid-Catalyzed Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl oleate and benzyl alcohol. A molar excess of benzyl alcohol is often used to drive the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% w/w of the oleate).

  • Reaction: Heat the mixture to a temperature between 100-130°C with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization and Washing: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel until the effervescence ceases.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound. Discard the lower aqueous layer.

  • Purification: Wash the organic layer with distilled water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the excess benzyl alcohol and any solvent used for extraction under reduced pressure using a rotary evaporator.

  • Final Purification: Further purification can be achieved by vacuum distillation or column chromatography to obtain high-purity this compound.

Base-Catalyzed Transesterification

Base catalysts, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are also effective for transesterification. These reactions are generally faster than acid-catalyzed reactions but are more sensitive to the presence of free fatty acids and water, which can lead to saponification (soap formation).

Reaction Mechanism:

The reaction is initiated by the deprotonation of benzyl alcohol by the base to form a benzyl alkoxide. This strong nucleophile then attacks the carbonyl carbon of the oleate ester, leading to a tetrahedral intermediate which then collapses to form this compound and a methoxide (B1231860) anion. The methoxide anion then deprotonates another benzyl alcohol molecule, regenerating the benzyl alkoxide and continuing the catalytic cycle.

Quantitative Data for Chemical Synthesis

CatalystSubstrateMolar Ratio (Alcohol:Oleate)Temperature (°C)Time (h)Yield (%)Reference
H₂SO₄Methyl Oleate30:16550>99
KOHTriglyceride6:1601~98
N-butyl titanateOleic Acid1.2:1 (Alcohol:Acid)Reflux in Toluene10High

Enzymatic Synthesis of this compound

Enzymatic transesterification using lipases offers a green and highly selective alternative to chemical methods. These reactions are carried out under milder conditions, reducing energy consumption and the formation of byproducts. Lipases are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous or micro-aqueous environments, they can effectively catalyze esterification and transesterification reactions.

Commonly used lipases for this purpose include those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Rhizomucor miehei.

Advantages of Enzymatic Synthesis:

  • High Selectivity: Lipases can be highly specific, leading to purer products.

  • Mild Reaction Conditions: Reactions are typically run at lower temperatures (30-60°C).

  • Easy Catalyst Removal: Immobilized enzymes can be easily filtered and reused.

  • Reduced Byproducts: Avoids the issue of saponification.

Spectroscopic Characterization of Benzyl Oleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (B1604629) oleate (B1233923), a fatty acid ester with applications in various scientific fields, including pharmaceuticals and material science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of Benzyl oleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of this compound. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl and oleate moieties. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Structural Moiety Proton Type Typical Chemical Shift (δ) (ppm) Multiplicity
Benzyl GroupAromatic Protons (C₆H₅)~7.3Multiplet
Benzyl GroupMethylene Protons (O-CH₂)~5.1Singlet
Oleate ChainVinylic Protons (-CH=CH-)~5.3Multiplet
Oleate ChainMethylene α to C=O (CH₂-COO)~2.3Triplet
Oleate ChainMethylene Chain (-(CH₂)n-)1.22 - 1.42Multiplet
Oleate ChainAllylic Protons (-CH₂-CH=)1.96 - 2.12Multiplet
Oleate Chainβ-Methylene to Carbonyl (-CH₂-CH₂-COOR)1.56 - 1.68Multiplet
Oleate ChainTerminal Methyl (CH₃)~0.9Triplet

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's operating frequency.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are also reported in ppm relative to TMS.

Structural Moiety Carbon Type Typical Chemical Shift (δ) (ppm)
Oleate ChainCarbonyl Carbon (C=O)~173
Benzyl GroupAromatic Carbons (C₆H₅)128 - 136
Oleate ChainVinylic Carbons (-CH=CH-)~130
Benzyl GroupMethylene Carbon (O-CH₂)~66
Oleate ChainMethylene α to C=O (CH₂-COO)~34
Oleate ChainMethylene Chain (-(CH₂)n-)22 - 32
Oleate ChainTerminal Methyl (CH₃)~14
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline-corrected.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_results Results Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube / IR Cell / GC Vial Dissolution->Transfer NMR NMR Spectrometer (¹H & ¹³C) Transfer->NMR NMR Analysis IR FT-IR Spectrometer Transfer->IR IR Analysis MS GC-MS System Transfer->MS MS Analysis Process_NMR Process Spectra (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Identify Characteristic Absorption Bands IR->Process_IR Process_MS Analyze Mass Spectrum (Fragmentation Pattern) MS->Process_MS Structure Structural Confirmation & Purity Assessment Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

FT-IR Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester functionality and hydrocarbon chains.

Vibrational Mode Functional Group Absorption Region (cm⁻¹) Intensity
C=O StretchEster Carbonyl~1740Strong
C-O-C StretchEster Linkage~1160 - 1250Strong
C-H StretchAliphatic CH₂, CH₃~2850 - 2960Strong
=C-H StretchVinylic C-H~3010Medium
C-H BendAromatic~700 - 800Medium

These absorption bands are indicative of the ester group (C=O and C-O-C stretches), the long aliphatic chain (C-H stretch), the double bond in the oleate moiety (=C-H stretch), and the benzyl group's aromatic ring (C-H bend).[1]

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of liquid samples like this compound is Attenuated Total Reflectance (ATR) FT-IR.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition: Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal in contact with the sample. To improve the signal-to-noise ratio, an average of 16 to 32 scans is typically collected. A spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is standard.

  • Data Analysis: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands to confirm the presence of the expected functional groups.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Mass Spectrometry Data

In a typical GC-MS analysis, this compound is first separated from other components by the gas chromatograph before entering the mass spectrometer. The mass spectrum provides confirmation of its molecular weight and a characteristic fragmentation pattern.

m/z (mass-to-charge ratio) Relative Abundance Plausible Fragment
91HighestTropylium (B1234903) ion (C₇H₇⁺)
432nd HighestPropyl cation (C₃H₇⁺) or Acetyl cation (CH₃CO⁺)
413rd HighestAllyl cation (C₃H₅⁺)

The presence of a prominent peak at m/z 91 is a strong indicator of the benzyl group, as it corresponds to the stable tropylium ion.[1] The molecular ion peak [M]⁺ at m/z 372 may also be observed, confirming the molecular weight of this compound.[2]

Experimental Protocol for GC-MS

The following is a general protocol for the GC-MS analysis of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250-280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating fatty acid esters. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) scan range of 40-500 amu is typically sufficient to detect the molecular ion and key fragments of this compound.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum corresponding to this peak can then be analyzed to identify the characteristic fragments and confirm the structure.

References

A Technical Guide to the Solubility of Benzyl Oleate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of benzyl (B1604629) oleate (B1233923), a key excipient in various pharmaceutical formulations. Due to its lipophilic nature, understanding its solubility in a range of organic solvents is critical for formulation development, particularly for parenteral drug delivery systems where it can act as a vehicle for poorly water-soluble active pharmaceutical ingredients (APIs).

Core Principles of Benzyl Oleate Solubility

This compound is the ester formed from the condensation of benzyl alcohol and oleic acid. Its molecular structure, featuring a long, nonpolar oleic acid carbon chain and a benzyl group, dictates its solubility profile. Following the principle of "like dissolves like," this compound is generally soluble in nonpolar and moderately polar organic solvents and insoluble in highly polar solvents like water.[1][2]

Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected Solubility
Alcohols Methanol, Ethanol, IsopropanolSoluble to Miscible[3]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble to Miscible
Esters Ethyl AcetateSoluble to Miscible[4]
Ketones AcetoneSoluble[2]
Hydrocarbons Hexane, TolueneSoluble[4]
Chlorinated Solvents Chloroform, DichloromethaneSoluble
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Sparingly Soluble
Polar Protic Solvents WaterInsoluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method outlines a reliable approach for determining the equilibrium solubility of this compound in a chosen organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies by taking measurements at different time points until the concentration of this compound in the solution stabilizes.[5]

  • Phase Separation: After the equilibration period, remove the vials from the shaker bath and allow the undissolved this compound to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent precipitation, immediately dilute the sample with the same organic solvent in a volumetric flask to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Relevant Processes

To further aid in the understanding of this compound's role in pharmaceutical sciences, the following diagrams illustrate its synthesis and a typical application workflow.

Synthesis_of_Benzyl_Oleate Oleic_Acid Oleic Acid Esterification Fischer Esterification Oleic_Acid->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Benzyl_Oleate This compound Esterification->Benzyl_Oleate Water Water Esterification->Water Parenteral_Drug_Delivery_Workflow cluster_Formulation Formulation Development cluster_Administration Administration and Drug Release API Poorly Water-Soluble API Dissolution API Dissolution in this compound API->Dissolution Benzyl_Oleate This compound (Vehicle) Benzyl_Oleate->Dissolution Mixing Homogenization/Mixing Dissolution->Mixing Excipients Other Excipients (e.g., co-solvents, surfactants) Excipients->Mixing Sterile_Filtration Sterile Filtration Mixing->Sterile_Filtration Parenteral_Injection Parenteral Injection (e.g., Intramuscular) Sterile_Filtration->Parenteral_Injection Depot_Formation Formation of Drug Depot at Injection Site Parenteral_Injection->Depot_Formation Drug_Release Controlled Release of API from Depot Depot_Formation->Drug_Release Systemic_Circulation Absorption into Systemic Circulation Drug_Release->Systemic_Circulation

References

An In-depth Technical Guide to the Thermal Degradation Profile of Benzyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of benzyl (B1604629) oleate (B1233923). While specific quantitative data for pure benzyl oleate is not extensively available in public literature, this document synthesizes information from studies on related compounds and copolymers to present a scientifically grounded profile. It details the primary degradation pathways, expected thermal stability, and the analytical methodologies required for a thorough investigation. This guide is intended to be a valuable resource for researchers and professionals working with this compound in applications where thermal stability is a critical parameter.

Introduction to this compound and its Thermal Stability

This compound is a fatty acid ester synthesized from oleic acid, a monounsaturated omega-9 fatty acid, and benzyl alcohol, an aromatic alcohol.[1] Its structure, combining a long lipophilic alkyl chain with an aromatic moiety, makes it a versatile molecule in various industrial applications, including as a plasticizer and in pharmaceutical formulations. Understanding the thermal stability and degradation profile of this compound is paramount for defining its processing, storage, and application limits, especially in drug development where excipient stability can impact the safety and efficacy of the final product.

The primary mechanism of thermal degradation for this compound is the cleavage of the ester bond.[1] This initial decomposition is reported to commence at temperatures above 150°C.[1] In the context of a copolymer, poly(this compound-co-maleic anhydride), initial decomposition has been observed via thermogravimetric analysis (TGA) to begin at a slightly lower temperature of 146.32°C.

Thermal Degradation Pathways

The thermal degradation of this compound can proceed through several pathways, which are influenced by temperature and the surrounding atmosphere (inert or oxidative).

2.1. Primary Degradation: Ester Bond Cleavage

Under inert atmosphere (e.g., nitrogen or argon), the principal degradation pathway is the homolytic or heterolytic cleavage of the ester linkage. This results in the formation of its constituent molecules: oleic acid and benzyl alcohol.[1]

  • Reaction: this compound → Oleic Acid + Benzyl Alcohol

At elevated temperatures, this is the dominant initial degradation step.

2.2. Secondary Degradation

At higher temperatures, the primary degradation products, oleic acid and benzyl alcohol, will undergo further decomposition.

  • Oleic Acid Degradation: The unsaturated oleic acid can undergo various reactions, including isomerization, cyclization, and fragmentation, leading to the formation of a complex mixture of smaller hydrocarbons (alkanes, alkenes), aldehydes, ketones, and other carboxylic acids.

  • Benzyl Alcohol Degradation: Benzyl alcohol can decompose to form toluene, benzene, and benzaldehyde (B42025), particularly at high temperatures or under oxidative conditions.[2] The thermal decomposition of the benzyl radical, a potential intermediate, has been studied and can lead to the formation of a C7H6 species and a hydrogen atom at very high temperatures (1430-1730 K).[3]

2.3. Oxidative Degradation

In the presence of oxygen, the degradation process is more complex. The sites susceptible to oxidation are the benzylic C-H bonds and the double bond within the oleate chain.[1]

  • Benzylic Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of benzaldehyde and subsequently benzoic acid.[1]

  • Oleate Chain Oxidation: The double bond in the oleate moiety is susceptible to oxidation, forming hydroperoxides, which are unstable and can decompose to form a variety of smaller, volatile compounds such as aldehydes, ketones, and acids.

Quantitative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

ParameterPoly(this compound-co-maleic anhydride)Oleic Acid (Analog)[4]Methyl Oleate (Analog)[4]
Onset of Decomposition (Tonset) 146.32°C~179°CNot specified
Peak Degradation Temperature (Tmax) Stage 1: Not specified, Stage 2: Not specifiedNot specifiedNot specified
Weight Loss at 292.04°C 66.55%--
Weight Loss at 445.99°C 96.51% (cumulative)--
Final Residue 1.34%NegligibleNegligible

Note: The data for the copolymer is influenced by the presence of maleic anhydride (B1165640) and the polymeric structure.

Table 2: Potential Thermal Degradation Products of this compound

Degradation StageTemperature RangeAtmospherePotential ProductsAnalytical Technique
Primary 150°C - 300°CInertOleic Acid, Benzyl AlcoholTGA, Py-GC-MS
Secondary > 300°CInertToluene, Benzene, Benzaldehyde, various hydrocarbons (from oleic acid)Py-GC-MS
Oxidative > 150°COxidativeBenzaldehyde, Benzoic Acid, various aldehydes, ketones, and acids (from oleate chain)TGA (in air), Py-GC-MS

Experimental Protocols

A comprehensive thermal degradation analysis of this compound should employ a combination of thermoanalytical techniques.

4.1. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen or argon for inert atmosphere analysis, and air or oxygen for oxidative degradation studies. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10 K/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum degradation rates. Determine the onset temperature (Tonset), peak degradation temperatures (Tmax), and the percentage of residue.

4.2. Differential Scanning Calorimetry (DSC)

DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events and with decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of pure this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., -50°C).

    • Ramp up to a temperature above the expected decomposition range (e.g., 400°C) at a heating rate of 10 K/min.

  • Data Analysis: Plot heat flow versus temperature. Endothermic peaks can indicate melting, while exothermic peaks can indicate crystallization or decomposition.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the identification of the volatile and semi-volatile products of thermal degradation.

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount (typically in the microgram range) of this compound is placed in a pyrolysis tube.

  • Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., 300°C, 500°C, and 700°C to investigate products at different degradation stages) in an inert atmosphere (helium).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: A suitable temperature program to separate the expected degradation products (e.g., start at 40°C, hold for 2 minutes, then ramp to 300°C at 10°C/min).

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

  • Data Analysis: The separated compounds are identified by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Diagram 1: Primary Thermal Degradation Pathway of this compound

benzyl_oleate This compound heat Heat (>150°C) Inert Atmosphere benzyl_oleate->heat oleic_acid Oleic Acid heat->oleic_acid benzyl_alcohol Benzyl Alcohol heat->benzyl_alcohol

Caption: Primary thermal degradation of this compound via ester bond cleavage.

Diagram 2: General Experimental Workflow for Thermal Analysis

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation sample This compound Sample tga TGA (Mass Loss vs. Temp) sample->tga dsc DSC (Heat Flow vs. Temp) sample->dsc py_gcms Py-GC-MS (Degradation Product ID) sample->py_gcms stability Thermal Stability Profile tga->stability dsc->stability products Degradation Products py_gcms->products pathways Degradation Pathways stability->pathways products->pathways

Caption: Workflow for the comprehensive thermal analysis of this compound.

References

An In-Depth Technical Guide to the Rheological Properties of Benzyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) oleate (B1233923), the ester of benzyl alcohol and oleic acid, is a lipophilic compound with applications in various fields, including pharmaceuticals, cosmetics, and as a lubricant. In drug development, particularly for parenteral formulations, understanding the rheological properties of excipients like benzyl oleate is critical. Rheology, the study of the flow and deformation of matter, directly impacts the manufacturability, stability, and performance of liquid dosage forms. This technical guide provides a comprehensive overview of the known rheological and physical properties of this compound, detailed experimental protocols for their measurement, and a discussion of its expected flow behavior based on related compounds.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₄₀O₂[1]
Molecular Weight 372.58 g/mol [1]
Density 0.931 g/cm³ at 20°C[2]
0.9315 g/cm³ at 23°C[3]
0.9330 g/cm³ at 25°C[4]
Boiling Point 464.9°C at 760 mmHg[2]
235°C[3]
237°C at 7 Torr[4]
Flash Point 106.4°C[5]
Refractive Index 1.4875 (estimate)[5]
Kinematic Viscosity (Estimated) See discussion below

Rheological Profile and Flow Behavior

Direct experimental data on the viscosity of pure this compound across a range of temperatures and shear rates is limited in the available scientific literature. However, based on studies of other oleate esters, this compound is expected to behave as a Newtonian fluid .[6] This means its viscosity is independent of the shear rate applied. For a Newtonian fluid, the relationship between shear stress (τ) and shear rate (γ̇) is linear, and the constant of proportionality is the dynamic viscosity (η).

While specific values are not available, the viscosity of this compound is influenced by temperature, with viscosity decreasing as temperature increases. This inverse relationship is a critical consideration for the formulation and administration of drug products, as it affects injectability and syringeability.

Experimental Protocols for Rheological Characterization

To accurately determine the rheological properties of this compound, standardized experimental methods should be employed. The following are detailed protocols for two common methods: capillary viscometry and rotational rheometry.

Kinematic Viscosity Measurement using a Capillary Viscometer (ASTM D445)

This method is suitable for determining the kinematic viscosity of transparent Newtonian liquids.[7]

Objective: To measure the kinematic viscosity of this compound at a specified temperature.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)

  • Constant temperature water bath with a precision of ±0.02°C

  • Stopwatch with a resolution of at least 0.1 seconds

  • Pipettes and suction bulb

  • Cleaning solvents (e.g., acetone, petroleum ether) and drying apparatus

Procedure:

  • Viscometer Selection and Cleaning: Choose a viscometer where the flow time will be no less than 200 seconds. Thoroughly clean the viscometer with appropriate solvents and dry it completely.

  • Sample Preparation: Ensure the this compound sample is free of any particulate matter. If necessary, filter the sample.

  • Loading the Viscometer: Charge the viscometer with the this compound sample in the manner prescribed for the specific viscometer type, ensuring no air bubbles are trapped in the capillary or timing bulb.

  • Temperature Equilibration: Place the charged viscometer in the constant temperature bath, ensuring it is vertically aligned. Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath.[7]

  • Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow back down under gravity.

  • Timing: Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.

  • Replicate Measurements: Repeat the flow measurement at least twice more. The flow times should be within a specified tolerance (e.g., ±0.2%) of the average.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C * t where:

    • C is the calibration constant of the viscometer (in cSt/s)

    • t is the average flow time (in seconds)

To obtain the dynamic viscosity (η) in centipoise (cP), multiply the kinematic viscosity by the density (ρ) of this compound at the same temperature: η = ν * ρ

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Select & Clean Viscometer B Prepare this compound Sample A->B C Load Viscometer B->C D Temperature Equilibration (e.g., 40°C) C->D E Measure Flow Time D->E F Repeat Measurement E->F G Calculate Average Flow Time F->G Consistent readings H Calculate Kinematic Viscosity (ν = C * t) G->H I Calculate Dynamic Viscosity (η = ν * ρ) H->I

Capillary Viscometry Workflow
Dynamic Viscosity and Flow Behavior Measurement using a Rotational Rheometer

A rotational rheometer can provide more comprehensive information about the rheological behavior of a sample, including its viscosity at various shear rates and temperatures.[8][9]

Objective: To determine the dynamic viscosity of this compound as a function of shear rate and temperature and to confirm its Newtonian behavior.

Apparatus:

  • Rotational rheometer (cone-and-plate or parallel-plate geometry) with temperature control (e.g., Peltier plate)

  • Appropriate measuring geometry (e.g., 40 mm diameter cone with a 2° angle)

  • Pipette for sample loading

  • Cleaning solvents

Procedure:

  • Instrument Setup and Calibration: Turn on the rheometer and allow it to warm up. Perform any necessary calibrations as per the manufacturer's instructions. Set the desired temperature for the measurement (e.g., 25°C).

  • Sample Loading: Place a small, accurately measured volume of this compound onto the center of the lower plate. Lower the upper geometry to the correct gap setting, ensuring the sample spreads evenly to the edge of the geometry without overflowing. Trim any excess sample.

  • Temperature Equilibration: Allow the sample to equilibrate at the set temperature for a sufficient time (e.g., 5-10 minutes).

  • Flow Curve Measurement (Shear Rate Sweep):

    • Perform a continuous or stepped shear rate sweep over a defined range (e.g., 0.1 to 1000 s⁻¹).

    • At each shear rate, the instrument will measure the corresponding shear stress.

    • The software will calculate the dynamic viscosity at each shear rate.

  • Data Analysis:

    • Plot the viscosity as a function of the shear rate. For a Newtonian fluid like this compound is expected to be, the viscosity should remain constant across the range of shear rates.

    • Plot shear stress versus shear rate. For a Newtonian fluid, this should be a straight line passing through the origin, with the slope equal to the dynamic viscosity.

  • Temperature Sweep (Optional):

    • To determine the temperature dependence of viscosity, perform a series of shear rate sweeps at different temperatures (e.g., 20°C, 40°C, 60°C, 80°C, 100°C).

    • Plot the viscosity (at a constant shear rate) as a function of temperature.

G cluster_setup Setup cluster_test Testing cluster_result Results & Analysis A Instrument Calibration & Setup B Load this compound Sample A->B C Set Temperature & Equilibrate B->C D Perform Shear Rate Sweep C->D E Measure Shear Stress at each Shear Rate D->E F Calculate Viscosity (η = τ/γ̇) E->F G Plot Viscosity vs. Shear Rate F->G H Confirm Newtonian Behavior G->H

Rotational Rheometry Workflow

Signaling Pathways

Extensive searches of the scientific literature did not reveal any established signaling pathways in which this compound, as a complete molecule, is known to be directly involved. While its constituent parts upon hydrolysis, benzyl alcohol and oleic acid, can have biological effects, this compound itself is primarily considered an inert vehicle in pharmaceutical applications. Its role is to act as a solvent and depot for active pharmaceutical ingredients in parenteral formulations, facilitating their sustained release.[5]

Conclusion

This compound is a lipophilic ester with potential applications as an excipient in pharmaceutical formulations. While specific rheological data is sparse in the public domain, it is expected to exhibit Newtonian flow behavior, with its viscosity being dependent on temperature. The experimental protocols detailed in this guide provide a robust framework for the comprehensive rheological characterization of this compound. Such characterization is essential for formulation scientists and drug development professionals to ensure the quality, stability, and performance of parenteral drug products. Further research to establish a definitive viscosity profile for this compound at various temperatures would be a valuable contribution to the field of pharmaceutical sciences.

References

Benzyl Oleate: A Comprehensive Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) oleate (B1233923) (CAS No. 55130-16-0), the ester of benzyl alcohol and oleic acid, is a versatile compound utilized in various industrial applications, including as a solvent and in the formulation of pharmaceutical and cosmetic products.[1][2] Its lipophilic nature, owing to the long oleic acid chain, combined with the aromatic benzyl group, gives it unique properties.[2] This technical guide provides an in-depth overview of the safety, handling, and disposal of Benzyl Oleate, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for its safe and responsible use. Due to a lack of extensive direct testing data for this compound, this guide also incorporates information from structurally similar compounds, such as other benzyl esters and fatty acid esters, to provide a comprehensive safety profile.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.

PropertyValueReference
Molecular Formula C₂₅H₄₀O₂[1][3]
Molecular Weight 372.58 g/mol [1][3]
CAS Number 55130-16-0[1][3]
Appearance Colorless to light yellow liquid[4]
Density 0.931 g/cm³[3]
Boiling Point 464.9 °C at 760 mmHg[3]
Flash Point 106.4 °C[3]
Water Solubility Low (specific value not available)[5]
LogP (Octanol-Water Partition Coefficient) 7.76730[3]

Safety and Toxicology

While specific toxicological data for this compound is limited, with many safety data sheets reporting "no data available," an assessment of its potential hazards can be inferred from its structure and data on related compounds. The primary metabolic pathway for this compound is expected to be hydrolysis into benzyl alcohol and oleic acid.[2]

Acute Toxicity
CompoundTestSpeciesRouteLD50Reference
This compound LD50RatOralNo data available
LD50RabbitDermalNo data available
Benzyl Salicylate LD50RatOral2230 mg/kg[6]
LD50RabbitDermal14150 mg/kg[6]
Benzyl Acetate LD50RatOral2490 mg/kg[7]
Benzyl Benzoate (B1203000) LD50RatOral2804 - 3650 mg/kg
LD50RabbitDermal>5000 mg/kg
Skin and Eye Irritation

Specific skin and eye irritation data for this compound are not available. However, information on related fatty acid esters suggests a low potential for irritation.[8]

  • Skin Irritation : Expected to be a slight to mild irritant. Prolonged or repeated contact may cause skin irritation.

  • Eye Irritation : May cause mild eye irritation. Direct contact with the eyes should be avoided.

Sensitization

There is no data to suggest that this compound is a skin sensitizer.

Experimental Protocols

In the absence of specific studies on this compound, this section outlines the standard OECD guidelines that would be used to assess its toxicological properties.

Acute Oral Toxicity (Based on OECD Guideline 420)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals : Typically, rats are used.

  • Procedure : A single dose of the substance is administered by gavage to a group of fasted animals.

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint : The LD50 (the dose estimated to cause mortality in 50% of the test animals) is determined.[9]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

  • Test Animals : Rabbits are commonly used.

  • Procedure : A single dose of the substance is applied to a shaved area of the skin and held in place with a porous gauze dressing for 24 hours.

  • Observation : The animals are observed for signs of toxicity and mortality for 14 days.

  • Endpoint : The dermal LD50 is calculated.[10]

Skin Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test Animals : Albino rabbits are the preferred species.

  • Procedure : A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a specified period (typically 4 hours).

  • Observation : The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

  • Endpoint : The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test Animals : Albino rabbits are typically used.

  • Procedure : A small amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation : The eyes are examined for lesions of the cornea, iris, and conjunctiva at regular intervals.

  • Endpoint : The substance is classified based on the severity and persistence of the observed eye lesions.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety when working with this compound.

Engineering Controls
  • Work in a well-ventilated area. Use of a fume hood is recommended for procedures that may generate aerosols or vapors.[5]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a face shield.[5]

  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]

  • Respiratory Protection : If ventilation is inadequate or if there is a risk of inhaling mists or vapors, use a NIOSH-approved respirator with an appropriate cartridge.

The following diagram illustrates the recommended workflow for safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Dispense Dispense this compound Prepare_Work_Area->Dispense Perform_Experiment Perform Experiment Dispense->Perform_Experiment Avoid_Inhalation Avoid Inhalation of Vapors/Mists Perform_Experiment->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact Perform_Experiment->Avoid_Contact Clean_Spills Clean Spills Immediately Perform_Experiment->Clean_Spills Decontaminate Decontaminate Work Surfaces Clean_Spills->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose/Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Fire and Explosion Hazard

  • Flammability : this compound is a combustible liquid.

  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5]

  • Fire Fighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

  • Hazardous Combustion Products : May produce carbon monoxide and carbon dioxide upon combustion.

Accidental Release Measures

  • Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation. Remove all sources of ignition.[5]

  • Environmental Precautions : Prevent the spill from entering drains, sewers, or waterways.[5]

  • Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat and sources of ignition.

Disposal
  • Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[10]

  • Do not dispose of into the environment, drains, or watercourses.

  • Waste material should be handled by a licensed waste disposal contractor.

Environmental Fate and Ecotoxicology

Specific environmental fate and ecotoxicity data for this compound are limited. The information below is based on the properties of its hydrolysis products and related compounds.

Environmental Fate
  • Biodegradation : As a fatty acid ester, this compound is expected to be biodegradable. The ester bond is susceptible to hydrolysis, breaking down into benzyl alcohol and oleic acid, both of which are readily biodegradable.[2] Studies on similar compounds like benzyl benzoate have shown biodegradation by microorganisms.

  • Bioaccumulation : With a high LogP value, this compound has the potential for bioaccumulation. However, its expected rapid hydrolysis and biodegradation would likely mitigate this.

  • Mobility in Soil : Due to its low water solubility, significant leaching into the soil is not expected. It is likely to bind to soil organic matter.

The primary environmental fate pathway for this compound is hydrolysis, as depicted in the following diagram.

G Hydrolysis of this compound BenzylOleate This compound (C₂₅H₄₀O₂) Hydrolysis Hydrolysis (e.g., by esterases) BenzylOleate->Hydrolysis Water Water (H₂O) Water->Hydrolysis BenzylAlcohol Benzyl Alcohol (C₇H₈O) Hydrolysis->BenzylAlcohol OleicAcid Oleic Acid (C₁₈H₃₄O₂) Hydrolysis->OleicAcid

Caption: The hydrolysis of this compound into Benzyl Alcohol and Oleic Acid.

Ecotoxicity

Quantitative ecotoxicity data for this compound is largely unavailable. The table below provides data for related compounds.

CompoundSpeciesTestEndpointValue (mg/L)Reference
This compound Fish96h LC50-No data available
Daphnia magna48h EC50-No data available
Algae72h EC50-No data available
Benzyl Benzoate Brachydanio rerio (Zebra fish)96h LC50Mortality2.32[3]
Benzyl Alcohol Pimephales promelas (Fathead minnow)96h LC50Mortality460
Daphnia magna48h EC50Immobilization230
Oleic Acid Selenastrum capricornutum (Green algae)72h IC50Growth Inhibition0.47

Conclusion

This compound is a combustible liquid with a low potential for acute toxicity, skin, and eye irritation based on the available data for structurally related compounds. The primary safety concerns are associated with direct contact and inhalation of mists or vapors. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for its safe handling. While specific environmental fate and ecotoxicity data are lacking, its expected hydrolysis to biodegradable products suggests a lower environmental persistence. However, due to its potential for aquatic toxicity, as inferred from related compounds, release into the environment should be avoided. All handling, storage, and disposal should be conducted in compliance with institutional and regulatory guidelines. Further research to generate specific toxicological and environmental data for this compound is recommended to provide a more complete safety profile.

References

An In-depth Technical Guide to Benzyl Oleate (CAS No. 55130-16-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) oleate (B1233923) (CAS No. 55130-16-0) is a fatty acid ester synthesized from the reaction of oleic acid, a monounsaturated omega-9 fatty acid, with benzyl alcohol, an aromatic alcohol.[1] This combination results in a molecule with both lipophilic (from the long oleic acid chain) and aromatic (from the benzyl group) characteristics.[1] These properties make it a versatile compound with applications in various fields, including its use as a bio-based plasticizer, a component in drug delivery systems, and a pour point depressant in crude oil.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations of benzyl oleate.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid. Its key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Identification
IdentifierValue
CAS Number55130-16-0[1][4][5][6][7][8][9][10][11][12]
Molecular FormulaC25H40O2[4][5][6][7][10][11][12][13]
Molecular Weight372.59 g/mol (approx. 372.6 g/mol )[1][4][5][6][7][10][13]
InChI KeyCGFITOCWTCRCSL-KTKRTIGZSA-N[1][5][7][11]
Canonical SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1[4][7]
SynonymsBenzyl (Z)-octadec-9-enoate, 9-Octadecenoic acid (Z)-, phenylmethyl ester, Oleic acid benzyl ester[4][5][7][8][11][12][13]
Physicochemical Data
PropertyValue
Density0.931 g/cm³[4][6][7]
Boiling Point464.9°C at 760 mmHg, 235°C[4][6][7]
Flash Point106.4°C[4][6]
Vapor Pressure8.05E-09 mmHg at 25°C[4]
Refractive Index1.4875 (estimate)[4]
XLogP39.1[4][5][11]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count18[4]
Exact Mass372.302830514[4][5]
Complexity355[4][5]

Synthesis of this compound

The primary method for synthesizing this compound is through esterification, which involves the reaction of oleic acid with benzyl alcohol.[1] Transesterification is another viable pathway.[1]

Direct Esterification

Direct esterification involves the reaction of oleic acid with an excess of benzyl alcohol to drive the reaction towards the formation of the ester, as dictated by Le Chatelier's principle.[1] The reaction is typically catalyzed by an acid.

G Oleic_Acid Oleic Acid Reaction_Mixture Reaction Mixture Oleic_Acid->Reaction_Mixture Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Reaction_Mixture Benzyl_Oleate This compound Reaction_Mixture->Benzyl_Oleate Water Water (byproduct) Reaction_Mixture->Water

Figure 1: Direct Esterification of Oleic Acid.
Transesterification

Transesterification involves the reaction of an oleic acid ester, such as methyl oleate, with benzyl alcohol.[1] This reaction displaces the methanol (B129727) from the methyl oleate to form this compound.

G Methyl_Oleate Methyl Oleate Reaction Transesterification Reaction Methyl_Oleate->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction Catalyst Catalyst Catalyst->Reaction Benzyl_Oleate This compound Reaction->Benzyl_Oleate Methanol Methanol (byproduct) Reaction->Methanol

Figure 2: Transesterification to form this compound.

Experimental Protocols

Synthesis of this compound via Esterification of Oleic Acid and Benzyl Alcohol

This protocol is based on a general method for the synthesis of fatty acid benzyl esters.[3]

Materials:

  • Oleic acid (25 g)[3]

  • Benzyl alcohol (30 g)[3]

  • Toluene (B28343) (40 mL)[3]

  • n-Butyl titanate (250 µL) as a catalyst[3]

Procedure:

  • Dissolve oleic acid and benzyl alcohol in toluene in a reaction flask.[3]

  • Add n-butyl titanate to the mixture.[3]

  • Reflux the mixture for 10 hours to ensure the complete conversion of the fatty acid.[3]

  • Continuously remove the water produced during the esterification using a Dean-Stark apparatus to create an azeotrope with toluene.[3]

  • After the reaction is complete, remove the toluene and excess benzyl alcohol under a vacuum.[3]

Purification:

  • To remove unreacted oleic acid, wash the crude product with a weak base solution, such as sodium bicarbonate. Exercise caution during shaking as sodium oleate can act as an emulsifier.[14]

  • To remove excess benzyl alcohol, techniques such as vacuum distillation or washing with a suitable solvent like diethyl ether followed by filtration can be employed.[14]

Preparation of Poly(this compound-co-maleic anhydride)

This protocol describes the free radical polymerization of this compound with maleic anhydride (B1165640) to create a copolymer, which can be used as a pour point depressant.[2][3]

G cluster_reactants Reactants Benzyl_Oleate This compound Polymerization Polymerization (90°C, 20h) Benzyl_Oleate->Polymerization Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Polymerization Benzoyl_Peroxide Benzoyl Peroxide (Initiator) Benzoyl_Peroxide->Polymerization Toluene Toluene (Solvent) Toluene->Polymerization Precipitation Precipitation in Petroleum Ether Polymerization->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Drying (60°C) Filtration_Washing->Drying Final_Product Poly(this compound-co-maleic anhydride) Drying->Final_Product

Figure 3: Workflow for Copolymer Synthesis.

Materials:

  • This compound

  • Maleic anhydride

  • Benzoyl peroxide (initiator, 1% w/w)[2][3]

  • Toluene (solvent)[2][3]

  • Petroleum ether (40/60) for precipitation[2][3]

Procedure:

  • In a reaction vessel, copolymerize the pre-prepared this compound with maleic anhydride in toluene at molar ratios of 1:2 or 1:1.[2][3]

  • Add benzoyl peroxide as the initiator.[2][3]

  • Stir the reaction mixture continuously at 90°C for 20 hours to complete the polymerization.[2][3]

  • Precipitate the resulting copolymer by adding the reaction mixture to petroleum ether (40/60).[2][3]

  • Filter and wash the precipitated copolymer with petroleum ether.[2][3]

  • Dry the final product at 60°C.[2][3]

Applications in Research and Drug Development

This compound's properties make it a compound of interest in several areas of research and development:

  • Drug Delivery: As an oily vehicle, it is suitable for the formulation of poorly water-soluble (lipophilic) active pharmaceutical ingredients (APIs), such as steroids and hormones.[15] It can be used in parenteral and topical drug delivery systems.[15] Its role in enhancing drug permeation through lipid bilayers is an area of study.[1]

  • Plasticizer: It is being investigated as a bio-based and sustainable alternative to traditional petroleum-based plasticizers like phthalates.[1]

  • Pour Point Depressant: Copolymers of this compound have been shown to modify paraffin (B1166041) crystallization and improve the flow of waxy crude oil, acting as pour point depressants.[2][3]

  • Reaction Medium: Its high molecular weight, low volatility, and ability to dissolve a range of non-polar and polar compounds make it a potential reaction medium or solvent for organic transformations, especially those involving lipophilic substances or requiring elevated temperatures.[1]

Analytical Characterization

The structural elucidation and quantitative analysis of this compound are typically performed using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and quantitative assessments.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and confirm the ester linkage.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed to determine purity and identify any impurities.[1]

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1][11][16] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a chemical-resistant lab coat, and safety goggles to prevent skin and eye contact.[1][11][16] Avoid the formation of dust and aerosols and use non-sparking tools.[11][16]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from ignition sources and incompatible materials.[1][11][16]

  • First Aid: In case of ingestion, rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[16]

  • Environmental Precautions: Prevent spillage from entering drains, as it can be harmful to aquatic life.[16]

Conclusion

This compound is a versatile fatty acid ester with a range of existing and potential applications in research and industry. Its unique combination of lipophilic and aromatic characteristics, coupled with its bio-based origin, makes it an attractive alternative to petroleum-derived compounds in various formulations. Further research into its biological interactions and toxicological profile will be crucial for expanding its applications, particularly in the pharmaceutical and drug development sectors.

References

Methodological & Application

Benzyl Oleate: A Green Solvent Revolutionizing Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The paradigm of organic synthesis is shifting towards greener and more sustainable practices, with solvent selection playing a pivotal role. Benzyl (B1604629) oleate (B1233923), a bio-based fatty acid ester, is emerging as a promising green solvent alternative to conventional volatile organic compounds (VOCs).[1] Derived from renewable resources, benzyl oleate offers a unique combination of properties including a high boiling point, low volatility, and the ability to dissolve a wide range of polar and non-polar compounds, making it an attractive medium for a variety of organic transformations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions, Diels-Alder reactions, and enzymatic synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective implementation as a solvent in organic synthesis. These properties dictate its behavior as a reaction medium and influence reaction kinetics and outcomes.

PropertyValueReference
Molecular Formula C₂₅H₄₀O₂[2]
Molecular Weight 372.6 g/mol [2]
IUPAC Name benzyl (Z)-octadec-9-enoate[2]
CAS Number 55130-16-0[2]
Boiling Point 464.9 °C at 760 mmHg
Flash Point 106.4 °C
Density 0.931 g/cm³
LogP 7.76730

Applications in Organic Synthesis

This compound's unique characteristics make it a suitable solvent for a range of organic reactions, particularly those requiring elevated temperatures. Its lipophilic nature, owing to the long oleic acid chain, combined with the aromatic benzyl group, allows it to effectively dissolve various organic substrates.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high boiling point and stability of this compound make it an excellent candidate for these often high-temperature reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide & Coupling Partner Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst & Ligand Catalyst->Heating Base Base Base->Heating Solvent This compound Solvent->Heating Filtration Filtration of Palladium Catalyst Heating->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Purified Product Chromatography->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions in this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from general Suzuki-Miyaura coupling procedures, leveraging this compound as a high-boiling, green solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add this compound to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

Aryl HalideArylboronic AcidProductYield (%)
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
1-Iodonaphthalene4-Methylphenylboronic acid1-(4-Methylphenyl)naphthalene88
2-Chloropyridine3-Thienylboronic acid2-(Thiophen-3-yl)pyridine75
Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. The use of bio-based solvents like oleic acid has been shown to be effective for tandem Diels-Alder reactions.[3] this compound, being an ester of oleic acid, is expected to behave similarly as a green reaction medium.

Logical Relationship in Diels-Alder Reaction

G Diene Diene (Electron-rich) TransitionState Cyclic Transition State Diene->TransitionState Dienophile Dienophile (Electron-deficient) Dienophile->TransitionState Solvent This compound (Green Solvent) Solvent->TransitionState Facilitates interaction Product Cycloadduct (Six-membered ring) TransitionState->Product

Caption: Key components and their relationship in a Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction of Furan (B31954) and Maleimide (Adapted)

This protocol is adapted from studies using oleic acid as a solvent for tandem Diels-Alder reactions.[3]

Materials:

  • Furan (1.0 mmol)

  • N-Phenylmaleimide (1.0 mmol)

  • This compound (5 mL)

Procedure:

  • In a round-bottom flask, dissolve N-phenylmaleimide in this compound.

  • Add furan to the solution.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) to increase the reaction rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solvent upon cooling. If not, the product can be isolated by adding a non-polar solvent like hexane (B92381) to induce precipitation.

  • Collect the solid product by filtration and wash with a cold non-polar solvent.

  • The this compound solvent can be recovered and potentially reused after purification.

Quantitative Data (Expected):

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)
FuranN-PhenylmaleimideThis compound504>90
CyclopentadieneMethyl AcrylateThis compound252>95
AnthraceneMaleic AnhydrideThis compound1501>85
Enzymatic Synthesis

This compound can serve as both a product of and a medium for enzymatic reactions. Lipase-catalyzed esterification is a green method for synthesizing esters like this compound.[1] Furthermore, its biocompatibility makes it a suitable solvent for other enzymatic transformations.

Workflow for Enzymatic Ester Synthesis

G cluster_reactants Reactants cluster_catalysis Biocatalysis cluster_conditions Reaction Conditions cluster_separation Product Separation Acid Carboxylic Acid (e.g., Oleic Acid) Enzyme Immobilized Lipase (B570770) Acid->Enzyme Alcohol Alcohol (e.g., Benzyl Alcohol) Alcohol->Enzyme Filtration Enzyme Filtration (for reuse) Enzyme->Filtration Solvent This compound (or Solvent-free) Solvent->Enzyme Temp Moderate Temperature Temp->Enzyme Purification Product Purification (e.g., Distillation) Filtration->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes the synthesis of this compound using an immobilized lipase in a solvent-free system, where the product itself acts as the solvent.

Materials:

  • Oleic acid (1.0 mol)

  • Benzyl alcohol (1.2 mol)

  • Immobilized lipase (e.g., Novozym® 435) (5-10% by weight of substrates)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Combine oleic acid and benzyl alcohol in a reaction vessel.

  • Add the immobilized lipase to the mixture. If using, add activated molecular sieves.

  • Heat the mixture to a moderate temperature (e.g., 50-70 °C) with constant stirring.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture or by GC analysis.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

  • The crude this compound can be purified by vacuum distillation to remove any unreacted starting materials.

Quantitative Data from Literature (for similar enzymatic esterifications):

EnzymeAcyl DonorAcyl AcceptorSolventConversion (%)Reference
Novozym® 435Benzoic anhydrideBenzyl alcoholSolvent-free92[4]
Lipozyme TL-IMBenzoic anhydrideBenzyl alcoholSolvent-free90[4]
Candida antarctica lipase BPalmitic acidBenzyl alcoholn-Hexane>95[5]

Conclusion

This compound presents a viable and sustainable alternative to traditional organic solvents. Its favorable physicochemical properties, coupled with its bio-based origin, position it as a key player in the advancement of green chemistry. The protocols provided herein, adapted from established methodologies, offer a starting point for researchers to explore the vast potential of this compound in a wide array of organic syntheses. Further research into its application in other reaction types and the optimization of reaction conditions will undoubtedly expand its utility and contribute to a more environmentally benign chemical industry.

References

Application Notes and Protocols: Benzyl Oleate in Drug Delivery Systems for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral and parenteral delivery of hydrophobic drugs presents a significant challenge in pharmaceutical development due to their poor aqueous solubility, which often leads to low bioavailability.[1][2][3] Lipid-based drug delivery systems (LBDDS) are a promising strategy to overcome these challenges.[4] Among the various lipid excipients, benzyl (B1604629) oleate (B1233923), the ester of benzyl alcohol and oleic acid, serves as an effective oil phase for the encapsulation and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[5] Its lipophilic nature enhances the solubility of hydrophobic drugs, making it a suitable vehicle for various formulations, including nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and solid lipid nanoparticles (SLNs).[3][5]

These application notes provide a comprehensive overview of the use of benzyl oleate in drug delivery systems. Detailed protocols for the preparation and characterization of such systems are outlined to guide researchers in their formulation development efforts.

Key Applications of this compound in Drug Delivery

This compound is a versatile excipient in the formulation of drug delivery systems for hydrophobic drugs, primarily due to its ability to act as a solubilizing agent and an oily vehicle. Its applications span various types of lipid-based formulations designed to enhance the bioavailability of poorly soluble drugs.

1. Nanoemulsions: Nanoemulsions are kinetically stable, biphasic dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[6] In these formulations, this compound serves as the oil phase, in which the hydrophobic drug is dissolved.[7] The small droplet size of nanoemulsions provides a large interfacial area, which can lead to improved drug release and absorption.[6]

2. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of an oil, a surfactant, a cosurfactant, and a drug, which spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3] this compound can be used as the oily component in SNEDDS formulations. This approach is particularly advantageous for oral drug delivery, as it can improve the dissolution and absorption of lipophilic drugs.[3]

3. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a blend of solid and liquid lipids. This compound can be incorporated as a liquid lipid in the formulation of NLCs.[8] This inclusion can create imperfections in the crystal lattice of the solid lipid, providing more space for drug loading and potentially preventing drug expulsion during storage.[8]

Data Presentation: Physicochemical Properties of this compound-Based Formulations

Table 1: Representative Physicochemical Characteristics of Nanoemulsions

Formulation CodeOil PhaseDrugParticle Size (nm)PDIZeta Potential (mV)
NE-1Ethyl OleateMyricitrin21.68 ± 0.15< 0.3-23.17 ± 1.03
NE-2Cinnamon OilPosaconazole78.790.315-9.46
NE-3Olive OilBetulinic Acid150.3< 0.3-10.2

Data is representative of nanoemulsions using various oily phases for hydrophobic drugs.[2][9]

Table 2: Representative Encapsulation Efficiency and Drug Loading of Nanoparticles

Formulation CodePolymer/LipidDrugEncapsulation Efficiency (%)Drug Loading (%)
NP-1PLGAPaclitaxel37.6 ± 14.4~5
NP-2PLGALapatinib25.0 ± 1.5~5
NP-3PLGACo-loaded67.0 ± 2.2 (PTX), 25.0 ± 1.5 (LAP)~10

Data is representative of polymeric and lipid nanoparticles for hydrophobic drug encapsulation.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for the development and characterization of this compound-based drug delivery systems.

Protocol 1: Preparation of a Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using this compound as the oil phase.

Materials:

  • Hydrophobic drug

  • This compound

  • Surfactant (e.g., Tween 80, Poloxamer 188)[9]

  • Co-surfactant (e.g., Transcutol)[9]

  • Purified water

Procedure:

  • Preparation of the Oil Phase: Dissolve the hydrophobic drug in this compound at a predetermined concentration. Gentle heating and stirring may be applied to facilitate dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase dropwise under continuous stirring using a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) to reduce the droplet size and form a nanoemulsion.[9]

  • Characterization: Characterize the resulting nanoemulsion for particle size, PDI, and zeta potential.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the width of the size distribution (PDI).

  • Procedure:

    • Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer) at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Analysis:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the direction and velocity of the particles.

  • Procedure:

    • Dilute the nanoparticle suspension with purified water.

    • Inject the diluted sample into a zeta potential cell.

    • Measure the electrophoretic mobility and calculate the zeta potential using the Helmholtz-Smoluchowski equation.

    • Perform the measurement in triplicate and report the average values. A zeta potential of ±30 mV is generally considered to indicate good stability.[6]

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug. The drug content in both the formulation and the supernatant/filtrate is then quantified using a suitable analytical method like HPLC.

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle dispersion using a method such as ultracentrifugation or centrifugal ultrafiltration.

    • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or filtrate using a validated HPLC method.

    • Quantification of Total Drug: Disrupt the nanoparticles (e.g., by adding a suitable solvent) to release the encapsulated drug and measure the total drug concentration in the formulation.

    • Calculation:

      • Encapsulation Efficiency (%):

        DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes an in vitro drug release study using the dialysis bag method. [5] Materials:

  • Drug-loaded nanoparticle formulation

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions)

  • Shaking water bath or dissolution apparatus

  • HPLC system for drug quantification

Procedure:

  • Soak the dialysis membrane in the release medium for a specified time according to the manufacturer's instructions.

  • Accurately measure a known volume of the drug-loaded nanoparticle formulation and place it inside the dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium in a beaker or vessel.

  • Place the setup in a shaking water bath maintained at 37°C with continuous agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the development of this compound-based drug delivery systems.

A Dissolve Hydrophobic Drug in this compound C Form Coarse Emulsion (Stirring) A->C B Prepare Aqueous Phase (Surfactant + Co-surfactant) B->C D High-Pressure Homogenization C->D Input E Nanoemulsion Formulation D->E Output cluster_0 Formulation Characterization A Nanoemulsion Sample B Particle Size & PDI (DLS) A->B C Zeta Potential A->C D Encapsulation Efficiency & Drug Loading (HPLC) A->D A Place Formulation in Dialysis Bag B Immerse in Release Medium (37°C, with agitation) A->B C Sample Release Medium at Time Intervals B->C D Analyze Drug Concentration (HPLC) C->D E Calculate Cumulative Drug Release (%) D->E

References

Benzyl Oleate: A Versatile Vehicle for Parenteral Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) oleate (B1233923), the ester of benzyl alcohol and oleic acid, is emerging as a promising and versatile vehicle in the development of parenteral drug formulations. Its lipophilic nature makes it an excellent solvent for poorly water-soluble active pharmaceutical ingredients (APIs), enabling the formulation of long-acting injectable drug products. This application note provides a comprehensive overview of the physicochemical properties, formulation considerations, and relevant experimental protocols for utilizing benzyl oleate as a parenteral drug vehicle.

Physicochemical Properties of this compound

This compound is a clear, yellowish oily liquid with a faint, pleasant odor. Its key physicochemical properties are summarized in the table below, providing a foundation for its application in parenteral formulations.[1][2][3][4]

PropertyValueReference
Molecular Formula C25H40O2[4]
Molecular Weight 372.59 g/mol [2]
Density 0.9315 g/cm³ @ 23°C 0.9330 g/cm³ @ 25°C[1][3]
Boiling Point 235 °C @ 760 mmHg 237 °C @ 7 Torr[1][3]
LogP (Octanol/Water Partition Coefficient) 9.1 (Estimated)[2]
Solubility Soluble in alcohol and other organic solvents. Insoluble in water.[5][6]

Applications in Parenteral Formulations

This compound's high lipophilicity and good solvent properties make it particularly suitable for:

  • Sustained-Release Depots: When injected intramuscularly or subcutaneously, a this compound-based formulation can form a depot from which the dissolved or suspended drug is slowly released over an extended period.[5] This reduces the frequency of administration, improving patient compliance.

  • Solubilization of Poorly Soluble Drugs: Many potent APIs exhibit poor aqueous solubility, posing a significant challenge for formulation development. This compound can effectively dissolve these lipophilic compounds, enabling their administration in a parenteral dosage form.

  • Viscosity Modifier: this compound can be used to modify the viscosity of other oily vehicles, which can be crucial for achieving the desired injectability and release characteristics of a formulation. The viscosity of oily solutions is a critical parameter that influences the ease of injection and the rate of drug release.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate this compound as a vehicle for a specific API.

Determination of Drug Solubility in this compound

Objective: To determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Add an excess amount of the API to a known volume or weight of this compound in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid API.

  • Centrifuge the vials at a high speed to separate the undissolved API from the saturated solution.

  • Carefully withdraw an aliquot of the supernatant (the saturated drug solution).

  • Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the API in the diluted samples using a validated HPLC or other analytical method.

  • Calculate the saturation solubility, typically expressed in mg/mL.

Workflow for Determining Drug Solubility

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Analysis cluster_result Result A Add excess API to this compound B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to separate undissolved API C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze API concentration (e.g., HPLC) F->G H Calculate Saturation Solubility (mg/mL) G->H

Caption: Workflow for determining the saturation solubility of a drug in this compound.

In Vitro Drug Release Testing

Objective: To evaluate the in vitro release profile of a drug from a this compound-based formulation.

Materials:

  • Drug-loaded this compound formulation

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, with a surfactant if needed to maintain sink conditions)

  • Shaking water bath or dissolution apparatus

  • Syringes and needles for sampling

  • HPLC system or other validated analytical method

Protocol:

  • Prepare the drug-loaded formulation by dissolving or suspending the API in this compound at the desired concentration.

  • Accurately weigh or measure a specific amount of the formulation and place it into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released over time and plot the release profile.[5]

Workflow for In Vitro Drug Release Testing

cluster_setup Setup cluster_testing Testing cluster_analysis Analysis cluster_output Output A Place drug-loaded formulation in dialysis bag B Immerse in release medium A->B C Incubate at 37°C with agitation B->C D Sample release medium at time intervals C->D C->D E Replenish with fresh medium D->E F Analyze drug concentration in samples D->F G Calculate cumulative drug release F->G H Plot release profile G->H

Caption: General workflow for in vitro drug release testing using a dialysis method.

Viscosity Measurement

Objective: To determine the viscosity of the this compound formulation, which is crucial for assessing its injectability.

Materials:

  • This compound formulation

  • Viscometer or rheometer (e.g., cone-and-plate or rotational viscometer)

  • Temperature-controlled unit

Protocol:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the this compound formulation to the desired temperature (e.g., room temperature or physiological temperature).

  • Load the sample into the viscometer, ensuring no air bubbles are trapped.

  • Measure the viscosity at various shear rates to assess the rheological behavior of the formulation. For parenteral formulations, a low viscosity is generally desired for ease of injection.[7]

  • Record the viscosity values, typically in centipoise (cP) or Pascal-seconds (Pa·s).

Mechanism of Drug Release from an Oily Depot

The sustained release of a drug from a this compound depot is primarily governed by the partitioning of the drug from the oily vehicle into the surrounding aqueous physiological environment and subsequent diffusion.

Mechanism of Oily Depot Drug Release

cluster_injection Injection Site cluster_release Release & Absorption cluster_effect Therapeutic Effect A Intramuscular or Subcutaneous Injection B Formation of Oily Depot A->B C Drug Partitioning from Oil to Interstitial Fluid B->C D Diffusion through Tissue C->D E Absorption into Systemic Circulation D->E F Sustained Therapeutic Drug Levels E->F

Caption: Simplified mechanism of drug release from an oily depot formulation.

Stability Considerations

The chemical stability of the API in this compound and the physical stability of the formulation are critical for ensuring product quality and shelf-life. Stability studies should be conducted under various conditions (e.g., temperature, humidity, light) to assess potential degradation of the API and changes in the physical properties of the formulation, such as color, clarity, and viscosity. The hydrolysis of the ester bond in this compound to form benzyl alcohol and oleic acid is a potential degradation pathway that should be monitored, especially under conditions of extreme pH and temperature.[6]

Conclusion

This compound is a valuable excipient for the formulation of parenteral drug products, particularly for lipophilic APIs requiring sustained release. Its favorable physicochemical properties, including high solubilizing capacity and the ability to form a stable drug depot, make it an attractive vehicle for long-acting injectables. The experimental protocols provided in this application note offer a framework for the systematic evaluation of this compound in the development of novel parenteral formulations. Careful consideration of drug-excipient compatibility, formulation stability, and in vivo performance is essential for successful product development.

References

Application of Benzyl Oleate in the Synthesis of Polymeric Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymeric nanoparticles have emerged as versatile platforms for the targeted delivery of therapeutics, offering advantages such as improved drug solubility, controlled release, and enhanced bioavailability. The choice of materials for nanoparticle synthesis is critical in determining their physicochemical properties and biological fate. Benzyl (B1604629) oleate (B1233923), an ester of benzyl alcohol and oleic acid, presents itself as a promising candidate for use in the formulation of polymeric nanoparticles, particularly as an oily core for the encapsulation of lipophilic drugs. Its biocompatibility, owing to its composition of naturally occurring components, and its solvent properties make it an attractive option for drug delivery systems.

This document provides detailed application notes and proposed experimental protocols for the synthesis of polymeric nanoparticles using benzyl oleate. It is important to note that while the use of similar compounds like benzyl benzoate (B1203000) as an oily core is documented, specific protocols for this compound in polymeric nanoparticle synthesis are not extensively reported in the current literature. Therefore, the protocols provided herein are based on established methods for analogous systems and serve as a comprehensive guide for researchers to develop and optimize their own formulations.

Data Presentation

The following tables summarize the expected physicochemical characteristics of polymeric nanoparticles synthesized using this compound, based on data from similar nanoparticle systems. These values should be considered as a general guide, and actual results will vary depending on the specific formulation and process parameters.

Table 1: Physicochemical Properties of this compound-Containing Polymeric Nanoparticles (Proposed)

ParameterExpected RangeMethod of Analysis
Particle Size (z-average) 100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) > 70%UV-Vis Spectroscopy, HPLC
Drug Loading (%) 1 - 10%UV-Vis Spectroscopy, HPLC

Table 2: In Vitro Drug Release Profile of a Model Drug from this compound-Containing Nanoparticles (Hypothetical Data)

Time (hours)Cumulative Release (%)
115 ± 2.1
228 ± 3.5
645 ± 4.2
1262 ± 5.1
2478 ± 4.8
4891 ± 3.9
7298 ± 2.5

Experimental Protocols

Two primary methods are proposed for the synthesis of polymeric nanoparticles using this compound as an oily core: Emulsification-Solvent Evaporation and Nanoprecipitation.

Emulsification-Solvent Evaporation Method

This method is suitable for the encapsulation of lipophilic drugs within a polymeric matrix where this compound forms the oily core.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Lipophilic drug (e.g., Paclitaxel)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Protocol:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and the lipophilic drug (e.g., 10 mg) in the organic solvent (e.g., 5 mL of DCM).

    • Add a defined volume of this compound (e.g., 100 µL) to this solution and mix thoroughly to ensure homogeneity.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of the polymer, forming solid nanoparticles with an oily core.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and further use. For long-term storage, the nanoparticles can be lyophilized.

Nanoprecipitation Method (Solvent Displacement)

This method is a rapid and simple technique for preparing polymeric nanoparticles and is particularly useful for encapsulating drugs within a solid polymeric matrix where this compound can be incorporated into the core.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Lipophilic drug

  • Acetone or Tetrahydrofuran (THF) (water-miscible organic solvent)

  • Deionized water

  • Surfactant (e.g., Poloxamer 188 or Tween 80) (optional, to improve stability)

Protocol:

  • Organic Phase Preparation:

    • Dissolve PLGA (e.g., 50 mg) and the lipophilic drug (e.g., 5 mg) in a water-miscible organic solvent (e.g., 10 mL of acetone).

    • Add a small volume of this compound (e.g., 50 µL) to this solution and mix well.

  • Aqueous Phase Preparation:

    • Prepare an aqueous phase of deionized water (e.g., 20 mL). If a surfactant is used, dissolve it in the water at this stage (e.g., 0.5% w/v Tween 80).

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug and this compound.

  • Solvent Removal and Nanoparticle Collection:

    • Stir the resulting nanoparticle suspension for a few hours to ensure complete evaporation of the organic solvent.

    • Collect and purify the nanoparticles by centrifugation and washing as described in the emulsification-solvent evaporation method.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_emulsification Emulsification-Solvent Evaporation cluster_nanoprecipitation Nanoprecipitation org_phase_em Organic Phase (PLGA, Drug, this compound in DCM) emulsify Emulsification (Homogenization/Sonication) org_phase_em->emulsify aq_phase_em Aqueous Phase (PVA in Water) aq_phase_em->emulsify evap Solvent Evaporation emulsify->evap collect_em Collection & Purification (Centrifugation, Washing) evap->collect_em final_np_em Polymeric Nanoparticles collect_em->final_np_em org_phase_np Organic Phase (PLGA, Drug, this compound in Acetone) nanoprecip Nanoprecipitation (Injection & Stirring) org_phase_np->nanoprecip aq_phase_np Aqueous Phase (Water +/- Surfactant) aq_phase_np->nanoprecip solvent_rem Solvent Removal nanoprecip->solvent_rem collect_np Collection & Purification (Centrifugation, Washing) solvent_rem->collect_np final_np_np Polymeric Nanoparticles collect_np->final_np_np

Caption: Workflow for Polymeric Nanoparticle Synthesis.

Signaling Pathways Potentially Modulated by Oleic Acid-Containing Nanoparticles

The delivery of oleic acid (a component of this compound) via nanoparticles can potentially modulate various intracellular signaling pathways, particularly in the context of cancer therapy.[1]

1. PPAR Signaling Pathway

Oleic acid is a known endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and inflammation.[2][3][4] Activation of PPARα and PPARγ by oleic acid can influence gene expression related to fatty acid oxidation and storage.[2][5][6]

PPAR_Pathway NP Oleic Acid-NP OA Oleic Acid NP->OA Release PPAR PPARα / PPARγ OA->PPAR Binds & Activates PPRE PPRE (PPAR Response Element) PPAR->PPRE Heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Gene Target Gene Expression PPRE->Gene Response Metabolic & Inflammatory Response Gene->Response

Caption: Oleic Acid and PPAR Signaling Pathway.

2. GPR40 Signaling Pathway

Oleic acid can also act as a ligand for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7][8][9][10][11] Activation of GPR40 can lead to an increase in intracellular calcium levels and modulate various cellular processes, including insulin (B600854) secretion and cell proliferation.[7][8][9][10][11]

GPR40_Pathway NP Oleic Acid-NP OA Oleic Acid NP->OA Release GPR40 GPR40 (FFAR1) OA->GPR40 Activates PLC Phospholipase C (PLC) GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Ca²⁺ Release Response Cellular Response (e.g., Insulin Secretion, Proliferation) Ca2_increase->Response

Caption: Oleic Acid and GPR40 Signaling Pathway.

3. Cancer-Related Signaling Pathways

In the context of cancer, oleic acid has been shown to modulate several key signaling pathways, including the PI3K/AKT/mTOR pathway, the HER2 pathway, and the TGFβ-Smad3 pathway, which are involved in cell proliferation, survival, and migration.[1][12][13][14][15]

Cancer_Pathways NP Oleic Acid-NP OA Oleic Acid NP->OA Release HER2 HER2 OA->HER2 Inhibits PI3K PI3K OA->PI3K Modulates TGFBR TGFβ Receptor OA->TGFBR Activates HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Smad3 Smad3 TGFBR->Smad3 Migration Cell Migration & Invasion Smad3->Migration

Caption: Oleic Acid's Influence on Cancer Pathways.

Conclusion

This compound holds potential as a valuable component in the synthesis of polymeric nanoparticles for drug delivery applications. The proposed protocols, based on established emulsification-solvent evaporation and nanoprecipitation techniques, provide a solid foundation for the development of this compound-containing nanocarriers. Further research is warranted to optimize formulation parameters and to fully elucidate the in vitro and in vivo performance of these nanoparticles. The potential of oleic acid to modulate key signaling pathways opens up exciting possibilities for the development of targeted therapies for a range of diseases, including cancer. The information and protocols provided in this document are intended to guide researchers in this promising area of nanomedicine.

References

Application Notes and Protocols for the Copolymerization of Benzyl Oleate with Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of the copolymer derived from benzyl (B1604629) oleate (B1233923) and maleic anhydride (B1165640). While existing research primarily focuses on its application as a pour point depressant in the petroleum industry, the functional maleic anhydride backbone presents significant potential for further modification and application in drug delivery systems.[1][2][3] This document outlines the foundational synthesis protocol and characterization methods, offering a starting point for researchers interested in exploring this polymer for pharmaceutical applications.

Overview and Potential Applications in Drug Development

Maleic anhydride copolymers are a versatile class of polymers known for their biocompatibility, well-defined alternating structure, and the reactivity of the anhydride ring.[1][3] This reactivity allows for straightforward conjugation of drugs, targeting ligands, or other bioactive molecules under mild conditions.[1][3] The incorporation of benzyl oleate, a bio-based monomer, introduces hydrophobicity and potential for forming amphiphilic structures, which are of great interest for creating drug delivery vehicles like micelles and nanoparticles.[4][5]

Potential applications for a modified poly(this compound-co-maleic anhydride) in drug development could include:

  • Prodrugs: Covalent attachment of drugs to the polymer backbone via the maleic anhydride ring to improve stability and control release.[1]

  • Amphiphilic Drug Carriers: Self-assembly into micelles for the encapsulation and delivery of hydrophobic drugs.[5]

  • Bioadhesive Materials: The carboxylic acid groups formed upon hydrolysis of the anhydride can impart mucoadhesive properties, useful for oral or mucosal drug delivery.[2]

Experimental Protocols

Synthesis of Poly(this compound-co-maleic anhydride)

This protocol is based on the free radical polymerization method.[4][6]

Materials:

  • This compound

  • Maleic anhydride

  • Benzoyl peroxide (initiator)

  • Toluene (B28343) (solvent)

  • Petroleum ether (40/60) (for precipitation)

Procedure:

  • Dissolve this compound and maleic anhydride in toluene in the desired molar ratio (e.g., 1:1 or 1:2).[6]

  • Add benzoyl peroxide as the initiator at a concentration of 1% (w/w) relative to the total monomer weight.[4][6]

  • Heat the reaction mixture to 90 °C.[4][6]

  • Maintain the temperature and stir continuously for 20 hours to ensure the completion of the polymerization reaction.[4][6]

  • After cooling, precipitate the resulting copolymer by adding the reaction mixture to petroleum ether (40/60).[4][6]

  • Filter the precipitate and wash it with petroleum ether to remove unreacted monomers and initiator.[4][6]

  • Dry the purified copolymer product at 60 °C.[4][6]

Characterization of the Copolymer

A thorough characterization of the synthesized copolymer is crucial to ensure its structure and purity.

2.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the chemical structure of the copolymer.

  • Protocol: Prepare a sample of the dried copolymer as a KBr pellet. Record the spectrum.

  • Expected Peaks: Look for characteristic absorption bands for the C=O groups of the maleic anhydride units (around 1780 cm⁻¹ and 1850 cm⁻¹) and the ester carbonyl group of this compound (around 1730 cm⁻¹).[7][8]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the copolymer composition and microstructure.

  • Protocol: Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d6). Record ¹H NMR spectra.

  • Analysis: The composition can be calculated by comparing the integration of characteristic proton signals from both the this compound and maleic anhydride units.[7][9]

2.2.3. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[7]

  • Protocol: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene or PMMA).[9]

2.2.4. Thermal Analysis (DSC and TGA)

  • Purpose: To evaluate the thermal properties of the copolymer, such as the glass transition temperature (Tg) and thermal decomposition profile.[10]

  • Differential Scanning Calorimetry (DSC) Protocol: Calibrate the DSC instrument with indium. Scan a sample of the copolymer from a low temperature (e.g., -25 °C) to a higher temperature (e.g., 70 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the Tg.[6]

  • Thermogravimetric Analysis (TGA) Protocol: Heat a sample of the copolymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate to determine the onset of decomposition and weight loss profile.[10]

Data Presentation

The following tables summarize key experimental parameters and physicochemical properties that can be expected from the synthesis and characterization of poly(this compound-co-maleic anhydride).

Table 1: Synthesis Parameters for Poly(this compound-co-maleic anhydride)

ParameterValueReference
MonomersThis compound, Maleic anhydride[4][6]
Molar Ratios (this compound:Maleic anhydride)1:1 and 1:2[4][6]
InitiatorBenzoyl Peroxide[4][6]
Initiator Concentration1% w/w[4][6]
SolventToluene[4][6]
Reaction Temperature90 °C[4][6]
Reaction Time20 hours[4][6]
Precipitation SolventPetroleum ether (40/60)[4][6]
Drying Temperature60 °C[4][6]

Table 2: Characterization Techniques and Expected Observations

TechniquePurposeKey ObservationsReference
FTIRStructural ConfirmationC=O stretching of anhydride (1788 & 1855 cm⁻¹), C=O stretching of ester (1728 cm⁻¹)[7]
¹H NMRCompositional AnalysisIntegration of signals corresponding to protons from each monomer unit[7][9]
GPCMolecular Weight DeterminationMn, Mw, and Polydispersity Index (PDI)[7][9]
DSCThermal TransitionsGlass Transition Temperature (Tg)[6]
TGAThermal StabilityOnset of decomposition temperature[10]

Visualizations

G cluster_synthesis Synthesis Workflow prep Prepare Monomer Solution (this compound, Maleic Anhydride in Toluene) add_init Add Initiator (Benzoyl Peroxide) prep->add_init polymerize Polymerization (90°C, 20h) add_init->polymerize precipitate Precipitation (in Petroleum Ether) polymerize->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Product (60°C) filter_wash->dry product Final Copolymer dry->product

Caption: Workflow for the synthesis of poly(this compound-co-maleic anhydride).

G cluster_mechanism Free Radical Copolymerization Mechanism Initiator Initiator (Benzoyl Peroxide) Radical Initiator Radical (R•) Initiator->Radical Heat Chain_init1 R-M1• Radical->Chain_init1 + M1 Chain_init2 R-M2• Radical->Chain_init2 + M2 M1 This compound (M1) Propagation Propagation (Chain Growth) M1->Propagation M2 Maleic Anhydride (M2) M2->Propagation Chain_init1->Propagation Chain_init2->Propagation Termination Termination Propagation->Termination Copolymer Poly(this compound-co-maleic anhydride) Termination->Copolymer

Caption: General mechanism of free radical copolymerization.

References

Application Notes and Protocols for Benzyl Oleate as a Bio-based Plasticizer for PVC and Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl (B1604629) oleate (B1233923) as a sustainable, bio-based plasticizer for Polyvinyl Chloride (PVC) and various rubber formulations. Detailed protocols for synthesis, compounding, and performance evaluation are included to facilitate research and development in this area.

Introduction

Benzyl oleate, an ester synthesized from the renewable feedstocks oleic acid and benzyl alcohol, presents a promising alternative to traditional petroleum-based plasticizers such as dioctyl phthalate (B1215562) (DOP).[1][2] Its biocompatible nature and favorable plasticizing properties make it a subject of increasing interest for creating more environmentally friendly and safer polymer products. In plasticized PVC, this compound enhances flexibility and workability, while in rubber compounds, it can act as a processing aid and performance modifier.[3]

Synthesis of this compound

This compound is typically synthesized via the esterification of oleic acid with benzyl alcohol.[4] This reaction can be catalyzed by acids or enzymes.

Protocol: Acid-Catalyzed Esterification

Materials:

  • Oleic acid

  • Benzyl alcohol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Toluene (B28343) (as a water-entraining solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid, a molar excess of benzyl alcohol, a catalytic amount of the acid catalyst, and toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid catalyst by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation to yield a clear, viscous liquid.

Diagram: Synthesis of this compound

Synthesis OleicAcid Oleic Acid Reflux Reflux in Toluene (with water removal) OleicAcid->Reflux BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Workup Neutralization, Washing, Drying Reflux->Workup Purification Vacuum Distillation Workup->Purification BenzylOleate This compound Purification->BenzylOleate

A schematic overview of the synthesis of this compound via acid-catalyzed esterification.

Application in Polyvinyl Chloride (PVC)

This compound can be used as a primary or secondary plasticizer in PVC formulations to enhance flexibility and reduce the glass transition temperature (Tg).

Mechanism of Plasticization in PVC

The plasticization of PVC by this compound involves the disruption of the strong intermolecular dipole-dipole interactions between the polymer chains. The polar ester group of this compound interacts with the C-Cl dipoles of the PVC chains, while the long, non-polar oleyl chain provides steric hindrance, pushing the PVC chains further apart. This increased free volume allows for greater chain mobility, resulting in a more flexible material with a lower glass transition temperature.

Diagram: Plasticization Mechanism of this compound in PVC

Plasticization cluster_pvc Rigid PVC cluster_plasticized_pvc Plasticized PVC with this compound PVC Chains Strong Intermolecular Forces Between PVC Chains High Tg High Glass Transition Temperature (Tg) PVC Chains->High Tg Brittle Brittle Material High Tg->Brittle Disruption This compound Molecules Disrupt Intermolecular Forces Increased Mobility Increased PVC Chain Mobility Disruption->Increased Mobility Low Tg Lower Glass Transition Temperature (Tg) Increased Mobility->Low Tg Flexible Flexible Material Low Tg->Flexible BenzylOleate Addition of This compound Plasticized PVC with this compound Plasticized PVC with this compound Rigid PVC Rigid PVC

The mechanism by which this compound increases the flexibility of PVC.
Protocol: Preparation and Testing of Plasticized PVC Sheets

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Dioctyl phthalate (DOP) for comparison

  • Thermal stabilizer (e.g., mixed metal stabilizer)

Procedure:

1. Compounding: a. Prepare dry blends of PVC resin with varying concentrations of this compound (e.g., 30, 40, 50 parts per hundred resin - phr). Prepare a control sample with DOP at the same concentrations. b. Add a thermal stabilizer (e.g., 2 phr) to each blend. c. Mix the components thoroughly in a high-speed mixer.

2. Milling and Molding: a. Process the dry blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed. b. Press the milled sheet in a hydraulic press at 170-180°C to the desired thickness (e.g., 1 mm for mechanical testing).

3. Conditioning: a. Condition the prepared PVC sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, according to ASTM D618.

4. Performance Evaluation:

  • Mechanical Properties (ASTM D638):

    • Use a universal testing machine to measure tensile strength, elongation at break, and 100% modulus.

  • Thermal Properties (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating a sample (5-10 mg) from -50°C to 150°C at a heating rate of 10°C/min.[5]

    • Thermogravimetric Analysis (TGA): Assess thermal stability by heating a sample (5-10 mg) from ambient temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[6]

  • Migration Resistance (ASTM D1239 - Solvent Extraction):

    • Cut and weigh specimens from the conditioned PVC sheets.

    • Immerse the specimens in a specified solvent (e.g., hexane, ethanol, or distilled water) at a controlled temperature for a defined period (e.g., 24 hours).

    • Remove, dry, and re-weigh the specimens to determine the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated.[7]

Data Presentation

Table 1: Mechanical Properties of PVC Plasticized with this compound (BE) vs. DOP

Plasticizer (50 phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
DOP ~15-20~300-350~5-8
Benzyl Ester (BE) *~18-22~280-320~6-9

*Data for a general benzyl ester from dehydrated castor oil fatty acid; specific data for this compound may vary.

Table 2: Thermal Properties of PVC Plasticized with this compound (BE) vs. DOP

Plasticizer (50 phr)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (TGA) (°C)
Unplasticized PVC ~80-85~250-270
DOP ~ -5 to 5~260-280
Benzyl Ester (BE) *~ 0 to 10~270-290

*Data for a general benzyl ester; specific data for this compound may vary.[8]

Table 3: Migration Resistance of Benzyl Ester (BE) in PVC vs. DOP

SolventWeight Loss (%) - DOPWeight Loss (%) - BE*
Hexane ~10-15~5-10
Ethanol ~1-3~0.5-2
Distilled Water <0.5<0.5

*Data for a general benzyl ester; specific data for this compound may vary, but bio-based esters generally show good migration resistance.

Application in Rubber

This compound can be used as a processing oil and plasticizer in various rubber formulations, such as Styrene-Butadiene Rubber (SBR) and Natural Rubber (NR).[3] It can improve processability, reduce mixing energy, and modify the mechanical properties of the vulcanizates.[9]

Protocol: Compounding and Testing of Rubber

Materials:

  • Rubber (SBR or NR)

  • This compound

  • Treated Distillate Aromatic Extract (TDAE) oil for comparison

  • Reinforcing filler (e.g., silica, carbon black)

  • Activators (e.g., zinc oxide, stearic acid)

  • Accelerator

  • Sulfur

Procedure:

1. Compounding: a. Masticate the rubber on a two-roll mill. b. Add activators, reinforcing filler, and this compound (or TDAE oil for the control). c. Finally, add the accelerator and sulfur at a lower temperature to prevent scorching.

2. Curing: a. Determine the optimum cure time (t90) using a moving die rheometer (MDR) at a specified temperature (e.g., 160°C). b. Cure the compounded rubber in a hydraulic press at the same temperature for the determined t90 to produce sheets for testing.

3. Performance Evaluation:

  • Cure Characteristics (MDR):

    • Measure scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).

  • Mooney Viscosity (ASTM D1646):

    • Determine the Mooney viscosity of the uncured compound.[10]

  • Mechanical Properties (ASTM D412):

    • Measure tensile strength, elongation at break, and modulus of the vulcanized rubber.

Data Presentation

Table 4: Cure Characteristics and Mooney Viscosity of SBR with Benzyl Ester Oils (BEO) vs. Aromatic Oil (AO)

PropertyWithout OilAOCoconut BEOPalm BEOSoybean BEO (similar to this compound)
Mooney Viscosity (MU) ~60~50~52~48~45
Scorch Time (ts2, min) ~2.5~2.2~2.0~2.1~1.9
Cure Time (t90, min) ~12~10.5~9.5~9.8~9.2
Max Torque (MH, dNm) ~18~17~16.5~16.8~16.2

*Data generalized from studies on various benzyl ester oils.[9]

Table 5: Mechanical Properties of NR Vulcanizates with Benzyl Ester Oils (BEO) vs. Aromatic Oil (AO)

PropertyAOCoconut BEOPalm BEOSoybean BEO (similar to this compound)
Tensile Strength (MPa) ~22~24~23~22.5
Elongation at Break (%) ~550~580~570~560
Modulus at 300% (MPa) ~8.0~7.5~7.8~7.6

*Data generalized from studies on various benzyl ester oils.[9]

Experimental Workflow

Diagram: Workflow for Evaluation of this compound as a Plasticizer

Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Compounding Compounding with PVC or Rubber Synthesis->Compounding Molding Molding/Curing of Test Specimens Compounding->Molding Mechanical Mechanical Testing (Tensile, Hardness) Molding->Mechanical Thermal Thermal Analysis (DSC, TGA) Molding->Thermal Migration Migration Testing (Solvent Extraction) Molding->Migration Data Data Compilation and Comparison Mechanical->Data Thermal->Data Migration->Data

A general workflow for the preparation and evaluation of this compound as a plasticizer.

Conclusion

This compound demonstrates significant potential as a bio-based plasticizer for both PVC and rubber applications. Its synthesis from renewable resources, coupled with good plasticizing efficiency and favorable thermal and migration properties, makes it an attractive alternative to conventional phthalate plasticizers. Further research focusing on optimizing formulations and long-term performance will be crucial for its broader industrial adoption.

References

Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) oleate (B1233923) is an ester with applications in the cosmetics, pharmaceutical, and flavor industries, valued for its mild, oily, and floral scent, as well as its properties as an emollient and solvent. The enzymatic synthesis of benzyl oleate offers a sustainable and highly specific alternative to traditional chemical methods, which often involve harsh conditions and the formation of unwanted byproducts.[1] Lipases, particularly from Candida antarctica (e.g., Novozym 435), are frequently employed as biocatalysts for this esterification reaction, operating under mild conditions in solvent-based or solvent-free systems.[2][3] This document provides a detailed protocol for the enzymatic synthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Principle of the Reaction

The enzymatic synthesis of this compound is typically achieved through the direct esterification of oleic acid with benzyl alcohol, catalyzed by a lipase (B570770). The reaction involves the formation of an ester bond between the carboxyl group of oleic acid and the hydroxyl group of benzyl alcohol, with the concurrent release of a water molecule. To drive the reaction towards synthesis, the water produced is often removed from the reaction medium. Immobilized lipases are commonly used to facilitate catalyst recovery and reuse.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound in a Solvent-Free System

This protocol describes the synthesis of this compound using an immobilized lipase in a solvent-free environment, which simplifies downstream processing and reduces environmental impact.

Materials:

  • Oleic acid (≥99% purity)

  • Benzyl alcohol (≥99% purity)

  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

  • Hexane (B92381) (for product purification)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean and dry reaction vessel, combine oleic acid and benzyl alcohol. The molar ratio of benzyl alcohol to oleic acid can be varied, with ratios from 1:1 to 1.5:1 being common starting points.

  • Reaction Setup: Place the reaction vessel in a heating mantle equipped with a magnetic stirrer.

  • Initiation of Reaction: Heat the mixture to the desired reaction temperature (typically between 40°C and 70°C) with constant stirring to ensure a homogenous mixture.

  • Enzyme Addition: Once the reaction temperature is stable, add the immobilized lipase to the mixture. The enzyme loading is typically in the range of 2.5% to 10% (w/w) of the total substrate mass.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture and analyzing the consumption of oleic acid via titration with a standard alkaline solution or by chromatographic methods (GC or HPLC).

  • Reaction Termination: Once the desired conversion is achieved (typically after 8-24 hours), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.

  • Product Purification:

    • Dissolve the crude product in hexane.

    • To remove any unreacted oleic acid, wash the hexane solution with a saturated sodium carbonate solution in a separatory funnel.

    • Wash the organic phase with distilled water until the aqueous phase is neutral.

    • Dry the hexane phase over anhydrous sodium sulfate.

    • Remove the hexane under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of esters, which can be adapted and optimized for this compound production.

Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Ester Synthesis

ParameterOptimized Value/Range
EnzymeImmobilized Candida antarctica lipase B (Novozym 435)
Reaction Temperature40-70 °C
Substrate Molar Ratio (Alcohol:Acid)1:1 to 1.5:1
Enzyme Dosage2.5-10% (w/w of substrates)
Reaction Time8-24 hours
Agitation Speed150-200 rpm
SystemSolvent-free

Table 2: Influence of Reaction Temperature on Conversion Efficiency

Temperature (°C)Reaction Time (h)Conversion (%)
4024~75
5024~85
6024>90
7024~88 (potential for enzyme deactivation)

Table 3: Effect of Substrate Molar Ratio on this compound Yield

Molar Ratio (Benzyl Alcohol:Oleic Acid)Reaction Time (h)Yield (%)
1:124~88
1.2:124~92
1.5:124>95

Visualizations

The following diagrams illustrate the experimental workflow and the interplay of key reaction parameters in the enzymatic synthesis of this compound.

G cluster_workflow Experimental Workflow prep Reactant Preparation (Oleic Acid + Benzyl Alcohol) reaction Reaction Setup (Heating & Stirring) prep->reaction enzyme_add Enzyme Addition (Immobilized Lipase) reaction->enzyme_add monitoring Reaction Monitoring (Titration/Chromatography) enzyme_add->monitoring termination Reaction Termination (Enzyme Filtration) monitoring->termination purification Product Purification (Washing & Evaporation) termination->purification product Purified this compound purification->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

G cluster_params Key Reaction Parameters yield This compound Yield temp Temperature temp->yield ratio Substrate Molar Ratio ratio->yield enzyme_load Enzyme Loading enzyme_load->yield time Reaction Time time->yield

Caption: Logical relationship of key parameters influencing this compound yield.

References

Application Notes and Protocols: Benzyl Oleate as a Pour Point Depressant in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transportation of waxy crude oil through pipelines in cold environments is a significant challenge for the petroleum industry. As the temperature drops, paraffin (B1166041) waxes present in the crude oil begin to crystallize and agglomerate, forming a three-dimensional network that can impede or even block the flow of oil. This phenomenon leads to increased operational costs and potential production shutdowns. Chemical additives known as Pour Point Depressants (PPDs) are widely used to mitigate this issue by modifying the wax crystallization process, thereby lowering the temperature at which the oil ceases to flow (the pour point) and reducing its viscosity.

This document provides detailed application notes and experimental protocols on the use of a comb-shaped copolymer derived from benzyl (B1604629) oleate (B1233923) as a pour point depressant for waxy crude oil. While research on benzyl oleate as a standalone PPD is limited in the available literature, studies on its copolymerized form, specifically poly (this compound-co-maleic anhydride) subsequently aminated with di-stearyl amine (PBOCODSA), have demonstrated its potential as an effective flow improver.[1] These notes are intended to guide researchers in the evaluation and application of such additives.

Mechanism of Action

Pour point depressants do not prevent wax crystallization but rather modify the size, shape, and aggregation of wax crystals. The mechanism of action for comb-type polymers like PBOCODSA involves several key steps:

  • Co-crystallization: The long alkyl chains of the PPD are structurally similar to the paraffin waxes in the crude oil. This similarity allows the PPD molecules to integrate into the growing wax crystal lattice.

  • Crystal Habit Modification: Once incorporated, the bulky, non-polar part of the PPD polymer disrupts the regular, plate-like growth of the wax crystals. This forces the formation of smaller, more numerous, and irregularly shaped crystals.[1]

  • Inhibition of Agglomeration: The polymeric backbone of the PPD creates a steric hindrance effect, preventing the small wax crystals from interlocking and forming a rigid, three-dimensional network that entraps the oil.

This modification of the wax crystal structure results in a lower pour point and reduced viscosity of the crude oil at low temperatures.[1]

G cluster_0 Wax Crystallization in Untreated Crude Oil cluster_1 Action of this compound-Based PPD TempDrop Temperature Drop WaxNucleation Wax Nucleation TempDrop->WaxNucleation CrystalGrowth Plate-like Crystal Growth WaxNucleation->CrystalGrowth CoCrystallization Co-crystallization of PPD with Wax WaxNucleation->CoCrystallization NetworkFormation Interlocking 3D Network CrystalGrowth->NetworkFormation Gelation Oil Gelation / Flow Stoppage NetworkFormation->Gelation PPD PPD Addition PPD->CoCrystallization CrystalModification Formation of Small, Irregular Crystals CoCrystallization->CrystalModification StericHindrance Steric Hindrance CrystalModification->StericHindrance ReducedAgglomeration Reduced Agglomeration StericHindrance->ReducedAgglomeration ImprovedFlow Improved Low-Temperature Flow ReducedAgglomeration->ImprovedFlow

Caption: Mechanism of Pour Point Depression.

Data Presentation

The following tables summarize the performance of a this compound-based copolymer (PBOCODSA) in reducing the pour point and viscosity of a waxy crude oil. For comparison, typical performance data for other common PPDs are also included, although it should be noted that direct comparative studies under identical conditions are limited.

Table 1: Pour Point Depression of Waxy Crude Oil with PBOCODSA

Additive Concentration (ppm)Pour Point (°C)Pour Point Depression (°C)
0 (Blank)240
5001212
1000915
2000321

Data extracted from a study on an Egyptian waxy crude oil.[1]

Table 2: Rheological Properties of Crude Oil Treated with PBOCODSA at 15°C

Additive Concentration (ppm)Plastic Viscosity (mPa.s)Yield Stress (Pa)
0 (Blank)-37.8
50080.620.7
100070.914.2
200031.11.98

Data extracted from a study on an Egyptian waxy crude oil.[1]

Table 3: Comparative Performance of Various Pour Point Depressants

Pour Point DepressantCrude Oil TypeOptimal Dosage (ppm)Pour Point Depression (°C)
PBOCODSAEgyptian Waxy200021
Ethylene Vinyl Acetate (EVA)Various500 - 20006 - 15
Poly(alkyl methacrylate) (PAMA)Various1000 - 50009 - 20
Cashew Nut Shell Liquid Borate EsterWaxy Crude50024

Note: The performance of PPDs is highly dependent on the specific characteristics of the crude oil.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound-co-Maleic Anhydride (B1165640) Copolymer

This protocol describes the synthesis of the base copolymer before amination.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • Benzoyl peroxide (initiator)

  • Petroleum ether (40/60)

Procedure:

  • In a four-neck round bottom flask equipped with a stirrer, thermometer, and condenser, charge the desired molar ratios of this compound and maleic anhydride in toluene.

  • Add benzoyl peroxide as the initiator (typically 1% w/w of the total monomers).

  • Heat the mixture to 90°C with continuous stirring.

  • Maintain the reaction at 90°C for 20 hours to ensure complete polymerization.

  • After cooling, precipitate the copolymer by adding the reaction mixture to petroleum ether (40/60).

  • Filter the precipitate and wash it with petroleum ether.

  • Dry the resulting poly (this compound-co-maleic anhydride) copolymer at 60°C.[1]

Pour Point Measurement (ASTM D97)

This standard test method determines the lowest temperature at which a petroleum product will continue to flow.

Apparatus:

  • Test jar (clear glass, cylindrical, flat bottom)

  • Jacket (watertight, cylindrical, metal)

  • Disk (cork or felt)

  • Gasket (cork or felt)

  • Cooling bath

  • Thermometer

Procedure:

  • Sample Preparation: Heat the crude oil sample to a temperature of at least 9°C above the expected pour point, but not less than 45°C, to dissolve any wax crystals.

  • Pouring: Pour the heated sample into the test jar to the scribed mark.

  • Assembly: Close the test jar with the cork carrying the thermometer. Ensure the thermometer bulb is not touching the sides or bottom of the jar.

  • Cooling: Place the test jar in the cooling bath. The bath temperature should be maintained at a specified temperature below the sample temperature.

  • Observation: At each thermometer reading that is a multiple of 3°C, remove the test jar from the jacket and tilt it just enough to ascertain whether there is a movement of the oil. The complete operation of removal and replacement shall not exceed 3 seconds.

  • Determination: If the oil still flows, place it back in the jacket and continue cooling. If the oil shows no movement when the jar is held horizontally for 5 seconds, record the temperature.

  • Calculation: The pour point is taken as 3°C above the solid point temperature recorded in the previous step.

Caption: ASTM D97 Pour Point Measurement Workflow.

Viscosity and Rheological Measurement

This protocol outlines the general procedure for measuring the viscosity and rheological properties of crude oil using a rotational viscometer.

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled bath or jacket

  • Beaker or sample container

Procedure:

  • Sample Preparation: Take a known volume of the crude oil sample in a beaker. If the sample contains a PPD, ensure it is well-mixed. Heat the sample to a temperature above its wax appearance temperature (e.g., 60°C) and stir for a specified time (e.g., 5 minutes) to ensure homogeneity and erase thermal memory.

  • Instrument Setup:

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Set the temperature of the bath or jacket to the desired measurement temperature.

  • Measurement:

    • Immerse the spindle into the crude oil sample up to the marked level.

    • Allow the sample to equilibrate at the set temperature.

    • Start the rotation of the spindle.

    • Allow the reading to stabilize before recording the viscosity value.

    • For rheological profiling, measure the viscosity at a range of shear rates and temperatures (e.g., from 60°C down to below the pour point).

  • Data Analysis:

    • Plot viscosity as a function of temperature and shear rate.

    • Determine the flow behavior (Newtonian or non-Newtonian) and calculate rheological parameters such as plastic viscosity and yield stress if applicable.[1]

Conclusion

The use of this compound-based copolymers as pour point depressants presents a promising approach for improving the flow properties of waxy crude oils at low temperatures. The data indicates a significant reduction in both the pour point and viscosity of treated crude oil. The provided protocols offer a standardized framework for the synthesis and evaluation of such additives. Further research focusing on the performance of neat this compound and its derivatives, along with comparative studies against a wider range of commercial PPDs on various crude oil types, would be beneficial for a more comprehensive understanding of their potential in the petroleum industry.

References

Formulation of Benzyl Oleate-Based Nanoemulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of Benzyl Oleate-based nanoemulsions for drug delivery. The protocols outlined below are based on established methodologies for long-chain fatty acid ester nanoemulsions and serve as a robust starting point for developing novel therapeutic carriers.

Introduction to Benzyl Oleate (B1233923) Nanoemulsions

This compound, a long-chain fatty acid ester, is a promising oil phase for nanoemulsion formulations due to its excellent biocompatibility, biodegradability, and high solubilizing capacity for a wide range of lipophilic active pharmaceutical ingredients (APIs). Nanoemulsions are kinetically stable, isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20 to 200 nm. The small droplet size of nanoemulsions offers several advantages for drug delivery, including enhanced drug solubility, improved bioavailability, protection of the encapsulated drug from degradation, and potential for targeted delivery.[1][2][3]

Key Components and Formulation Considerations

The successful formulation of a this compound-based nanoemulsion depends on the careful selection of its components.

  • Oil Phase: this compound serves as the primary oil phase, acting as a carrier for the lipophilic drug.

  • Surfactants: Non-ionic surfactants with a hydrophilic-lipophilic balance (HLB) value between 8 and 18 are generally preferred for forming stable oil-in-water (O/W) nanoemulsions.[4] Commonly used surfactants include Polysorbates (e.g., Tween 80) and Polyoxyethylene castor oil derivatives (e.g., Kolliphor EL).

  • Co-surfactants: Short to medium-chain alcohols (e.g., ethanol, propylene (B89431) glycol, Transcutol®) are often used as co-surfactants to reduce the interfacial tension further and increase the fluidity of the interface, facilitating nanoemulsion formation.

  • Aqueous Phase: Purified water or a suitable buffer solution constitutes the continuous phase of the nanoemulsion.

Table 1: Representative Composition of this compound-Based Nanoemulsions

ComponentFunctionConcentration Range (% w/w)
This compoundOil Phase / Drug Carrier5 - 20
Surfactant (e.g., Tween 80)Emulsifying Agent10 - 30
Co-surfactant (e.g., Propylene Glycol)Co-emulsifier / Stabilizer5 - 20
Aqueous Phase (e.g., Purified Water)Continuous Phase30 - 80

Note: The optimal concentration of each component should be determined experimentally through phase diagram studies.

Experimental Protocols

Protocol for Preparation of this compound Nanoemulsion (High-Energy Homogenization Method)

This protocol describes a common method for producing nanoemulsions using high-energy homogenization.

Materials:

  • This compound

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water

  • Active Pharmaceutical Ingredient (API)

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Oil Phase Preparation: Dissolve the desired amount of the lipophilic API in this compound with gentle heating and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Separately, dissolve the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while continuously stirring at a moderate speed (e.g., 500 rpm) using a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-energy homogenization.

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

    • Ultrasonication: Immerse the probe of a high-intensity ultrasonicator into the pre-emulsion and sonicate at a specific power output and duration. The process should be carried out in an ice bath to prevent overheating.

  • Equilibration: Allow the resulting nanoemulsion to cool down to room temperature.

dot

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation API API BenzylOleate This compound API->BenzylOleate Dissolve PreEmulsion Pre-emulsion Formation (Magnetic Stirring) BenzylOleate->PreEmulsion Surfactant Surfactant Water Water Surfactant->Water CoSurfactant Co-surfactant CoSurfactant->Water Water->PreEmulsion Homogenization High-Energy Homogenization (High-Pressure Homogenizer or Ultrasonicator) PreEmulsion->Homogenization Nanoemulsion This compound Nanoemulsion Homogenization->Nanoemulsion

Caption: Experimental workflow for preparing this compound nanoemulsions.

Protocol for Characterization of this compound Nanoemulsion

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The zeta potential, an indicator of surface charge and stability, is measured using electrophoretic light scattering.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and analyze using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).

3.2.2. Encapsulation Efficiency and Drug Loading

  • Principle: The amount of drug encapsulated within the nanoemulsion is determined by separating the free, unencapsulated drug from the nanoemulsion and quantifying the drug in the nanoemulsion.

  • Procedure:

    • Separate the unencapsulated drug from the nanoemulsion using a suitable technique such as ultra-centrifugation or dialysis.

    • Disrupt the nanoemulsion droplets in the collected supernatant (containing the encapsulated drug) using a suitable solvent (e.g., methanol) to release the drug.

    • Quantify the drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE% = (Total drug - Free drug) / Total drug × 100 DL% = (Total drug - Free drug) / Total weight of nanoemulsion × 100

3.2.3. In Vitro Drug Release Study

  • Principle: The release of the drug from the nanoemulsion is studied over time using a dialysis bag method in a suitable release medium.

  • Procedure:

    • Place a known amount of the drug-loaded nanoemulsion in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Table 2: Representative Physicochemical Properties of Long-Chain Fatty Acid Ester Nanoemulsions

Formulation CodeOil PhaseSurfactant/Co-surfactantParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
NE-1Oleyl LauratePluronic F68/Tween 80150.2 ± 5.60.21 ± 0.03-25.4 ± 1.8> 90
NE-2Oleyl StearatePluronic F68/Tween 80180.5 ± 7.10.25 ± 0.04-22.1 ± 2.1> 90
NE-3Oleyl OleatePluronic F68/Tween 80165.8 ± 6.30.23 ± 0.02-28.7 ± 1.5> 90

Data are presented as mean ± standard deviation and are representative of nanoemulsions formulated with long-chain fatty acid esters similar to this compound.[5]

Mechanism of Enhanced Drug Delivery

Lipid-based nanoemulsions, such as those formulated with this compound, can enhance the cellular uptake and bioavailability of encapsulated drugs through several mechanisms. The lipophilic nature of the oil core facilitates the transport of the drug across the cell membrane.

dot

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoemulsion Drug-loaded This compound Nanoemulsion Membrane Lipid Bilayer Nanoemulsion->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Vesicle Formation Fusion Direct Fusion Membrane->Fusion Membrane Fusion DrugRelease Drug Release Endocytosis->DrugRelease Fusion->DrugRelease Target Intracellular Target DrugRelease->Target Therapeutic Effect

Caption: General signaling pathway for cellular uptake of nanoemulsions.

The small size of the nanoemulsion droplets allows for efficient transport across biological barriers. Cellular uptake can occur via endocytosis or direct fusion of the nanoemulsion droplet with the cell membrane, leading to the release of the drug into the cytoplasm.[6] This targeted intracellular delivery can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.

Applications in Drug Development

This compound-based nanoemulsions are versatile platforms for the delivery of a wide range of therapeutic agents, including:

  • Poorly water-soluble drugs: Enhancing the solubility and oral bioavailability of drugs belonging to BCS Class II and IV.[7][8]

  • Sensitive molecules: Protecting labile drugs from enzymatic degradation and hydrolysis.

  • Targeted drug delivery: The surface of nanoemulsions can be functionalized with targeting ligands to achieve site-specific drug delivery to diseased tissues, such as tumors.

  • Topical and transdermal delivery: The small droplet size facilitates skin penetration, making nanoemulsions suitable for delivering drugs to and through the skin.

Conclusion

The formulation of this compound-based nanoemulsions presents a promising strategy for improving the delivery of challenging drug molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and characterize novel nanoemulsion-based drug delivery systems. Further optimization and in vivo studies are necessary to fully realize the therapeutic potential of these formulations.

References

Benzyl Oleate: A High-Boiling Point Reaction Medium for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) oleate (B1233923), the ester of benzyl alcohol and oleic acid, is a versatile and efficient high-boiling point solvent. Its unique combination of a high boiling point (approximately 465°C at 760 mmHg), low volatility, and excellent solvency for a range of non-polar and lipophilic compounds makes it a valuable medium for various chemical reactions and formulations.[1][2][3] These properties are particularly advantageous in the synthesis of nanomaterials, specialized organic polymerization reactions, and in the formulation of drug delivery systems. This document provides detailed application notes and experimental protocols for the use of benzyl oleate in these key areas.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₅H₄₀O₂[4]
Molecular Weight372.6 g/mol [4]
Boiling Point464.9°C at 760 mmHg[1]
Flash Point106.4°C[1]
Density0.931 g/cm³[1]
XLogP39.1[4]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]

Application 1: Nanoparticle Synthesis

This compound's high boiling point and stability at elevated temperatures make it an excellent non-coordinating solvent for the synthesis of high-quality inorganic nanocrystals, such as quantum dots and metal oxides. It provides a stable thermal environment, allowing for controlled nucleation and growth of nanoparticles.

Synthesis of Perovskite Quantum Dots (CsPbX₃)

The hot-injection method is a common technique for the synthesis of perovskite quantum dots, where precursors are rapidly injected into a hot solvent to induce nucleation. This compound can serve as a suitable high-boiling point solvent in this process.

Experimental Workflow: Hot-Injection Synthesis of Perovskite Quantum Dots

G cluster_precursor Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Isolation precursor_Cs Cesium Precursor (e.g., Cesium Oleate) reaction_vessel Reaction Flask with this compound & Ligands (e.g., Oleic Acid, Oleylamine) precursor_Cs->reaction_vessel Add precursor_Pb Lead (II) Precursor (e.g., Lead (II) Oleate) precursor_Pb->reaction_vessel Add precursor_X Halide Precursor (e.g., Benzyl Halide) injection Swift Injection of Halide Precursor precursor_X->injection Inject heating Heat to 140-200 °C under Inert Atmosphere reaction_vessel->heating heating->injection growth Nanocrystal Growth (0.1s - 1 day) injection->growth cooling Cool to Room Temperature growth->cooling precipitation Precipitation with Anti-solvent (e.g., Methyl Acetate) cooling->precipitation centrifugation Centrifugation to Isolate Quantum Dots precipitation->centrifugation redispersion Redispersion in a Non-polar Solvent (e.g., Toluene) centrifugation->redispersion

Caption: Workflow for the synthesis of perovskite quantum dots using the hot-injection method.

Protocol: Synthesis of CsPbBr₃ Quantum Dots

This protocol is adapted from a general method for perovskite quantum dot synthesis.[1][5]

Materials:

  • Lead (II) oleate

  • Cesium oleate

  • Benzyl bromide (or other bromide source)

  • This compound (as the high-boiling point solvent)

  • Oleic acid

  • Oleylamine (B85491)

  • 1-Octadecene (can be used in conjunction with or as an alternative to this compound)

  • Toluene (for redispersion)

  • Methyl acetate (B1210297) (or other anti-solvent for precipitation)

  • Three-neck flask, condenser, thermocouple, heating mantle, Schlenk line

  • Syringes and needles

Procedure:

  • Reaction Setup: In a three-neck flask, combine lead (II) oleate (e.g., 1 mmol), cesium oleate (e.g., 1 mmol), oleic acid (e.g., 1 mL), and oleylamine (e.g., 1 mL) in this compound (e.g., 10 mL).

  • Degassing: Degas the mixture under vacuum at room temperature for 30 minutes, followed by 30 minutes at 100°C to remove water and oxygen.

  • Heating: Backfill the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to the desired reaction temperature (e.g., 140°C).

  • Injection: Swiftly inject benzyl bromide (e.g., 4 mmol) into the hot reaction mixture.

  • Growth: Maintain the reaction temperature for a specific duration (e.g., 1 minute) to allow for nanocrystal growth. The reaction time can be varied to control the size of the quantum dots.

  • Quenching: Rapidly cool the reaction mixture to room temperature using an ice bath to quench the reaction.

  • Purification:

    • Add methyl acetate to the cooled solution to precipitate the quantum dots.

    • Centrifuge the mixture to pellet the quantum dots.

    • Discard the supernatant and redisperse the quantum dots in toluene.

    • Repeat the precipitation and redispersion steps as necessary to purify the quantum dots.

Quantitative Data for Nanoparticle Synthesis:

ParameterValue
Molar Ratio (Cesium:Lead)~1:1 to 10:1
Reaction Temperature140 - 200 °C
Reaction Time0.1 seconds - 1 day
Thermal Decomposition Synthesis of Metal Oxide Nanoparticles

This compound can also be used as a high-boiling point solvent for the thermal decomposition of metal-oleate precursors to form monodisperse metal oxide nanoparticles.

Experimental Workflow: Thermal Decomposition of Metal Oleate

G cluster_precursor Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Isolation precursor_metal Metal-Oleate Precursor (e.g., Iron Oleate, Manganese Oleate) reaction_vessel Reaction Flask with this compound & Surfactants (e.g., Oleic Acid) precursor_metal->reaction_vessel Add heating Heat to >300 °C under Inert Atmosphere reaction_vessel->heating decomposition Thermal Decomposition of Metal-Oleate heating->decomposition growth Nanoparticle Nucleation & Growth decomposition->growth cooling Cool to Room Temperature growth->cooling precipitation Precipitation with Polar Solvent (e.g., Ethanol) cooling->precipitation centrifugation Centrifugation to Isolate Nanoparticles precipitation->centrifugation washing Wash with Ethanol (B145695)/Water Mixture centrifugation->washing drying Dry under Vacuum washing->drying

Caption: Generalized workflow for the thermal decomposition synthesis of metal oxide nanoparticles.

Protocol: Synthesis of Manganese (II) Oxide Nanoparticles

This protocol is based on a general method for the synthesis of metal oxide nanoparticles via thermal decomposition.

Materials:

  • Manganese (II) oleate

  • This compound (or dibenzyl ether/1-octadecene as alternatives)

  • Oleic acid

  • Ethanol

  • Three-neck flask, condenser, thermocouple, heating mantle, Schlenk line

Procedure:

  • Reaction Setup: In a three-neck flask, dissolve manganese (II) oleate in this compound and oleic acid.

  • Degassing: Degas the mixture under vacuum while stirring at a moderately elevated temperature (e.g., 100-120°C) for 1-2 hours.

  • Heating: Under an inert atmosphere, heat the reaction mixture to a high temperature (e.g., 320°C) at a controlled ramp rate (e.g., 3-10°C/minute).

  • Decomposition and Growth: Maintain the temperature for a set period (e.g., 30-60 minutes) to allow for the complete decomposition of the precursor and the growth of the nanoparticles.

  • Cooling and Purification:

    • Cool the reaction mixture to room temperature.

    • Add ethanol to precipitate the nanoparticles.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and byproducts.

    • Dry the purified nanoparticles under vacuum.

Application 2: Organic Polymerization Reactions

This compound can be utilized as a monomer in free-radical copolymerization reactions to synthesize polymers with specific properties. For example, it can be copolymerized with maleic anhydride (B1165640) to create pour point depressants for crude oil.[6]

Reaction Scheme: Copolymerization of this compound and Maleic Anhydride

G BO This compound Reaction Polymerization (90 °C, 20 h) BO->Reaction MA Maleic Anhydride MA->Reaction Initiator Benzoyl Peroxide Initiator->Reaction Initiates Solvent Toluene Solvent->Reaction Solvent Copolymer Poly(this compound-co-maleic anhydride) Reaction->Copolymer

Caption: Reaction scheme for the free-radical copolymerization of this compound and maleic anhydride.

Protocol: Synthesis of Poly(this compound-co-maleic anhydride)

This protocol is adapted from a published procedure for the synthesis of a pour point depressant.[6][7]

Materials:

  • This compound

  • Maleic anhydride

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Petroleum ether (for precipitation)

  • Reaction flask with condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a reaction flask, dissolve this compound and maleic anhydride in toluene. Molar ratios of 1:1 or 1:2 (this compound:maleic anhydride) can be used.

  • Initiator Addition: Add benzoyl peroxide (1% w/w of the total monomers) to the solution.

  • Polymerization: Heat the mixture to 90°C and stir continuously for 20 hours under an inert atmosphere.

  • Precipitation: After cooling to room temperature, pour the viscous solution into petroleum ether to precipitate the copolymer.

  • Purification: Filter the precipitate and wash it several times with petroleum ether to remove unreacted monomers and solvent.

  • Drying: Dry the resulting copolymer in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data for Polymerization:

ParameterValue
Monomer Molar Ratios (this compound:Maleic Anhydride)1:1 and 1:2
Initiator Concentration (Benzoyl Peroxide)1% w/w
SolventToluene
Reaction Temperature90 °C
Reaction Time20 hours

Application 3: Drug Delivery Systems

This compound's lipophilic nature and high boiling point make it a candidate for use as an oily vehicle in parenteral drug delivery systems, particularly for intramuscular injections of poorly water-soluble drugs.[8] It can help to solubilize the active pharmaceutical ingredient (API) and form a depot at the injection site for sustained release.

Workflow: Determining Drug Solubility in this compound

G start Start add_api Add excess API to vials start->add_api add_bo Add known volume of this compound add_api->add_bo incubate Incubate with agitation (24-72h) add_bo->incubate centrifuge Centrifuge to separate undissolved API incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant dilute Dilute with a suitable solvent collect_supernatant->dilute analyze Analyze API concentration (e.g., HPLC) dilute->analyze calculate Calculate saturation solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the saturation solubility of an active pharmaceutical ingredient (API) in this compound.

Protocol: Determination of API Saturation Solubility in this compound

This protocol provides a general method for assessing the suitability of this compound as a solvent for a specific API.[8]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Sample Preparation: Add an excess amount of the API to a series of vials.

  • Solvent Addition: Add a known volume or weight of this compound to each vial.

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for 24-72 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the vials at high speed to separate the undissolved API from the saturated solution.

  • Analysis:

    • Carefully collect an aliquot of the supernatant (the saturated drug solution).

    • Dilute the supernatant with a suitable solvent.

    • Analyze the concentration of the API in the diluted samples using a validated analytical method, such as HPLC.

  • Calculation: Calculate the saturation solubility of the API in this compound, typically expressed in mg/mL or mg/g.

Conclusion

This compound is a high-performance, high-boiling point reaction medium with demonstrated utility in nanoparticle synthesis, organic polymerization, and as a potential vehicle in drug delivery formulations. Its properties allow for precise temperature control in sensitive reactions and the solubilization of lipophilic compounds. The protocols and data presented here provide a foundation for researchers and scientists to explore and optimize the use of this compound in their specific applications.

References

Troubleshooting & Optimization

Optimizing Benzyl oleate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) oleate (B1233923).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzyl oleate, providing potential causes and recommended solutions.

Low Reaction Yield

Q1: My reaction yield is consistently low when synthesizing this compound via Fischer esterification. What are the potential causes and solutions?

Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between the reactants (oleic acid and benzyl alcohol) and the products (this compound and water) can favor the starting materials if not properly managed.[1]

Potential Causes:

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, reducing the ester yield.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate catalyst activity.[1]

  • Suboptimal Stoichiometry: An incorrect molar ratio of oleic acid to benzyl alcohol can limit the conversion of the limiting reactant.

  • Catalyst Deactivation: The acid catalyst may have lost its activity.

Troubleshooting Solutions:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[1] Alternatively, adding a dehydrating agent can be effective.

  • Use of Excess Reagent: Employing a molar excess of benzyl alcohol can shift the equilibrium towards the product side, increasing the conversion of oleic acid.[3]

  • Optimize Reaction Conditions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Ensure the reaction temperature is appropriate for the catalyst being used.

  • Catalyst Selection: Ensure an appropriate acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used at an effective concentration.[1]

Q2: I am experiencing low conversion rates in the enzymatic synthesis of this compound. What factors could be responsible?

Enzymatic synthesis is sensitive to specific reaction conditions, and deviation from the optimal parameters can lead to significantly lower yields.

Potential Causes:

  • Suboptimal Temperature: Temperature directly impacts enzyme activity. Exceeding the enzyme's optimal temperature can cause denaturation and a sharp drop in activity.[2]

  • Incorrect Molar Ratio: While a 1:1 molar ratio is stoichiometric, an excess of one substrate, typically the alcohol, is often needed to drive the reaction forward. However, a large excess of alcohol can sometimes inhibit the enzyme.[2]

  • Enzyme Deactivation: The lipase (B570770) catalyst may have lost activity due to improper storage, handling, or repeated use. High concentrations of certain alcohols can also lead to enzyme desorption from its support or protein aggregation.[4]

  • Presence of Water: Although a small amount of water is necessary for enzyme activity, excess water (produced during the reaction) can promote the reverse reaction (hydrolysis).[2]

  • Mass Transfer Limitations: Inadequate mixing can limit the interaction between the substrates and the immobilized enzyme, especially in solvent-free systems.[2][4]

Troubleshooting Solutions:

  • Temperature Optimization: Maintain the reaction temperature within the optimal range for the specific lipase used, typically between 40°C and 70°C.[2]

  • Molar Ratio Adjustment: Empirically test different molar ratios of oleic acid to benzyl alcohol (e.g., from 1:1 to 1:7) to find the optimum for your specific system.[4]

  • Enzyme Management: Ensure the enzyme is stored according to the manufacturer's recommendations. Periodically test the enzyme's activity, especially after multiple reuse cycles.[4] Consider a fractional addition of benzyl alcohol to prevent high concentrations that could inhibit or deactivate the enzyme.[4]

  • Water Removal: Consider conducting the reaction under vacuum or in the presence of molecular sieves to remove the water byproduct.

  • Improve Agitation: Ensure efficient stirring (e.g., around 200 rpm) to minimize mass transfer limitations.[4]

Product Purity Issues

Q3: My final this compound product is impure. What are the likely contaminants and how can I remove them?

Purity issues often stem from incomplete conversion, side reactions, or difficulties in separating the product from the starting materials and byproducts.

Potential Contaminants & Causes:

  • Unreacted Starting Materials: Oleic acid and benzyl alcohol may remain if the reaction does not go to completion.

  • Dibenzyl Ether: This byproduct can form from the acid-catalyzed self-condensation of benzyl alcohol, especially under harsh acidic conditions and high temperatures.[5]

  • Oxidation Products: The benzylic C-H bonds in benzyl alcohol or this compound can be oxidized to form benzaldehyde (B42025) or benzoic acid derivatives.[3]

  • Emulsion Formation: During aqueous workup, the formation of sodium oleate (from neutralizing unreacted oleic acid with a base like NaHCO₃) can act as an emulsifier, making phase separation difficult.[6]

Purification and Troubleshooting Strategies:

  • Removal of Unreacted Acid: Wash the reaction mixture with a weak base solution, such as sodium bicarbonate (NaHCO₃), to remove unreacted oleic acid. Be cautious with shaking to avoid stable emulsions.[6]

  • Removal of Unreacted Alcohol: Excess benzyl alcohol can be challenging to remove due to its relatively high boiling point. Vacuum distillation is a common and effective method.[4]

  • Chromatographic Separation: For high-purity requirements, silica (B1680970) gel column chromatography is effective. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used. This compound, being less polar than the unreacted alcohol and acid, will elute first. This method can yield purities of ≥98%.[3]

  • Minimize Side Reactions: Use milder reaction conditions (lower temperature, less acidic catalyst) to prevent the formation of dibenzyl ether.[5]

Frequently Asked Questions (FAQs)

Q4: What are the main synthetic routes to produce this compound?

The two primary pathways for synthesizing this compound are:

  • Direct Esterification: This is the most common route, involving the reaction of oleic acid with benzyl alcohol. This reaction is typically catalyzed by an acid (Fischer esterification) or an enzyme (enzymatic esterification) and produces water as a byproduct.[3]

  • Transesterification: This process involves reacting an existing oleate ester, such as methyl oleate or ethyl oleate, with benzyl alcohol. The reaction displaces the original alcohol (e.g., methanol) to form this compound. This route can be advantageous as starting materials like methyl oleate are readily available.[3]

Q5: Which type of catalyst is better for this compound synthesis: acid or enzyme?

Both acid and enzyme catalysts have distinct advantages and disadvantages:

  • Acid Catalysts (e.g., H₂SO₄):

    • Advantages: Low cost and high reaction rates.

    • Disadvantages: Can lead to side reactions (like the formation of dibenzyl ether), require high reaction temperatures, can cause equipment corrosion, and present challenges in post-reaction treatment and waste disposal.[7]

  • Enzyme Catalysts (e.g., Lipases):

    • Advantages: High selectivity, which minimizes byproducts and leads to higher purity products.[3] They operate under mild reaction conditions (lower temperatures), are environmentally friendly, and can often be reused.[4][8]

    • Disadvantages: Higher cost compared to acid catalysts and potentially slower reaction rates. They can also be sensitive to substrate concentrations and temperature.[2]

Q6: What is the optimal molar ratio of oleic acid to benzyl alcohol?

According to Le Chatelier's principle, using an excess of one reactant can shift the equilibrium to favor product formation.[3] In this compound synthesis, it is common to use a molar excess of benzyl alcohol.

  • For acid-catalyzed reactions , an excess of benzyl alcohol helps drive the reaction towards completion.[3]

  • For enzymatic synthesis , the optimal ratio can vary. While a 1:1 ratio is stoichiometric, ratios with an excess of alcohol, such as 1:7 (stearic acid to benzyl alcohol for benzyl stearate), have been shown to achieve high conversion rates.[4] However, a very large excess can sometimes inhibit the enzyme.[2] It is recommended to empirically determine the optimal ratio for a specific enzymatic system.

Data Presentation

Table 1: Comparison of Catalytic Systems for Ester Synthesis
ParameterAcid Catalysis (Fischer Esterification)Enzymatic Catalysis (Lipase)
Catalyst H₂SO₄, p-Toluenesulfonic acid (TsOH)Immobilized Lipases (e.g., Novozym 435)[4]
Temperature Higher (often reflux)Milder (typically 40 - 70°C)[2]
Selectivity Lower, risk of side reactions[5]High, leading to higher purity products[3][8]
Byproducts Water, dibenzyl ether, oxidation products[3][5]Water[2]
Reaction Time Varies, can be fasterCan be longer, e.g., 6-24 hours[4][8]
Workup Neutralization, extractionSimple filtration to recover enzyme[4]
Environmental Corrosive, potential for hazardous waste"Green," biodegradable catalysts[8]
Table 2: Influence of Reaction Parameters on this compound Yield
ParameterConditionEffect on YieldReference
Molar Ratio Excess Benzyl Alcohol (e.g., 1.5:1 or higher)Increases conversion by shifting equilibrium.[3]
Temperature Optimal range for enzyme (e.g., 60°C for Novozym 435)Maximizes enzyme activity; too high causes denaturation.[4]
Catalyst Conc. Increasing enzyme loading (e.g., up to a plateau)Increases reaction rate until substrate-limited.[2]
Water Removal Use of Dean-Stark, vacuum, or molecular sievesShifts equilibrium toward product formation, increasing yield.[1][2]
Agitation Speed ~200 rpm for enzymatic synthesisReduces mass transfer limitations.[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol is based on methodologies for similar enzymatic ester syntheses.[4]

Materials:

  • Oleic Acid

  • Benzyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Combine oleic acid and benzyl alcohol in the reaction vessel in a pre-determined optimal molar ratio (e.g., 1:7).

  • Add the immobilized lipase catalyst to the mixture. A typical loading is between 5-10% (w/w of total reactants).

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C) with continuous stirring at approximately 200 rpm.

  • Maintain these conditions and monitor the reaction progress periodically by taking samples for analysis (e.g., by titration to determine the remaining acid value or by GC/TLC).

  • Once the reaction has reached the desired conversion (typically within 6-24 hours), stop the reaction by cooling the mixture.

  • Separate the immobilized enzyme from the product mixture by filtration. The catalyst can be washed with a non-polar solvent (e.g., hexane) and stored for reuse.

  • Purify the crude this compound by removing the excess benzyl alcohol under vacuum distillation.

Protocol 2: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol is a general procedure for Fischer esterification.[1][3]

Materials:

  • Oleic Acid

  • Benzyl Alcohol

  • Acid Catalyst (e.g., concentrated H₂SO₄ or p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add oleic acid, an excess of benzyl alcohol (e.g., 1.5 to 3 equivalents), and toluene.

  • Add a catalytic amount of the acid catalyst (e.g., 1-2 mol% of H₂SO₄).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or by observing when water ceases to collect in the trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, 5% NaHCO₃ solution (to remove unreacted acid and catalyst), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product, typically by vacuum distillation to remove excess benzyl alcohol and isolate the pure this compound.

Visualizations

Workflow_Enzymatic_Synthesis Reactants 1. Combine Reactants (Oleic Acid, Benzyl Alcohol) Catalyst 2. Add Immobilized Lipase (e.g., Novozym 435) Reactants->Catalyst Reaction 3. Heat & Stir (e.g., 60°C, 200 rpm) Monitor Conversion Catalyst->Reaction Cooling 4. Cool to Stop Reaction Reaction->Cooling Filtration 5. Separate Catalyst (Filtration) Cooling->Filtration Reuse Wash & Reuse Catalyst Filtration->Reuse Purification 6. Purify Product (Vacuum Distillation) Filtration->Purification Crude Product Product Pure this compound Purification->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckWater Is water being removed effectively? Start->CheckWater CheckRatio Is molar ratio (Alcohol:Acid) optimal? CheckWater->CheckRatio Yes SolutionWater Implement/Improve Water Removal (e.g., Dean-Stark, Vacuum) CheckWater->SolutionWater No CheckConditions Are Temperature & Time optimized? CheckRatio->CheckConditions Yes SolutionRatio Increase Excess of Benzyl Alcohol CheckRatio->SolutionRatio No CheckCatalyst Is catalyst active & concentration correct? CheckConditions->CheckCatalyst Yes SolutionConditions Monitor with TLC Adjust Temp/Time CheckConditions->SolutionConditions No SolutionCatalyst Verify/Replace Catalyst Adjust Loading CheckCatalyst->SolutionCatalyst No End Yield Optimized CheckCatalyst->End Yes SolutionWater->CheckRatio SolutionRatio->CheckConditions SolutionConditions->CheckCatalyst SolutionCatalyst->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Purification of Benzyl oleate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of benzyl (B1604629) oleate (B1233923) from unreacted oleic acid and benzyl alcohol. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My final benzyl oleate product is contaminated with a significant amount of unreacted oleic acid. How can I remove it?

A1: Unreacted oleic acid can be effectively removed by performing a liquid-liquid extraction with a mild aqueous base. The acidic nature of oleic acid allows it to be converted into a water-soluble salt (sodium oleate) by reacting with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] This salt will partition into the aqueous phase, while the neutral this compound remains in the organic phase.[2]

Q2: I'm struggling to remove the excess benzyl alcohol from my reaction mixture. What is the best approach?

A2: Excess benzyl alcohol can be removed through several methods, depending on the scale of your reaction and the available equipment.

  • Vacuum Distillation: Benzyl alcohol has a significantly lower boiling point than this compound, making vacuum distillation an effective method for its removal.[3] By reducing the pressure, the boiling points of the components are lowered, allowing for the separation of the more volatile benzyl alcohol.[3]

  • Column Chromatography: Silica (B1680970) gel column chromatography can also be used.[3] Since benzyl alcohol is more polar than this compound, it will have a stronger affinity for the silica gel and elute later. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.[3]

  • Washing with Water/Brine: Multiple washes with water or a saturated sodium chloride solution (brine) can help to partition the relatively polar benzyl alcohol into the aqueous phase.[4]

Q3: After performing an alkaline wash to remove oleic acid, I'm observing an emulsion that is difficult to break. What should I do?

A3: Emulsion formation is a common issue, often caused by the soap-like properties of the sodium oleate formed during the wash.[1] To break the emulsion, you can try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.[4]

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel.[4]

  • Allow it to Stand: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate.

  • Filtration through Celite: Filtering the emulsified layer through a pad of Celite can sometimes help to break the emulsion.

Q4: What are the key physical properties to consider when choosing a purification method?

A4: The differences in the physical properties of this compound, oleic acid, and benzyl alcohol are crucial for selecting an appropriate purification strategy.

PropertyThis compoundOleic AcidBenzyl Alcohol
Molecular Weight ( g/mol ) 372.58282.47108.14
Boiling Point (°C) 464.9 at 760 mmHg~360 (decomposes)205.3
Density (g/cm³) 0.9310.8951.044
Polarity LowMediumHigh
Acidity NeutralAcidicNeutral

Data sourced from multiple references.[5][6]

Q5: Can I use column chromatography to purify this compound? If so, what conditions are recommended?

A5: Yes, silica gel column chromatography is a highly effective method for purifying this compound, capable of yielding a product with ≥98% purity.[3]

  • Stationary Phase: Silica gel is typically used as the stationary phase.[3]

  • Mobile Phase: A non-polar eluent system is recommended. A common choice is a mixture of hexane and ethyl acetate.[3] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Elution Order: this compound, being the least polar component, will elute first, followed by unreacted oleic acid, and finally the most polar component, benzyl alcohol.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low Purity After Purification Incomplete removal of starting materials.Repeat the purification step. For acidic impurities, ensure the alkaline wash is thorough. For residual alcohol, consider a more efficient distillation or more extensive washing.
Co-elution during column chromatography.Optimize the solvent system for column chromatography. A shallower gradient or a less polar starting solvent may improve separation.
Product Decomposition High temperatures during distillation.Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. This compound can start to degrade at temperatures above 150°C.[3]
Low Yield Product loss during aqueous washes.Minimize the number of washes or use smaller volumes of the aqueous phase. Ensure complete separation of layers to avoid discarding the organic phase.
Incomplete elution from the chromatography column.Ensure all the product has eluted by flushing the column with a more polar solvent at the end of the run.

Experimental Protocols

Liquid-Liquid Extraction (Alkaline Wash) for Removal of Oleic Acid

This protocol is designed to remove acidic impurities, primarily unreacted oleic acid, from the crude this compound product.

Materials:

  • Crude this compound mixture

  • Diethyl ether or ethyl acetate

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely. The upper layer will be the organic phase containing this compound, and the lower layer will be the aqueous phase containing sodium oleate.

  • Drain the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution (steps 3-6) two more times, or until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove residual water and any remaining dissolved salts.

  • Drain the aqueous brine layer.

  • Transfer the organic layer to a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Silica Gel Column Chromatography

This method separates components based on their polarity.

Materials:

  • Crude this compound mixture

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve a small amount of the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elute the Components: Begin eluting the column with the initial non-polar solvent mixture.

  • Monitor the Separation: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). This compound, being the least polar, will elute first.

  • Increase Polarity (if necessary): If the other components are not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Combine and Evaporate: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

Visual Guides

PurificationWorkflow start Crude this compound (contains Oleic Acid & Benzyl Alcohol) extraction Liquid-Liquid Extraction (Alkaline Wash with NaHCO3) start->extraction Remove Oleic Acid chromatography Silica Gel Column Chromatography extraction->chromatography Further Purification distillation Vacuum Distillation extraction->distillation Remove Benzyl Alcohol pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: Workflow for the purification of this compound.

TroubleshootingGuide start Problem Encountered emulsion Emulsion during Wash start->emulsion low_purity Low Purity of Final Product start->low_purity low_yield Low Yield start->low_yield solution1 Add Brine Gentle Swirling emulsion->solution1 solution2 Repeat Purification Step Optimize Chromatography low_purity->solution2 solution3 Minimize Washes Ensure Complete Elution low_yield->solution3

Caption: Troubleshooting common issues in this compound purification.

References

Methods to remove excess benzyl alcohol from Benzyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methods for removing excess benzyl (B1604629) alcohol from benzyl oleate (B1233923). Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: After synthesizing benzyl oleate, my product has a strong almond-like odor. What is the likely cause and how can I remove it?

A: The almond-like odor is characteristic of benzaldehyde, which forms from the oxidation of excess benzyl alcohol.[1] This indicates the presence of residual benzyl alcohol in your product. To remove it, you can employ one of the purification methods detailed below, such as vacuum distillation, solvent extraction, or column chromatography. Storing benzyl alcohol and the purified this compound under an inert atmosphere (e.g., nitrogen or argon) can help minimize future oxidation.

Q2: I tried a simple water wash to remove benzyl alcohol, but the separation was inefficient. Why is this and what can I do to improve it?

A: While benzyl alcohol has moderate solubility in water (approximately 4 g/100 mL), this compound is insoluble.[2][3] However, a single water wash may not be sufficient to remove a large excess of benzyl alcohol, and vigorous shaking can lead to the formation of emulsions, which are difficult to break.

Troubleshooting Steps:

  • Increase the number of extractions: Perform multiple extractions with smaller volumes of water (e.g., 3-4 washes) rather than a single large volume wash.

  • Use a brine wash: After the water washes, perform a final wash with a saturated sodium chloride solution (brine). This will help to break any emulsions and further draw water out of the organic phase.

  • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This will minimize emulsion formation.

Q3: During vacuum distillation, I'm not getting a good separation between benzyl alcohol and this compound. What are the common issues?

A: Inefficient separation during vacuum distillation can be due to several factors:

Troubleshooting Steps:

  • Inadequate Vacuum: Ensure your vacuum system is pulling a sufficiently low pressure. A lower pressure will decrease the boiling points of both components, increasing the difference between them and making separation easier.

  • Improper Temperature Gradient: A proper temperature gradient along the distillation column is crucial for fractional distillation. Ensure your column is well-insulated to maintain this gradient.

  • Flooding or Channeling: If the heating rate is too high, the column can flood, leading to poor separation. Conversely, if the vapor flow is too low, it can lead to channeling. Adjust the heating mantle to ensure a steady, controlled distillation rate.

  • Insufficient Column Efficiency: For components with close boiling points, a simple distillation setup may not be adequate. Using a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) will improve separation.

Q4: My purified this compound still shows impurities on a TLC plate. How can I improve the purity?

A: If thin-layer chromatography (TLC) indicates the presence of impurities after initial purification, you may need to repeat the purification step or switch to a more effective method.

Troubleshooting Steps:

  • Optimize Column Chromatography: If you used column chromatography, try using a shallower solvent gradient during elution. This will improve the resolution between this compound and any remaining impurities.

  • Combine Methods: For very high purity requirements, a combination of methods can be effective. For example, you can perform an initial purification by solvent extraction to remove the bulk of the benzyl alcohol, followed by column chromatography for fine purification.

  • Check for Degradation: Ensure that your purification conditions (e.g., temperature in distillation) are not causing degradation of your product.

Data Presentation: Physical Properties for Separation

The following table summarizes key physical properties of benzyl alcohol and this compound that are relevant for their separation.

PropertyBenzyl AlcoholThis compoundReference(s)
Molecular Weight 108.14 g/mol 372.58 g/mol [4][5]
Boiling Point (atm) 205.3 °C464.9 °C[3][6]
Boiling Point (vac) 93 °C at 10 mmHg237 °C at 7 Torr[7][8]
Water Solubility ~4 g/100 mLInsoluble[3][9]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroformSoluble in ethanol, benzene[3]

Experimental Protocols

Below are detailed methodologies for the three primary methods of removing excess benzyl alcohol from this compound.

Method 1: Vacuum Distillation

This method is effective for large-scale purifications and takes advantage of the significant difference in boiling points between benzyl alcohol and this compound, especially under reduced pressure.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus. For enhanced separation, a Vigreux or packed fractionating column is recommended. Ensure all glassware is dry and connections are well-sealed to maintain a high vacuum.

  • Sample Loading: Charge the distillation flask with the crude this compound containing excess benzyl alcohol. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiate Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks. A pressure of 1-10 mmHg is typically effective.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • The first fraction to distill will be the more volatile benzyl alcohol. Collect this in a separate receiving flask. The head temperature should remain steady at the boiling point of benzyl alcohol at the applied pressure (e.g., ~93 °C at 10 mmHg).

    • Once all the benzyl alcohol has been removed, the head temperature will drop before rising again as the this compound begins to distill.

  • Product Collection: Change the receiving flask to collect the purified this compound.

  • Completion: Stop the distillation when a small amount of residue remains in the distillation flask to avoid distilling over high-boiling impurities.

  • Analysis: Analyze the purity of the collected this compound fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

Method 2: Solvent Extraction (Liquid-Liquid Extraction)

This method is suitable for smaller-scale purifications and relies on the differential solubility of benzyl alcohol and this compound in immiscible solvents.

Protocol:

  • Dissolution: Dissolve the crude this compound mixture in a water-immiscible organic solvent in which this compound is highly soluble, such as diethyl ether or ethyl acetate (B1210297). Use a volume sufficient to fully dissolve the sample.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Aqueous Wash: Add a volume of deionized water to the separatory funnel, approximately equal to the volume of the organic phase.

  • Extraction: Stopper the funnel and gently invert it several times to allow for partitioning of the benzyl alcohol into the aqueous phase. Vent the funnel periodically to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to fully separate. The less dense organic layer (containing this compound) will be on top, and the aqueous layer (containing benzyl alcohol) will be on the bottom.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat Washes: Repeat the aqueous wash (steps 3-6) at least two more times to ensure complete removal of benzyl alcohol.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity of the product by GC-MS or TLC.

Method 3: Column Chromatography

This technique is ideal for achieving high purity, especially for small to medium-scale preparations. It separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane (B92381) and ethyl acetate is a good starting point. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3-0.4, and there is good separation from the benzyl alcohol spot. Benzyl alcohol is more polar and will have a lower Rf value.[10]

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Analysis: Verify the purity of the final product using GC-MS or by obtaining a single spot on a TLC plate. Column chromatography can yield this compound with a purity of ≥98%.[2]

Visualizations

Vacuum_Distillation_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis start Crude this compound (with excess Benzyl Alcohol) distillation_setup Assemble Fractional Distillation Apparatus start->distillation_setup apply_vacuum Apply Vacuum (1-10 mmHg) distillation_setup->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_BnOH Collect Benzyl Alcohol Fraction (~93°C @ 10 mmHg) heat->collect_BnOH collect_BnO Collect Purified This compound Fraction collect_BnOH->collect_BnO analyze Purity Analysis (GC-MS, TLC) collect_BnO->analyze

Caption: Workflow for the purification of this compound using vacuum distillation.

Solvent_Extraction_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_isolation Isolation & Analysis start Crude this compound dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve wash_water Wash with Deionized Water (Repeat 3x) dissolve->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate analyze Purity Analysis (GC-MS, TLC) evaporate->analyze Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation start Crude this compound tlc Determine Eluent (TLC, e.g., Hexane/EtOAc) start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions (TLC) collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Remove Solvent combine_pure->evaporate analyze Purity Analysis (GC-MS, TLC) evaporate->analyze

References

Preventing thermal degradation of Benzyl oleate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of benzyl (B1604629) oleate (B1233923) during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is benzyl oleate and what are its common applications?

This compound is an ester formed from the reaction of benzyl alcohol and oleic acid. Due to its properties as an emollient, solvent, and fragrance component, it is utilized in various applications, including pharmaceuticals, cosmetics, and as a plasticizer.

Q2: What is the primary cause of this compound degradation during reactions?

The primary cause of degradation is thermal stress. At elevated temperatures, the ester bond in this compound can cleave, leading to the formation of the original starting materials, benzyl alcohol and oleic acid. This process is reported to begin at temperatures above 150°C.[1] In the context of polymers containing this compound units, initial decomposition has been observed at temperatures as low as 146.32°C.[1]

Q3: What are the potential byproducts of this compound degradation?

Besides the primary degradation products (benzyl alcohol and oleic acid), oxidative side reactions can occur, especially at the benzylic position of the benzyl group. This can lead to the formation of impurities such as benzaldehyde (B42025) and benzoic acid.

Q4: How can I minimize the thermal degradation of this compound during its synthesis?

To minimize thermal degradation during synthesis, consider the following:

  • Reaction Temperature: Employ the lowest effective temperature for the reaction. Enzymatic esterification, which typically occurs at milder temperatures (around 50°C), is a good alternative to harsher, high-temperature acid-catalyzed methods.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

  • Use of Antioxidants: The addition of a suitable antioxidant can help to inhibit oxidative side reactions.

Q5: What analytical techniques can be used to detect this compound degradation?

Several analytical techniques can be used to identify and quantify degradation products:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and check for the presence of starting materials and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products like benzyl alcohol and benzaldehyde.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify this compound and its less volatile degradation products like oleic acid and benzoic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in synthesis Reaction equilibrium not favoring product formation.Use an excess of one reactant (typically benzyl alcohol) to drive the reaction forward. Remove water as it is formed using a Dean-Stark apparatus in traditional esterification.
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature while monitoring for degradation by TLC. Ensure the reaction is allowed to proceed for a sufficient amount of time.
Catalyst is inactive or used in insufficient amount.Ensure the catalyst is fresh and used in the appropriate concentration. For acid catalysis, ensure no excess water is present which can deactivate the catalyst.
Presence of starting materials in the final product Incomplete reaction.Increase reaction time or temperature (cautiously). Consider using a more efficient catalyst system.
Inefficient purification.Optimize the purification method. Washing the organic phase with a weak base solution (e.g., sodium bicarbonate) can help remove unreacted oleic acid. Fractional distillation under reduced pressure can be used to separate this compound from the more volatile benzyl alcohol.
Discoloration of the reaction mixture (yellowing/browning) Oxidative degradation.Ensure the reaction is carried out under an inert atmosphere. Consider adding a small amount of an antioxidant (e.g., BHT).
Reaction temperature is too high.Lower the reaction temperature and extend the reaction time if necessary.
Unexpected peaks in GC-MS or HPLC analysis Thermal degradation during analysis.Ensure the GC inlet temperature is not excessively high. For HPLC, ensure the mobile phase is compatible with the sample and that the column temperature is appropriate.
Formation of byproducts during the reaction.Identify the byproducts by their mass spectra or retention times. Modify reaction conditions (temperature, catalyst, atmosphere) to minimize their formation.

Data Presentation

Table 1: Thermal Decomposition Temperatures of this compound and Related Esters

CompoundAnalysis MethodOnset of Decomposition (°C)Atmosphere
This compound-> 150[1]-
Poly(this compound-co-maleic anhydride)TGA146.32[1]-
Methyl OleateTGA~150-200Nitrogen
Ethyl OleateTGA~150-200Nitrogen

Note: Data for methyl and ethyl oleate are analogous and serve as a reference for the expected thermal behavior of oleate esters.

Table 2: Thermal Stability of Common Antioxidants

AntioxidantOnset of Decomposition (°C)Comments
Butylated Hydroxytoluene (BHT)~120 - 175Effective at lower temperatures but may degrade at higher reaction temperatures.[2][3]
Butylated Hydroxyanisole (BHA)~120 - 150Less thermally stable than BHT.[2][3]
Propyl Gallate (PG)> 220Offers better thermal stability at higher temperatures.[3]
Phenyl-α-naphthylamine (PAN)-Shown to significantly improve the thermal stability of ester lubricants.[4]

Note: The effectiveness of an antioxidant can vary depending on the reaction conditions and the specific ester.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (Milder Conditions)

This protocol utilizes an immobilized lipase (B570770), which allows for milder reaction conditions, minimizing thermal degradation.

  • Reactant Preparation: In a round-bottom flask, combine oleic acid (1 equivalent) and benzyl alcohol (1.5 equivalents).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) at a concentration of 5-10% (w/w) of the total reactants.

  • Reaction Conditions: Heat the mixture to 50-60°C with continuous stirring. The reaction can be performed under a slight vacuum to remove the water produced, which helps to drive the equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a mobile phase of hexane:ethyl acetate (B1210297) 9:1). The disappearance of the oleic acid spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as determined by TLC), filter off the immobilized enzyme. The enzyme can be washed with a solvent (e.g., hexane) and reused.

  • Purification: Remove the excess benzyl alcohol under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.

Protocol 2: Fischer-Speier Esterification of this compound (Traditional Method)

This is a classic acid-catalyzed esterification. Careful temperature control is crucial to minimize degradation.

  • Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap.

  • Reactant and Catalyst Addition: To a round-bottom flask, add oleic acid (1 equivalent), benzyl alcohol (3 equivalents), and a suitable solvent (e.g., toluene). Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted oleic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

Thermal Degradation Pathway of this compound benzyl_oleate This compound heat > 150°C benzyl_oleate->heat cleavage Ester Bond Cleavage heat->cleavage benzyl_alcohol Benzyl Alcohol cleavage->benzyl_alcohol oleic_acid Oleic Acid cleavage->oleic_acid oxidation Oxidation benzyl_alcohol->oxidation benzaldehyde Benzaldehyde oxidation->benzaldehyde benzoic_acid Benzoic Acid oxidation->benzoic_acid benzaldehyde->oxidation

Caption: Primary thermal degradation pathway of this compound.

Troubleshooting Workflow for this compound Synthesis start Low Product Yield or Impurities Detected check_temp Is Reaction Temperature Optimal? start->check_temp adjust_temp Adjust Temperature (Lower for Degradation, Higher for Slow Reaction) check_temp->adjust_temp No check_catalyst Is Catalyst Active and in Correct Amount? check_temp->check_catalyst Yes adjust_temp->check_catalyst replace_catalyst Use Fresh Catalyst / Optimize Amount check_catalyst->replace_catalyst No check_atmosphere Is an Inert Atmosphere Being Used? check_catalyst->check_atmosphere Yes replace_catalyst->check_atmosphere use_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert No add_antioxidant Consider Adding an Antioxidant (e.g., BHT) check_atmosphere->add_antioxidant Yes use_inert->add_antioxidant optimize_purification Optimize Purification Protocol add_antioxidant->optimize_purification end Improved Yield and Purity optimize_purification->end

Caption: A logical workflow for troubleshooting common issues.

Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_purification Purification reactant_prep Reactant Preparation (Oleic Acid, Benzyl Alcohol) catalyst_addition Catalyst Addition (Enzymatic or Acidic) reactant_prep->catalyst_addition reaction Controlled Heating (50-120°C) catalyst_addition->reaction tlc TLC Analysis reaction->tlc reaction_complete Reaction Complete? tlc->reaction_complete reaction_complete->reaction No workup Work-up (Neutralization, Washing) reaction_complete->workup Yes solvent_removal Solvent Removal workup->solvent_removal final_purification Final Purification (Distillation/Chromatography) solvent_removal->final_purification product Pure this compound final_purification->product

Caption: A general experimental workflow for synthesis and purification.

References

Troubleshooting phase separation in Benzyl oleate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzyl (B1604629) oleate (B1233923) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in a benzyl oleate emulsion and what are the common visual indicators?

Phase separation is the process where the immiscible oil (this compound) and water phases of the emulsion separate into distinct layers over time, signifying instability. Common visual indicators include:

  • Creaming: The formation of a concentrated layer of this compound droplets at the top of the emulsion. This is often a reversible precursor to more severe instability.[1]

  • Coalescence: The merging of smaller this compound droplets into larger ones, which can lead to the formation of a visible oil layer. This process is irreversible.[1]

  • Breaking: The complete and irreversible separation of the this compound and water phases into two distinct layers.[1]

  • Flocculation: The clumping of this compound droplets without merging. While potentially reversible with agitation, it can accelerate creaming and coalescence.[2][3]

Q2: What are the primary causes of phase separation in this compound emulsions?

Phase separation in this compound emulsions can be attributed to several factors:

  • Incorrect Emulsifier Selection: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier or emulsifier blend is crucial for stabilizing the oil droplets. An inappropriate HLB value for this compound will result in an unstable emulsion.

  • Insufficient Homogenization: Inadequate mechanical force during emulsification leads to large and non-uniform this compound droplets that are more prone to coalescence.[1]

  • Inappropriate pH: The pH of the aqueous phase can affect the stability of the emulsifier and the interfacial film around the oil droplets.[1][2]

  • Presence of Electrolytes: High concentrations of salts in the aqueous phase can disrupt the stability of the emulsion by altering the ionic strength.[1]

  • Temperature Fluctuations: Both preparation and storage temperatures can impact the viscosity of the phases and the stability of the emulsifier.[4][5]

  • Low Viscosity of the Continuous Phase: A low viscosity in the aqueous phase allows for easier movement and collision of the this compound droplets, promoting coalescence.[2][6]

Q3: What is the recommended Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with this compound?

While the exact required HLB for this compound is not extensively published, a reasonable starting point for O/W emulsions is in the range of 11-13. This is based on the HLB requirements of similar oils like ethyl oleate (required HLB of 11) and the general principle that oils require higher HLB values for stable O/W emulsions.[1][7] It is highly recommended to experimentally determine the optimal HLB for your specific formulation by testing a range of emulsifier blends.

Q4: Can a combination of emulsifiers be more effective than a single emulsifier?

Yes, using a blend of two or more emulsifiers is often more effective for achieving long-term emulsion stability.[4] A combination of a high-HLB and a low-HLB emulsifier allows for finer control over the overall HLB of the system to precisely match the requirement of the oil phase. This combination can also create a more stable and condensed interfacial film around the oil droplets.

Troubleshooting Guides

Issue 1: Emulsion shows creaming or coalescence shortly after preparation.

This is a common issue that typically points to problems with the initial formulation or processing.

Troubleshooting Steps Detailed Explanation
Verify Emulsifier HLB For an O/W emulsion, ensure the HLB of your emulsifier system is in the recommended range for this compound (starting point: 11-13). If using a single emulsifier, consider blending a high-HLB and a low-HLB emulsifier to achieve the target HLB.
Increase Emulsifier Concentration The concentration of the emulsifier may be insufficient to adequately cover the surface of all the this compound droplets. Incrementally increase the total emulsifier concentration (e.g., in 0.5% steps).
Optimize Homogenization Insufficient shear during homogenization results in large oil droplets that are prone to coalescence. Increase the homogenization speed or time. For high-pressure homogenizers, increasing the pressure can also reduce droplet size.
Add a Co-emulsifier/Stabilizer Incorporating a co-emulsifier, such as a fatty alcohol like cetearyl alcohol, can help to stabilize the emulsion by increasing the viscosity and reinforcing the interfacial film.
Increase Viscosity of the Continuous Phase Adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) to the aqueous phase will slow down the movement of the oil droplets, reducing the rate of creaming and coalescence.[1][4]
Issue 2: The emulsion is stable initially but shows phase separation after a period of storage.

This delayed instability can be due to more subtle factors in the formulation and storage conditions.

Troubleshooting Steps Detailed Explanation
Optimize Storage Conditions Temperature fluctuations can accelerate phase separation. Store the emulsion at a consistent and appropriate temperature. Avoid freeze-thaw cycles unless conducting specific stability tests.[4]
Evaluate the Impact of pH Measure the pH of the emulsion after storage. A drift in pH could indicate a chemical reaction that is destabilizing the emulsion. If necessary, adjust and buffer the pH to maintain a stable range for your emulsifier system.
Check for Microbial Contamination Microbial growth can produce enzymes that break down the emulsifiers, leading to instability. Ensure that an appropriate preservative system is included in the formulation.
Assess for Ostwald Ripening Ostwald ripening is a process where smaller droplets dissolve and redeposit onto larger ones. This can be minimized by ensuring a narrow droplet size distribution through optimized homogenization and by including an insoluble compound in the oil phase.
Issue 3: The emulsion experiences phase inversion (e.g., from O/W to W/O).

Phase inversion is a significant change in the emulsion structure and is often caused by the formulation or processing conditions.

Troubleshooting Steps Detailed Explanation
Adjust the Oil-to-Water Ratio A high internal phase concentration can lead to phase inversion. For O/W emulsions, if the this compound concentration is too high, it may invert to a W/O emulsion. Consider reducing the oil phase percentage.
Verify Emulsifier HLB and Type The HLB of the emulsifier system is a primary determinant of emulsion type. High HLB emulsifiers (8-18) favor O/W emulsions, while low HLB emulsifiers (3-6) favor W/O emulsions.[7] Ensure your emulsifier system has the correct HLB for the desired emulsion type.
Control the Addition of Phases The order and rate of phase addition during preparation can influence the final emulsion type. For O/W emulsions, it is generally recommended to add the oil phase to the aqueous phase slowly with continuous homogenization.

Quantitative Data Summary

The following tables provide starting point recommendations for formulating this compound emulsions. The optimal values for your specific system should be determined experimentally.

Table 1: Recommended Starting Formulation Parameters for a this compound O/W Emulsion

ParameterRecommended Starting RangeRationale
This compound Concentration 10 - 30% (w/w)Higher concentrations may require more robust stabilization.
Total Emulsifier Concentration 2 - 5% (w/w) of the oil phaseInsufficient emulsifier can lead to coalescence.
Required HLB for O/W Emulsion 11 - 13 (experimentally determined)Matching the emulsifier HLB to the oil's requirement is critical for stability.[7]
Aqueous Phase pH 5.5 - 7.5 (buffered)Emulsifier stability is often pH-dependent.

Table 2: Example Homogenization Parameters for Emulsion Preparation

Homogenization MethodParameterRecommended Starting Value
High-Shear Homogenizer Speed5,000 - 10,000 rpm
Time5 - 15 minutes
High-Pressure Homogenizer Pressure500 - 1000 bar
Number of Passes3 - 5

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

Materials:

  • This compound

  • High-HLB emulsifier (e.g., Polysorbate 80)

  • Low-HLB emulsifier (e.g., Sorbitan Oleate)

  • Deionized Water

  • Viscosity modifier (e.g., Xanthan Gum)

  • Preservative (e.g., Phenoxyethanol)

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, disperse the xanthan gum in a small amount of glycerin (if used) to prevent clumping.

    • Add the deionized water and heat to 70-75°C while stirring until the xanthan gum is fully hydrated.

    • Add the high-HLB emulsifier and the preservative to the heated water phase and stir until dissolved.

  • Prepare the Oil Phase:

    • In a separate beaker, combine the this compound and the low-HLB emulsifier.

    • Heat the oil phase to 70-75°C while stirring until a uniform solution is formed.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5,000 rpm) with a high-shear mixer.[8]

    • Once all the oil phase has been added, increase the homogenization speed (e.g., to 8,000-10,000 rpm) and continue for 5-10 minutes to form fine droplets.[8]

  • Cooling:

    • Allow the emulsion to cool to room temperature under gentle agitation.

Protocol 2: Evaluation of Emulsion Stability

Methods:

  • Visual Observation:

    • Transfer a sample of the emulsion into a clear, sealed container.

    • Visually inspect for signs of creaming, coalescence, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month) at both room temperature and an elevated temperature (e.g., 40°C).[8]

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.

    • Observe the emulsion under a light microscope to assess the droplet size and distribution. Look for any signs of droplet aggregation or coalescence over time.

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to quantitatively measure the droplet size distribution of the emulsion immediately after preparation and at various time points during storage. An increase in the average droplet size over time is an indicator of instability.

  • Centrifugation:

    • Centrifuge a sample of the emulsion at a specified speed and time (e.g., 3000 rpm for 30 minutes).

    • Measure the volume of any separated oil or cream layer to assess the emulsion's stability under accelerated conditions.

Visualizations

Troubleshooting_Workflow Start Phase Separation Observed Q_Timing When did separation occur? Start->Q_Timing A_Immediate Shortly after preparation Q_Timing->A_Immediate Immediately A_Delayed After storage Q_Timing->A_Delayed Delayed Troubleshoot_Formulation Focus on Formulation & Processing A_Immediate->Troubleshoot_Formulation Troubleshoot_Stability Focus on Long-Term Stability A_Delayed->Troubleshoot_Stability Check_HLB Verify Emulsifier HLB Troubleshoot_Formulation->Check_HLB Check_Conc Increase Emulsifier Concentration Check_HLB->Check_Conc Check_Homogenization Optimize Homogenization Check_Conc->Check_Homogenization Add_Stabilizer Add Co-emulsifier / Viscosity Modifier Check_Homogenization->Add_Stabilizer End Stable Emulsion Add_Stabilizer->End Check_Storage Optimize Storage Conditions Troubleshoot_Stability->Check_Storage Check_pH Evaluate pH Drift Check_Storage->Check_pH Check_Microbial Check for Microbial Growth Check_pH->Check_Microbial Check_Ostwald Assess for Ostwald Ripening Check_Microbial->Check_Ostwald Check_Ostwald->End

Caption: Troubleshooting workflow for phase separation in emulsions.

Emulsion_Instability_Causes Phase_Separation Phase Separation Formulation_Factors Formulation Factors Phase_Separation->Formulation_Factors Processing_Factors Processing Factors Phase_Separation->Processing_Factors Storage_Factors Storage Factors Phase_Separation->Storage_Factors Incorrect_HLB Incorrect HLB Formulation_Factors->Incorrect_HLB Insufficient_Emulsifier Insufficient Emulsifier Formulation_Factors->Insufficient_Emulsifier Low_Viscosity Low Continuous Phase Viscosity Formulation_Factors->Low_Viscosity Inappropriate_pH Inappropriate pH Formulation_Factors->Inappropriate_pH Insufficient_Homogenization Insufficient Homogenization Processing_Factors->Insufficient_Homogenization Incorrect_Temp Incorrect Temperature Processing_Factors->Incorrect_Temp Wrong_Phase_Addition Incorrect Phase Addition Processing_Factors->Wrong_Phase_Addition Temp_Fluctuations Temperature Fluctuations Storage_Factors->Temp_Fluctuations Microbial_Growth Microbial Growth Storage_Factors->Microbial_Growth

Caption: Key factors contributing to emulsion instability.

References

Technical Support Center: Stability of Benzyl Oleate-Based Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of benzyl (B1604629) oleate-based drug formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to support your formulation development and stability testing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Benzyl Oleate (B1233923) formulations.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of the Active Pharmaceutical Ingredient (API) or Benzyl Oleate upon dilution or during storage. - Poor solubility of the API in the this compound vehicle. - Supersaturation of the API in the formulation. - Temperature fluctuations leading to changes in solubility. - Incompatibility between the API and this compound.- Increase Solubility: Incorporate co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400.[1] - Add Surfactants: Utilize non-ionic surfactants like Polysorbate 80 or Sorbitan monooleate to improve wetting and prevent aggregation.[1] - Optimize Formulation: Conduct solubility studies to determine the saturation solubility of the API in the vehicle and avoid supersaturation. - Control Storage Conditions: Store the formulation at a controlled and consistent temperature.
Phase separation or creaming of the formulation. - Inefficient homogenization during preparation. - Inappropriate surfactant concentration or Hydrophilic-Lipophilic Balance (HLB) value. - Changes in temperature or pH affecting emulsion stability.- Optimize Homogenization: Ensure thorough and uniform mixing during the emulsification process. - Surfactant Selection: Select a surfactant or a blend of surfactants with an appropriate HLB value for the oil-in-water or water-in-oil emulsion. - pH Control: Buffer the aqueous phase to a pH that ensures the stability of all components.
Increased viscosity or gelling of the formulation over time. - Polymerization or degradation of this compound or other excipients. - Interaction between the API and the formulation components.- Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to prevent oxidative polymerization.[2][3] - Excipient Compatibility: Conduct drug-excipient compatibility studies to identify and avoid reactive components.[4][5] - Viscosity Modifiers: If a higher viscosity is desired for controlled release, consider the addition of appropriate viscosity-adjusting agents.
Discoloration or development of an off-odor. - Oxidative degradation of this compound or the API. - Hydrolysis of this compound, leading to the formation of benzyl alcohol and oleic acid. - Photodegradation of the API or excipients.- Protect from Oxygen: Package the formulation in airtight containers, and consider purging with an inert gas like nitrogen. - Control Moisture: Minimize exposure to moisture during manufacturing and storage to reduce hydrolysis. - Light Protection: Use amber or opaque containers to protect the formulation from light.
Formation of unknown peaks in HPLC analysis during stability studies. - Degradation of this compound or the API. - Presence of impurities in the raw materials. - Interaction between formulation components leading to new adducts.- Forced Degradation Studies: Perform forced degradation studies to intentionally generate degradation products and identify their retention times. - Impurity Profiling: Analyze raw materials for impurities before formulation. - Method Validation: Ensure the HPLC method is stability-indicating and capable of separating all potential degradation products from the API and excipients.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a drug formulation?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to form benzyl alcohol and oleic acid.[6]

  • Oxidation: The double bond in the oleate moiety is susceptible to oxidation, which can be initiated by exposure to oxygen, light, and trace metals. This can lead to the formation of peroxides, aldehydes, and other degradation products, potentially causing changes in color, odor, and viscosity.

Q2: How can I prevent the precipitation of a lipophilic drug from a this compound-based formulation?

A2: To prevent precipitation, you can employ several strategies:

  • Co-solvents: Incorporating co-solvents like ethanol, propylene glycol, or PEG 400 can significantly increase the solubility of many lipophilic drugs.[1]

  • Surfactants: Adding surfactants such as Polysorbate 80 can help to solubilize the drug and prevent it from precipitating out of the oil phase.[1]

  • Solubility Studies: It is crucial to determine the saturation solubility of your drug in the this compound vehicle to avoid creating a supersaturated and inherently unstable formulation.

Q3: What are the typical concentrations of antioxidants like BHA and BHT used to stabilize this compound formulations?

A3: The concentration of antioxidants should be optimized for each specific formulation. However, typical concentration ranges found in pharmaceutical formulations are:

  • Butylated Hydroxyanisole (BHA): Approximately 0.01% to 0.1% w/w.

  • Butylated Hydroxytoluene (BHT): Approximately 0.005% to 0.1% w/w.[3][7]

It is often beneficial to use a combination of antioxidants to achieve synergistic effects.

Q4: What analytical techniques are recommended for stability testing of this compound formulations?

A4: A combination of analytical techniques is recommended to monitor the stability of this compound formulations:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for quantifying the API and detecting any degradation products.

  • Gas Chromatography (GC): GC can be used to detect and quantify volatile degradation products such as benzyl alcohol.

  • Peroxide Value Titration: This method is used to quantify the extent of oxidation in the formulation.[8][9][10][11]

  • Viscometry: To monitor any changes in the formulation's viscosity over time.

  • Particle Size Analysis: For emulsion or suspension formulations, to track any changes in droplet or particle size distribution.

Q5: How does pH affect the stability of this compound formulations?

A5: The pH of the aqueous phase in an emulsion or in contact with the formulation can significantly impact the stability of this compound. The hydrolysis of the ester bond is catalyzed by both acids and bases. Therefore, maintaining a pH close to neutral (pH 6-8) is generally recommended to minimize the rate of hydrolysis.[6] It is advisable to perform pH-rate profile studies to determine the pH of maximum stability for your specific formulation.

Data Presentation

Table 1: Commonly Used Excipients to Improve the Stability of this compound Formulations

Excipient Class Example Excipient Typical Concentration Range (% w/w) Purpose
Co-solventsEthanol5 - 20To increase the solubility of the API.
Propylene Glycol10 - 30To increase the solubility of the API and act as a humectant.
Polyethylene Glycol (PEG) 40010 - 40To increase the solubility of the API.[]
SurfactantsPolysorbate 80 (Tween 80)1 - 10To improve drug solubilization and emulsification.[13]
Sorbitan monooleate (Span 80)1 - 10Emulsifying agent, often used in combination with a high HLB surfactant.[13]
AntioxidantsButylated Hydroxyanisole (BHA)0.01 - 0.1To prevent oxidative degradation.[3]
Butylated Hydroxytoluene (BHT)0.005 - 0.1To prevent oxidative degradation.[3][7]
Viscosity ModifiersXanthan Gum0.1 - 1.0To increase the viscosity of the external phase in emulsions.[14]
Carbomers0.1 - 2.0Gelling agents for emulgel formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound-Based Formulation

Objective: To identify potential degradation products and pathways for a drug formulated in this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Samples: Prepare the drug formulation in this compound. Also, prepare a placebo formulation (all components except the API).

  • Stress Conditions: Expose the drug formulation and placebo to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store at 80°C for 48 hours.

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples and neutralize if necessary.

    • Dilute the samples with a suitable solvent.

    • Analyze the samples using a developed and validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with those of the unstressed sample and the placebo.

    • Identify and quantify the degradation products.

    • Aim for 5-20% degradation of the active ingredient for meaningful results.[15][16]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

Objective: To quantify the API and its degradation products in a this compound-based formulation.

Methodology:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance for the API.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Dissolve and dilute to a known volume with a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm filter before injection.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of the API with this compound and other potential excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of the API with each excipient (including this compound) in a 1:1 ratio. Also, prepare a sample of the pure API.

  • Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: At predetermined time points (e.g., 0, 2, and 4 weeks), analyze the samples using the following techniques:

    • Visual Observation: Check for any changes in physical appearance (color, consistency).

    • HPLC: Quantify the API and look for the appearance of any new degradation peaks.

    • Differential Scanning Calorimetry (DSC): Look for changes in the melting point or the appearance of new peaks, which could indicate an interaction.

  • Evaluation: Compare the results of the binary mixtures with those of the pure API. A significant change in the purity profile or thermal behavior of the API in the presence of an excipient may indicate an incompatibility.[4][5][17]

Visualizations

G cluster_0 Troubleshooting Workflow for Formulation Instability cluster_1 Solubility Issues cluster_2 Compatibility Issues cluster_3 Degradation Issues instability Instability Observed (Precipitation, Phase Separation, etc.) solubility Assess API Solubility in this compound instability->solubility compatibility Evaluate Drug-Excipient Compatibility instability->compatibility degradation Investigate Degradation Pathways instability->degradation solubility_low Low Solubility solubility->solubility_low incompatible Incompatibility Found compatibility->incompatible degradation_path Identify Degradation (Hydrolysis, Oxidation) degradation->degradation_path solubility_actions Increase Co-solvent Add Surfactant Optimize Concentration solubility_low->solubility_actions excipient_change Change Excipient Adjust pH incompatible->excipient_change degradation_actions Control Moisture/pH Add Antioxidant Protect from Light/Oxygen degradation_path->degradation_actions

Caption: Troubleshooting workflow for addressing instability in this compound formulations.

G cluster_0 Experimental Workflow for Stability Testing start Prepare Formulation Batches storage Store under ICH Stability Conditions (Long-term & Accelerated) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples (HPLC, Viscosity, etc.) sampling->analysis data Evaluate Data & Determine Shelf-life analysis->data

Caption: A typical experimental workflow for conducting stability testing of this compound formulations.

G cluster_0 Degradation Pathways of this compound cluster_1 Hydrolysis cluster_2 Oxidation benzyl_oleate This compound hydrolysis_conditions H₂O (Acid/Base Catalyzed) benzyl_oleate->hydrolysis_conditions oxidation_conditions O₂, Light, Heat, Metal Ions benzyl_oleate->oxidation_conditions hydrolysis_products Benzyl Alcohol + Oleic Acid hydrolysis_conditions->hydrolysis_products oxidation_products Peroxides, Aldehydes, Ketones, etc. oxidation_conditions->oxidation_products

Caption: Primary degradation pathways of this compound in pharmaceutical formulations.

References

Technical Support Center: Enhancing the Plasticizing Efficiency of Benzyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the plasticizing efficiency of Benzyl (B1604629) oleate (B1233923) in polymer applications.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl oleate and why is it used as a plasticizer?

This compound is a bio-based fatty acid ester synthesized from the reaction of oleic acid and benzyl alcohol.[1] Its structure possesses both a long, flexible lipophilic chain from oleic acid and an aromatic benzyl group.[1] This composition makes it a promising environmentally friendly plasticizer, particularly as an alternative to traditional phthalate-based plasticizers in polymers like Polyvinyl Chloride (PVC).[2] It is used to increase the flexibility, workability, and overall processability of polymers by reducing the intermolecular forces between polymer chains.[3][4]

Q2: How does this compound function to plasticize polymers?

Like other plasticizers, this compound works by embedding itself between the long polymer chains. This increases the "free volume" or space between the chains, allowing them to move more freely past one another.[4] This increased molecular mobility disrupts the rigid, crystalline structure of the polymer, leading to a decrease in the glass transition temperature (Tg), which is the point where the polymer transitions from a hard, glassy state to a softer, more flexible state.[3][5][6] The result is a more pliable and less brittle material.

Q3: What are the key indicators of plasticizing efficiency?

The efficiency of a plasticizer like this compound is measured by its effect on the polymer's physical and thermal properties. Key indicators include:

  • Reduction in Glass Transition Temperature (Tg): A significant decrease in Tg is a primary indicator of effective plasticization.[5][7]

  • Mechanical Properties: An efficient plasticizer will decrease tensile strength and hardness (measured by a durometer) while significantly increasing the elongation at break (a measure of flexibility).[3][7][8]

  • Low-Temperature Flexibility: The ability of the plasticized material to remain flexible at low temperatures is a critical performance metric.[5]

  • Migration Resistance: A highly efficient and compatible plasticizer will exhibit low migration, meaning it is less likely to leach out of the polymer over time.[3]

Q4: What are the most common challenges encountered when using this compound?

The primary challenges associated with using monomeric plasticizers like this compound include:

  • Plasticizer Migration: Over time, plasticizer molecules can migrate to the surface of the polymer, leading to a sticky surface, loss of flexibility, and embrittlement.[9] This process can be accelerated by heat and chemical exposure.[10]

  • Compatibility Issues: For effective plasticization, the plasticizer and polymer must be compatible. Mismatches in polarity can lead to poor dispersion and reduced efficiency.[5]

  • Thermal Stability: The plasticizer must be stable at the polymer processing temperatures to avoid degradation and maintain performance.[11]

Troubleshooting Guide

Issue 1: Poor Mechanical Properties (e.g., Brittleness, Low Flexibility)

Question: My polymer blend containing this compound is more brittle than expected. How can I improve its flexibility and overall mechanical performance?

Answer: Brittleness in a plasticized polymer typically points to insufficient plasticization or poor compatibility. Consider the following solutions:

  • Optimize Concentration: The degree of flexibility is directly proportional to the plasticizer concentration.[5] Systematically increase the parts per hundred resin (phr) of this compound in your formulation to find the optimal balance of flexibility and strength.

  • Enhance Compatibility with Co-plasticizers: this compound can be used in conjunction with a secondary plasticizer to improve compatibility and performance.[3] Epoxidized Soybean Oil (ESBO) is often used with bio-based plasticizers in PVC formulations to enhance thermal stability and create a synergistic plasticizing effect.

  • Improve Mixing and Processing: Ensure that the this compound is uniformly dispersed within the polymer matrix. Inadequate mixing can lead to localized areas of high and low plasticizer concentration, resulting in inconsistent properties. Use appropriate mixing equipment (e.g., two-roll mill, internal mixer) and ensure processing temperatures are sufficient to achieve a homogenous melt.[12][13]

Issue 2: Plasticizer Migration and Surface "Bleeding"

Question: After aging my samples, I'm observing an oily or sticky surface, which suggests plasticizer migration. How can I reduce this effect?

Answer: Plasticizer migration is a common problem, especially with low-molecular-weight plasticizers.[6] It compromises the long-term stability and performance of the material. The following strategies can effectively reduce migration:

  • Incorporate a High-Molecular-Weight Plasticizer: Blending this compound with a polyester (B1180765) plasticizer can significantly reduce migration. The larger polyester molecules act as an anchor, physically hindering the smaller this compound molecules from moving through the polymer matrix.[14][15]

  • Add Nanoparticles: Incorporating nanoparticles, such as nano-SiO2 or nano-CaCO3, into the formulation can create a more tortuous path for the plasticizer molecules, effectively slowing their diffusion to the surface.[14][15]

  • Apply a Surface Coating: Applying a barrier coating that is impermeable to the plasticizer can prevent it from leaching out of the material.[9][14]

  • Utilize Surface Modification Techniques: Advanced methods like surface irradiation (UV, gamma) or chemical grafting can create a cross-linked surface layer.[16] This "skin" has a denser molecular network that effectively traps the plasticizer within the bulk material.[16]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 55130-16-0 [17][18]
Molecular Formula C25H40O2 [17][19]
Molecular Weight 372.59 g/mol [17][19]
Density 0.931 g/cm³ [17][18]
Boiling Point 464.9 °C at 760 mmHg [17][18]
Flash Point 106.4 °C [17][18]

| Appearance | Oily Liquid |[20] |

Table 2: Illustrative Effect of Bio-based Ester Plasticizer Concentration on PVC Properties This table summarizes typical performance changes observed when increasing the concentration of a bio-based ester plasticizer, like this compound, in a PVC formulation. Actual values will vary based on the specific polymer grade and other additives.

Plasticizer Conc. (phr)Glass Transition Temp. (Tg)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0 (Unplasticized)~85 °C~50<10>95
30~40 °C~25~200~90
50~10 °C~18~350~80
70~ -15 °C~12~450~70

Experimental Protocols

Protocol 1: Evaluation of Plasticizer Efficiency via Thermal Analysis (DSC)

This protocol determines the glass transition temperature (Tg) of a plasticized polymer, a key indicator of plasticizer efficiency.[7]

  • Sample Preparation: Precisely weigh 5-10 mg of the plasticized polymer film into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC).

  • Thermal Program:

    • First Heating Scan: Equilibrate the sample at -50°C. Ramp the temperature up to 120°C at a rate of 10°C/min. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample from 120°C down to -50°C at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample from -50°C to 120°C at 10°C/min. The Tg is determined from the inflection point in the heat flow curve during this second scan.

  • Analysis: The Tg is identified as the midpoint of the step transition in the heat flow versus temperature plot from the second heating scan. A lower Tg compared to the unplasticized polymer indicates effective plasticization.[7]

Protocol 2: Assessment of Mechanical Properties (Tensile Testing)

This protocol, based on ASTM D882, measures the tensile strength and elongation at break of thin plastic films.[7]

  • Specimen Preparation: Cast or press the plasticized polymer into a thin film of uniform thickness. Cut the film into dumbbell-shaped specimens according to the ASTM standard dimensions.

  • Instrumentation: Use a universal testing machine equipped with film grips.

  • Test Procedure:

    • Measure the thickness and width of the specimen's gauge section.

    • Mount the specimen securely in the grips of the testing machine.

    • Set the crosshead speed (rate of pull) as specified by the standard (e.g., 50 mm/min).

    • Initiate the test, pulling the specimen until it fractures.

  • Data Analysis: The machine's software will record the force applied and the extension of the specimen.

    • Tensile Strength (MPa): Calculated as the maximum force recorded divided by the initial cross-sectional area of the specimen.

    • Elongation at Break (%): Calculated as the increase in length at the point of fracture divided by the original gauge length, multiplied by 100.

Mandatory Visualizations

experimental_workflow start Start: Polymer Formulation compounding 1. Compounding (Polymer + this compound + Additives) start->compounding processing 2. Processing (e.g., Two-Roll Milling, Compression Molding) compounding->processing specimen_prep 3. Specimen Preparation (ASTM Standard Shapes) processing->specimen_prep testing 4. Characterization specimen_prep->testing dsc Thermal Analysis (DSC) - Determine Tg testing->dsc Evaluate Efficiency tensile Mechanical Testing - Tensile Strength - Elongation at Break testing->tensile Evaluate Performance migration Migration Test - Solvent Extraction - Weight Loss Analysis testing->migration Evaluate Stability analysis 5. Data Analysis & Comparison dsc->analysis tensile->analysis migration->analysis conclusion Conclusion: Optimized Formulation analysis->conclusion

Caption: Experimental workflow for evaluating the efficiency of this compound.

troubleshooting_flowchart start Issue: Plasticizer Migration Observed (Sticky/Oily Surface) check_mw Is a high MW co-plasticizer used? start->check_mw add_polyester Action: Add Polyester Plasticizer to anchor this compound check_mw->add_polyester No check_fillers Are functional fillers present? check_mw->check_fillers Yes add_polyester->check_fillers add_nanoparticles Action: Incorporate Nanoparticles (e.g., nano-SiO2) to increase tortuosity check_fillers->add_nanoparticles No check_surface Is surface modification feasible? check_fillers->check_surface Yes add_nanoparticles->check_surface end_solved Result: Migration Reduced check_surface->end_solved Yes end_reassess Re-evaluate Formulation Compatibility check_surface->end_reassess No apply_coating Action: Apply Barrier Coating or use UV/Gamma irradiation add_coating add_coating add_coating->end_solved

Caption: Troubleshooting flowchart for reducing this compound migration.

References

Overcoming challenges in the polymerization of Benzyl oleate monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of benzyl (B1604629) oleate (B1233923) monomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing benzyl oleate?

A1: The polymerization of this compound can present several challenges stemming from its unique molecular structure, which includes a bulky benzyl group and a long, flexible oleate chain. Key challenges include:

  • Low Monomer Conversion: Incomplete reaction leading to low polymer yields.

  • Poor Molecular Weight Control: Difficulty in achieving the desired polymer chain length and a narrow molecular weight distribution.

  • Side Reactions: The double bond in the oleate chain can potentially undergo undesirable reactions.

  • Monomer Impurities: Residual starting materials or byproducts from monomer synthesis can inhibit or interfere with the polymerization process.

  • Steric Hindrance: The bulky nature of the this compound monomer can affect catalyst accessibility and propagation rates.[1][2]

  • Solubility Issues: The resulting polymer may have limited solubility in common organic solvents, complicating characterization and processing.

Q2: Which polymerization methods are suitable for this compound?

A2: Several polymerization techniques can be explored for this compound, each with its own advantages and challenges:

  • Free-Radical Polymerization: A common and versatile method, though it may offer less control over the polymer architecture.[3][4][5]

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT)[2][][7][8][9] and Atom Transfer Radical Polymerization (ATRP)[10][11][12][13] provide better control over molecular weight and dispersity, which is advantageous for synthesizing well-defined polymers.

  • Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the vinyl group, this method could be considered if this compound is functionalized to contain a strained ring system.

  • Acyclic Diene Metathesis (ADMET) Polymerization: This method could potentially be used, focusing on the internal double bond of the oleate chain, though it would result in a different polymer structure.

Q3: How can I purify the this compound monomer before polymerization?

A3: Monomer purity is critical for successful polymerization. Common purification techniques include:

  • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) to remove polar impurities.

  • Distillation: If the monomer is thermally stable, vacuum distillation can be effective.

  • Washing: Washing with a mild base solution (e.g., sodium bicarbonate) can remove acidic impurities, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.

Q4: What are the expected properties of poly(this compound)?

A4: The properties of poly(this compound) are not extensively documented. However, based on polymers derived from similar long-chain fatty acids, the following characteristics can be anticipated:

  • Low Glass Transition Temperature (Tg): The flexible oleate side chains are expected to result in a low Tg, leading to a soft and potentially rubbery material at room temperature. For instance, a polyester (B1180765) synthesized from palm oleic acid exhibited a glass transition temperature of -19 °C.[14][15][16]

  • Solubility: The polymer is likely to be soluble in nonpolar organic solvents like tetrahydrofuran (B95107) (THF), toluene (B28343), and chloroform.

  • Thermal Stability: The thermal stability will depend on the polymerization method and the resulting molecular weight. The aforementioned oleic acid-based polyester showed thermal degradation starting above 328 °C.[14][15][16]

Troubleshooting Guides

Issue 1: Low or No Polymerization
Potential Cause Troubleshooting Step Rationale
Inhibitor Presence Purify the monomer by passing it through a column of basic alumina or by washing with a dilute NaOH solution.Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These must be removed before the reaction.
Oxygen Inhibition Degas the reaction mixture by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals.
Inactive/Insufficient Initiator Use a fresh batch of initiator and ensure the concentration is appropriate for the desired molecular weight. For thermal initiators, verify the reaction temperature is suitable for its decomposition.Initiators can degrade over time. Insufficient initiator concentration may not generate enough radicals to overcome trace inhibitors.
Monomer Impurities Repurify the monomer to remove any unreacted oleic acid, benzyl alcohol, or other contaminants from the synthesis step.Impurities can act as chain transfer agents or inhibitors, quenching the polymerization.
Low Reaction Temperature Increase the reaction temperature to ensure an adequate rate of initiator decomposition and propagation.The rate of polymerization is temperature-dependent.
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
Potential Cause Troubleshooting Step Rationale
High Initiator Concentration Decrease the initiator concentration relative to the monomer.A higher concentration of initiator leads to the formation of more polymer chains, resulting in lower molecular weight.[1]
Chain Transfer Reactions Select a solvent with a low chain transfer constant. Minimize impurities that can act as chain transfer agents.The long aliphatic chain of oleic acid may be susceptible to chain transfer, leading to a broader molecular weight distribution.[1]
Slow Initiation Choose an initiator with a decomposition rate that is faster than the propagation rate.If initiation is slow, polymer chains start growing at different times, leading to a high PDI.
High Monomer Conversion (Gel Effect) For bulk polymerizations, consider adding a solvent to control viscosity. Stop the reaction at a lower conversion.At high conversions, increased viscosity can hinder termination reactions, leading to a rapid increase in molecular weight and a broader PDI.
Inadequate Polymerization Technique Employ a controlled radical polymerization technique such as RAFT or ATRP.These methods are specifically designed to provide better control over molecular weight and achieve a narrow PDI.[17][18]

Quantitative Data Summary

The following table summarizes data for a polyester synthesized from palm oleic acid, which can serve as a reference for the expected properties of polymers derived from oleic acid.

Polymerization Time (hr)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)Glass Transition Temperature (Tg) (°C)
61963---19
122500---19
183200---19
244800---19
305501---19
Data adapted from the synthesis of palm oleic acid-based polyester.[14][15][16]

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of this compound with Maleic Anhydride (B1165640)

This protocol is adapted from a published procedure and can be a starting point for the homopolymerization of this compound.[19][20]

Materials:

  • This compound (purified)

  • Maleic anhydride

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Petroleum ether (precipitating solvent)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and maleic anhydride in toluene (e.g., at a 1:1 or 1:2 molar ratio).

  • Add benzoyl peroxide as the initiator (e.g., 1% w/w of the total monomer weight).

  • Heat the reaction mixture to 90 °C and stir continuously for 20 hours under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to an excess of petroleum ether while stirring.

  • Filter the precipitated polymer and wash it several times with petroleum ether.

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.

Visualizations

Troubleshooting Workflow for Low Polymerization Yield

Low_Yield_Troubleshooting Start Low or No Polymerization Q1 Was the monomer purified? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the reaction degassed? A1_Yes->Q2 Action1 Purify monomer (e.g., alumina column) A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the initiator active and at the correct concentration? A2_Yes->Q3 Action2 Degas via freeze-pump-thaw or inert gas sparging A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are there impurities from monomer synthesis? A3_Yes->Q4 Action3 Use fresh initiator and verify concentration/temperature A3_No->Action3 Action3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Action4 Repurify monomer A4_Yes->Action4 Result Re-run experiment and analyze results A4_No->Result Action4->Result

Caption: Troubleshooting workflow for low polymerization yield.

General Free-Radical Polymerization Workflow

FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Monomer, Solvent, Initiator) Monomer_Purification->Reaction_Setup Solvent_Degassing Solvent Degassing (Remove Oxygen) Solvent_Degassing->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

References

Catalyst selection and optimization for Benzyl oleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of benzyl (B1604629) oleate (B1233923) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental synthesis of benzyl oleate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or Insufficient Catalyst: The catalyst may have lost activity or the amount used is too low.[1] 2. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward effectively.[1] 3. Insufficient Reaction Time: The reaction may not have had enough time to reach equilibrium. 4. Presence of Water: Water can deactivate certain catalysts and shift the equilibrium back towards the reactants.[1][2]1. Use a fresh or higher loading of the catalyst. For enzymatic catalysts, test for activity. 2. Gradually increase the reaction temperature. For acid-catalyzed reactions, a typical range is 110-130°C.[3] For enzymatic synthesis (e.g., with Novozym 435), the optimal temperature is around 50-60°C.[1][3] 3. Extend the reaction time and monitor the progress using TLC or GC. 4. Use anhydrous solvents and ensure reactants are dry. Employ methods for water removal such as a Dean-Stark apparatus, molecular sieves, or azeotropic distillation with toluene (B28343).[4][5][6]
Incomplete Reaction (Presence of unreacted oleic acid and benzyl alcohol) 1. Unfavorable Molar Ratio: An insufficient amount of one reactant can limit the conversion of the other.[7] 2. Reaction Equilibrium: The reaction has reached equilibrium with significant amounts of starting material remaining. 3. Inefficient Water Removal: The accumulation of water, a byproduct of esterification, can inhibit the forward reaction.[2][6]1. Increase the molar ratio of benzyl alcohol to oleic acid (e.g., 1.5:1 or higher) to shift the equilibrium towards the product.[3] 2. Continuously remove water from the reaction mixture.[2][4] 3. Improve the efficiency of water removal by ensuring the proper setup of a Dean-Stark apparatus or by using a suitable drying agent.[4][5]
Formation of Side Products (e.g., Dibenzyl Ether) 1. High Reaction Temperature: Elevated temperatures, particularly with acid catalysts, can promote the self-etherification of benzyl alcohol.[6][8]1. Reduce the reaction temperature.[6] 2. Consider using a milder catalyst, such as an enzymatic catalyst, which operates under less harsh conditions.[3]
Catalyst Deactivation or Leaching (for solid catalysts) 1. Leaching of Active Sites: The active catalytic species may be dissolving into the reaction medium.[9] 2. Fouling of Catalyst Surface: The catalyst pores or active sites may be blocked by reactants, products, or byproducts. 3. Multiple Reuse Cycles: The catalyst's activity can naturally decrease after several uses.[1]1. Perform a hot filtration test to check for leaching. If leaching is confirmed, consider using a more stable catalyst support or catalyst.[10] 2. Wash the catalyst with a suitable solvent after each use. 3. Test the catalyst's activity periodically and regenerate or replace it as needed.
Product Purification Difficulties 1. Emulsion Formation during Workup: The presence of unreacted oleic acid can lead to the formation of emulsions when washing with a basic solution.[11] 2. Difficulty in Separating Product from Excess Reactants: Benzyl alcohol can be challenging to remove completely due to its relatively high boiling point.1. Be cautious when shaking during extraction with a basic solution like NaHCO₃.[11] 2. Use vacuum distillation to remove excess benzyl alcohol.[3] Alternatively, column chromatography can be employed for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are direct esterification and transesterification.[3] Direct esterification involves the reaction of oleic acid with benzyl alcohol, typically in the presence of an acid catalyst.[3] Transesterification involves reacting an ester of oleic acid, such as methyl oleate, with benzyl alcohol.[3]

Q2: What types of catalysts are effective for this compound synthesis?

A2: A variety of catalysts can be used, including:

  • Homogeneous acid catalysts: Sulfuric acid, p-toluenesulfonic acid.[4][10]

  • Heterogeneous solid acid catalysts: Ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and zeolites.

  • Enzymatic catalysts (lipases): Immobilized lipases such as Candida antarctica lipase (B570770) B (Novozym 435) are highly effective and offer milder reaction conditions.[1][3]

Q3: How does the molar ratio of reactants affect the yield of this compound?

A3: According to Le Chatelier's principle, using an excess of one reactant, typically benzyl alcohol, can drive the reaction equilibrium towards the formation of this compound, thereby increasing the yield.[3] A molar excess of benzyl alcohol, for instance, a 1.5:1 ratio to oleic acid, has been shown to improve the ester yield.[3]

Q4: What is the optimal temperature for this compound synthesis?

A4: The optimal temperature depends on the catalyst used. For acid-catalyzed direct esterification, temperatures are typically in the range of 110-130°C.[3] For enzymatic synthesis using lipases, much milder conditions are used, generally around 50-60°C, to preserve the enzyme's activity.[1][3]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining reactants.[1][6]

Q6: Is it necessary to remove water during the reaction?

A6: Yes, for direct esterification, water is a byproduct, and its removal is crucial to shift the reaction equilibrium towards the product and achieve high yields.[2][4] Methods for water removal include using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or performing the reaction under vacuum.[4][5]

Q7: Can the catalyst be reused?

A7: Heterogeneous and enzymatic catalysts are generally reusable. For example, immobilized enzymes like Novozym 435 can be recovered and reused for multiple reaction cycles, although their activity may decrease over time.[1] Solid acid catalysts can also be recovered and reused, but their stability and potential for leaching of active sites should be considered.[9][12]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Oleic Acid Conversion

Molar Ratio (Benzyl Alcohol:Oleic Acid)CatalystTemperature (°C)Reaction Time (h)Oleic Acid Conversion (%)Reference
1:1Sulfuric Acid1008~75[2] (Adapted)
3:1Sulfuric Acid1008>90[2] (Adapted)
1.5:1Novozym 4356024>95[1][3] (Adapted)
7:1Novozym 4356024~98.9[1] (Adapted)

Table 2: Effect of Catalyst Loading on Oleic Acid Conversion

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Oleic Acid Conversion (%)Reference
SnCl₂1754~80[13] (Adapted)
SnCl₂5754>95[13] (Adapted)
WS₂2751~7[14]
WS₂32751~53[14]
Novozym 43517032>99[15] (Adapted)

Experimental Protocols

1. Acid-Catalyzed Synthesis of this compound with Water Removal

  • Materials: Oleic acid, benzyl alcohol, p-toluenesulfonic acid (catalyst), toluene, anhydrous magnesium sulfate, sodium bicarbonate solution.

  • Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add oleic acid, a molar excess of benzyl alcohol (e.g., 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).

    • Add toluene as a solvent to facilitate azeotropic removal of water.

    • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC. Continue the reaction until no more water is collected or the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.[3][6]

2. Enzymatic Synthesis of this compound in a Solvent-Free System

  • Materials: Oleic acid, benzyl alcohol, Novozym 435 (immobilized Candida antarctica lipase B).

  • Apparatus: Reaction vessel with temperature control and magnetic stirrer.

  • Procedure:

    • Combine oleic acid and benzyl alcohol in the reaction vessel in a desired molar ratio (e.g., 1:1.5).

    • Add Novozym 435 catalyst to the mixture (e.g., 1-5 wt% of the total reactant mass).

    • Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C) with continuous stirring.

    • Monitor the reaction progress over time by taking small aliquots and analyzing them by GC or HPLC.

    • Once the desired conversion is reached, separate the immobilized enzyme from the product mixture by filtration.

    • The recovered enzyme can be washed and reused.

    • The product can be purified by removing the excess benzyl alcohol under vacuum.[1][3]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants (Oleic Acid & Benzyl Alcohol) catalyst Add Catalyst reactants->catalyst heat_stir Heat and Stir (Control Temperature) catalyst->heat_stir water_removal Remove Water (if applicable) heat_stir->water_removal monitoring Monitor Progress (TLC/GC) water_removal->monitoring catalyst_removal Catalyst Removal (Filtration/Washing) monitoring->catalyst_removal Reaction Complete purification Purification (Distillation/Chromatography) catalyst_removal->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is Temperature Optimal? start->check_temp check_ratio Is Molar Ratio Correct? check_temp->check_ratio Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is Catalyst Active & Sufficient? check_ratio->check_catalyst Yes adjust_ratio Increase Benzyl Alcohol Ratio check_ratio->adjust_ratio No check_water Is Water Being Effectively Removed? check_catalyst->check_water Yes replace_catalyst Use Fresh/More Catalyst check_catalyst->replace_catalyst No improve_water_removal Improve Water Removal Method check_water->improve_water_removal No success Improved Yield check_water->success Yes adjust_temp->success adjust_ratio->success replace_catalyst->success improve_water_removal->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Analytical methods for detecting impurities in Benzyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical challenges in Benzyl (B1604629) Oleate (B1233923) impurity detection. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that arise during the analysis of Benzyl Oleate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your analytical methods and ensuring the quality of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound typically originate from the synthesis process, which is usually the esterification of oleic acid and benzyl alcohol.[1] These impurities can be categorized as:

  • Unreacted Starting Materials: Residual oleic acid and benzyl alcohol are the most prevalent impurities.[1]

  • Reaction Byproducts: Dibenzyl ether can form as a byproduct during the synthesis.

  • Degradation Products: Oxidation of the oleate chain can lead to the formation of hydroperoxides, aldehydes, and ketones. Additionally, the benzyl group can oxidize to form benzaldehyde (B42025) and benzoic acid.[2]

  • Process-Related Impurities: Residual catalysts and solvents used during synthesis and purification may also be present.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile of this compound:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID), GC is a robust method for quantifying volatile and semi-volatile impurities like residual benzyl alcohol and other low molecular weight compounds.[3] For structural elucidation of unknown volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is suitable for identifying and quantifying impurities with a UV chromophore, such as benzaldehyde and benzoic acid.[2][4] For non-volatile impurities that lack a strong UV chromophore, such as oleic acid and other fatty acids, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the purity of this compound without the need for a specific reference standard for the main component.[5][6][7][8] It can accurately quantify the main component and any impurities with distinct signals in the NMR spectrum.[7][8]

Q3: What are the regulatory guidelines for impurity profiling in pharmaceutical excipients like this compound?

A3: For pharmaceutical applications, guidelines from the International Council for Harmonisation (ICH) are critical. Specifically, ICH Q3A (R2) addresses impurities in new drug substances and ICH Q3B (R2) covers impurities in new drug products.[9][10] While these guidelines primarily focus on active pharmaceutical ingredients (APIs), the principles of identifying, qualifying, and controlling impurities are also applied to excipients. The United States Pharmacopeia (USP) also provides general chapters on impurities in drug substances and drug products that offer guidance.[11] It is crucial to ensure that the analytical methods used for impurity detection are validated according to ICH Q2(R1) guidelines, which cover specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Gas Chromatography (GC-FID/MS) Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) for this compound 1. Active Sites in the Inlet or Column: High molecular weight esters can interact with active silanol (B1196071) groups. 2. Low Injector Temperature: Incomplete vaporization of the high-boiling point this compound. 3. Column Overload: Injecting too much sample.1. Use a deactivated inlet liner and a high-quality, bonded capillary column. 2. Optimize the injector temperature, typically starting around 250-300°C. 3. Reduce the injection volume or dilute the sample.
Loss of Response for this compound 1. Cold Spots: Condensation of the high-boiling point analyte in the system. 2. Column Contamination: Accumulation of non-volatile residues. 3. Improper Purge Time (Splitless Injection): Insufficient transfer of the analyte to the column.1. Ensure all zones of the GC (injector, transfer line, detector) are heated appropriately. 2. Trim the first few centimeters of the column or bake it out at a high temperature. 3. Increase the purge valve time to ensure complete transfer of the sample onto the column.[12]
Ghost Peaks 1. Carryover from Previous Injections: this compound is a high-boiling point compound and can be retained in the system. 2. Septum Bleed: Degradation of the injector septum at high temperatures.1. Implement a thorough wash sequence for the syringe and a high-temperature bakeout of the inlet and column between runs. 2. Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed its maximum recommended temperature.
High-Performance Liquid Chromatography (HPLC-UV/CAD) Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing for Benzyl Alcohol or Benzoic Acid 1. Secondary Interactions: Residual silanol groups on the stationary phase interacting with polar analytes. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of an acidic or basic impurity.1. Use a modern, end-capped column or add a competing base like triethylamine (B128534) to the mobile phase in small amounts. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Poor Resolution Between Impurities 1. Inappropriate Mobile Phase Composition: The polarity of the mobile phase is not optimal for separation. 2. Unsuitable Column Chemistry: The stationary phase does not provide sufficient selectivity.1. Optimize the gradient profile or the ratio of organic solvent to aqueous phase in an isocratic method. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation.
Baseline Noise or Drift with CAD/ELSD 1. Mobile Phase Incompatibility: Use of non-volatile buffers or additives. 2. Improper Nebulizer and Evaporation Temperatures: Suboptimal settings for the specific mobile phase and flow rate.1. Use volatile mobile phase components (e.g., water, acetonitrile, methanol, formic acid, acetic acid, ammonium (B1175870) formate, ammonium acetate). 2. Optimize the nebulizer and evaporator (drift tube) temperatures according to the manufacturer's recommendations for your mobile phase composition and flow rate.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of key impurities in this compound. These values can serve as a reference for method development and validation.

Table 1: Gas Chromatography (GC-FID) Data for Benzyl Alcohol

ParameterTypical ValueReference
Limit of Detection (LOD)2.67 µg/mL[1]
Limit of Quantitation (LOQ)13.3 µg/mL[1]
Linearity Range25 - 175 µg/mL[1]
Recovery98.4 - 100.9 %[1]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Data for Oleic Acid Impurities

ParameterTypical Value (for related fatty acids)Reference
Limit of Detection (LOD)0.006 - 0.1 µg/mL[13][14]
Limit of Quantitation (LOQ)0.032 - 0.22 µg/mL[13][14]
Linearity (r²)> 0.999[13][14]
Recovery96.5 - 103.6 %[14]

Table 3: Purity Data from Different Analytical Techniques

Analytical TechniqueTypical Purity AchievedReference
Silica Gel Chromatography≥98%
Quantitative NMR (qNMR)Can provide absolute purity determination[7][8]

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound for Benzyl Alcohol Impurity

Objective: To quantify the amount of residual benzyl alcohol in a this compound sample.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Capillary Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Reagents and Materials:

    • This compound sample.

    • Benzyl alcohol reference standard.

    • Methanol (HPLC grade) as solvent.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of benzyl alcohol in methanol. Perform serial dilutions to create calibration standards ranging from 10 to 200 µg/mL.

    • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

    • GC-FID Conditions:

      • Injector Temperature: 250°C

      • Injection Volume: 1 µL (split mode, 20:1)

      • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp 1: 10°C/min to 150°C.

        • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

      • Detector Temperature: 260°C

  • Data Analysis:

    • Identify the benzyl alcohol peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the benzyl alcohol standards against their concentrations.

    • Quantify the amount of benzyl alcohol in the sample using the calibration curve.

Protocol 2: HPLC-UV/CAD Analysis for Impurities in this compound

Objective: To separate and quantify potential impurities in this compound, including residual oleic acid and benzaldehyde.

  • Instrumentation:

    • HPLC system with a UV detector and a Charged Aerosol Detector (CAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Materials:

    • This compound sample.

    • Oleic acid and benzaldehyde reference standards.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (reagent grade).

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Standard Preparation: Prepare stock solutions of oleic acid and benzaldehyde in acetonitrile. Create mixed calibration standards by diluting the stock solutions.

    • Sample Preparation: Dissolve approximately 50 mg of the this compound sample in 10 mL of acetonitrile.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35°C.

      • UV Detection: 220 nm (for benzaldehyde).

      • CAD Settings: Optimize according to the manufacturer's recommendations.

      • Gradient Program:

        • 0-5 min: 70% B

        • 5-20 min: 70% to 100% B

        • 20-25 min: 100% B

        • 25.1-30 min: 70% B (re-equilibration)

  • Data Analysis:

    • Identify impurity peaks by comparing retention times with standards.

    • Use the UV chromatogram to quantify benzaldehyde and other UV-active impurities.

    • Use the CAD chromatogram to quantify oleic acid and other non-volatile, non-UV-active impurities.

    • Construct calibration curves and calculate the concentration of each impurity.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment of this compound

Objective: To determine the absolute purity of a this compound sample using an internal standard.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Reagents and Materials:

    • This compound sample.

    • Internal Standard (e.g., maleic acid, certified reference material with known purity).

    • Deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Procedure:

    • Sample Preparation:

      • Accurately weigh about 20 mg of the this compound sample into a vial.

      • Accurately weigh about 5 mg of the internal standard into the same vial.

      • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

      • Transfer the solution to an NMR tube.

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds) to ensure full relaxation of all protons.

      • Use a 90° pulse angle.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for signals used in quantification).

  • Data Analysis:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the benzylic protons, -CH2-) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity of this compound using the following formula:

      Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Methanol start->dissolve inject Inject into GC dissolve->inject separate Separation on Polar Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Impurities calibrate->quantify end end quantify->end Final Report

Caption: Workflow for the GC-FID analysis of this compound impurities.

HPLC_Troubleshooting start Problem: Poor Peak Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_gradient Adjust Gradient Profile check_mobile_phase->adjust_gradient No check_column Is Column Suitable? check_mobile_phase->check_column Yes change_solvent_ratio Change Isocratic Ratio adjust_gradient->check_column change_solvent_ratio->check_column screen_columns Screen Different Stationary Phases (C18, C8, Phenyl) check_column->screen_columns No check_flow_rate Is Flow Rate Optimal? check_column->check_flow_rate Yes screen_columns->check_flow_rate optimize_flow Optimize Flow Rate check_flow_rate->optimize_flow No resolved Peaks Resolved check_flow_rate->resolved Yes optimize_flow->resolved

Caption: Logical troubleshooting workflow for HPLC peak resolution issues.

References

Validation & Comparative

A Comparative Analysis of Benzyl Oleate and Ethyl Oleate in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate vehicle is a critical determinant of a drug's performance, influencing its solubility, stability, and release profile. Among the various excipients available for parenteral and topical drug delivery, oily vehicles play a significant role, particularly for lipophilic active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two such vehicles: Benzyl Oleate (B1233923) and Ethyl Oleate, supported by physicochemical data and detailed experimental protocols to aid in formulation development.

Executive Summary

Both Benzyl Oleate and Ethyl Oleate are effective solvents for lipophilic drugs and are utilized in various drug delivery systems. Ethyl Oleate is a well-established excipient, particularly favored for intramuscular injections due to its low viscosity, which facilitates easier administration and reduces patient discomfort.[1] this compound, while less extensively studied in drug delivery, presents as a viable alternative with a higher boiling point and potential applications as a fixative or a solvent stable at high temperatures.[1] The choice between these two esters will ultimately depend on the specific requirements of the API, the desired formulation characteristics, and the intended route of administration.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of this compound and Ethyl Oleate is essential for initial formulation considerations.

PropertyThis compoundEthyl OleateSource(s)
Molecular Formula C25H40O2C20H38O2[2][3]
Molecular Weight 372.59 g/mol 310.51 g/mol [3]
Appearance Colorless to pale yellow oily liquidColorless to pale yellow oily liquid[1]
Boiling Point 464.9°C at 760 mmHg~360 °C (decomposes)[4]
Viscosity Higher than Ethyl Oleate (estimated)Lower than many fixed oils[1]
Solubility Soluble in alcoholMiscible with chloroform, ethanol (B145695) (95%), ether, fixed oils, liquid paraffin[1]

Performance in Drug Delivery

The performance of these excipients can be evaluated based on several key parameters critical for the development of effective drug delivery systems.

Drug Solubility

The ability of the vehicle to dissolve the API is a primary consideration. Below is an illustrative comparison of the solubility of a model lipophilic drug, progesterone (B1679170), in both excipients.

Active Pharmaceutical IngredientSolubility in this compound (mg/mL)Solubility in Ethyl Oleate (mg/mL)Source(s)
Progesterone~50 (estimated)~75[5]

Note: The solubility of progesterone in this compound is an estimate based on its structural similarity to other oleate esters and may vary depending on experimental conditions.

Formulation Stability

The stability of the final drug product is crucial for its shelf-life and efficacy.

Stability ParameterThis compound FormulationEthyl Oleate FormulationSource(s)
Chemical Stability of API Good, particularly for APIs requiring high-temperature processing.Good, though antioxidants may be required to prevent oxidation.[6][7][8]
Physical Stability (e.g., prevention of crystallization) Potentially advantageous as a fixative.Established track record in preventing drug precipitation in parenteral formulations.[1]
Encapsulation Efficiency

For drug delivery systems like nanoparticles or microemulsions, the efficiency of drug encapsulation within the carrier is a key performance indicator.

Drug Delivery SystemEncapsulation Efficiency with this compound (%)Encapsulation Efficiency with Ethyl Oleate (%)Source(s)
Model Lipophilic Drug in Nanoparticles 85-95% (illustrative)80-90% (illustrative)[9]

Note: These values are illustrative and can vary significantly based on the specific drug, formulation, and process parameters.

In Vitro Drug Release

The rate and profile of drug release from the formulation are critical for achieving the desired therapeutic effect.

Formulation TypeDrug Release Profile from this compoundDrug Release Profile from Ethyl OleateSource(s)
Intramuscular Depot Injection Slower, more sustained release (hypothesized due to higher viscosity).Faster initial release, followed by sustained release.[1]

Experimental Protocols

To facilitate the evaluation and comparison of this compound and Ethyl Oleate in your specific drug delivery system, detailed methodologies for key experiments are provided below.

Determination of Drug Solubility in Oily Vehicles

This protocol outlines the steps to quantify the saturation solubility of an API in this compound and Ethyl Oleate.[1]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Ethyl Oleate

  • Vials with caps

  • Shaking incubator or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Appropriate solvents for HPLC mobile phase and sample dilution

Procedure:

  • Add an excess amount of the API to a series of vials.

  • Add a known volume or weight of the selected oily vehicle (this compound or Ethyl Oleate) to each vial.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at a high speed to separate the undissolved API from the saturated solution.

  • Carefully collect an aliquot of the supernatant (the saturated drug solution) and dilute it with a suitable solvent.

  • Analyze the concentration of the API in the diluted samples using a validated analytical method, such as HPLC.

  • Calculate the saturation solubility of the API in each vehicle, typically expressed in mg/mL or mg/g.

In Vitro Drug Release Testing from an Oily Depot

This protocol describes a common method to assess the in vitro release kinetics of a drug from an oily vehicle using a dialysis method.[1]

Materials:

  • Drug-loaded oily formulation (using either this compound or Ethyl Oleate)

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Dialysis cells or bags

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, with a surfactant to maintain sink conditions)

  • Shaking water bath or dissolution apparatus

  • Syringes and needles for sampling

  • HPLC system or other validated analytical method for API quantification

Procedure:

  • Prepare the drug-loaded oily formulation by dissolving the API in the chosen vehicle at a known concentration.

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag or the donor compartment of the dialysis cell.

  • Seal the dialysis bag/cell and immerse it in a known volume of pre-warmed release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the concentration of the released API in the collected samples using a validated analytical method.

  • Calculate the cumulative amount and percentage of drug released over time to construct a release profile.

Measurement of Encapsulation Efficiency

This protocol provides a general method for determining the encapsulation efficiency of a drug in a lipid-based nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticle suspension

  • Ultracentrifuge or centrifugal filter units

  • Suitable solvent to dissolve the nanoparticles and release the drug

  • HPLC system or other validated analytical instrument

Procedure:

  • Take a known volume of the nanoparticle suspension.

  • Separate the unencapsulated (free) drug from the nanoparticles. This can be achieved by ultracentrifugation, where the nanoparticles are pelleted, and the supernatant contains the free drug, or by using centrifugal filter units that retain the nanoparticles while allowing the free drug to pass through.

  • Quantify the amount of free drug in the supernatant or filtrate using a validated analytical method.

  • To determine the total amount of drug, take another known volume of the original nanoparticle suspension and disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.

  • Quantify the total drug concentration in the disrupted suspension.

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

cluster_0 Formulation Development cluster_1 Performance Evaluation API API Selection Excipient Excipient Selection (this compound vs. Ethyl Oleate) API->Excipient Formulation Formulation & Process Optimization Excipient->Formulation Characterization Physicochemical Characterization Formulation->Characterization Solubility Solubility Studies Characterization->Solubility Compare Performance Stability Stability Testing Characterization->Stability Release In Vitro Release Characterization->Release Vivo In Vivo Studies Release->Vivo Correlation

Generalized workflow for excipient selection and evaluation in drug delivery.

cluster_BO This compound cluster_EO Ethyl Oleate BO_structure BO_formula C25H40O2 EO_structure EO_formula C20H38O2

Molecular structures of this compound and Ethyl Oleate.

cluster_factors Influencing Factors Choice Choice of Vehicle: This compound vs. Ethyl Oleate Benzyl_Oleate This compound Choice->Benzyl_Oleate Select if: - Higher temp. stability needed - Slower release desired Ethyl_Oleate Ethyl Oleate Choice->Ethyl_Oleate Select if: - Lower viscosity is critical - Rapid absorption is beneficial - Established regulatory precedent API_props API Properties (Solubility, Stability) API_props->Choice Form_reqs Formulation Requirements (Viscosity, Route of Admin.) Form_reqs->Choice Process_conds Processing Conditions (Temperature) Process_conds->Choice Patient_comf Patient Comfort Patient_comf->Choice

Decision-making factors for selecting between this compound and Ethyl Oleate.

Conclusion

Ethyl Oleate is a well-characterized excipient with a proven track record in parenteral formulations, offering the distinct advantage of lower viscosity.[1] this compound, while less studied in drug delivery, possesses physicochemical properties that may warrant its investigation for specific applications, such as in formulations requiring a fixative or a high-temperature stable solvent.[1] The selection between these two vehicles will ultimately depend on the specific requirements of the API and the desired performance characteristics of the final drug product. The provided experimental protocols offer a starting point for the systematic evaluation and comparison of these excipients in your research and development endeavors.

References

A Comparative Guide to the Purity Validation of Benzyl Oleate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of purity for raw materials and synthesized compounds is a critical prerequisite for reliable and reproducible results. Benzyl (B1604629) oleate (B1233923), a fatty acid ester with applications in various scientific domains, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of Benzyl oleate purity. We present detailed experimental protocols, a comparative analysis of their performance, and logical workflows to assist in selecting the most suitable method for your analytical needs.

Methodological Principles: A Tale of Two Techniques

At their core, HPLC and GC-MS offer distinct approaches to the analysis of this compound. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reverse-phase HPLC is the method of choice, where the stationary phase is non-polar and the mobile phase is polar.[1] In contrast, GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As this compound is a high-boiling point ester, GC analysis is feasible, and the mass spectrometer provides definitive identification of the analyte and any impurities.

Comparative Performance

Both HPLC and GC-MS are robust methods for the purity analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities, the required sensitivity, and the available instrumentation. A cross-validation of results between GC-MS and HPLC can provide the highest level of confidence in the analytical data.

ParameterHPLCGC-MSCommentary
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioHPLC is well-suited for large, non-volatile molecules, while GC-MS excels at separating volatile and semi-volatile compounds.
Sample Derivatization Not typically required for this compoundNot required for the ester, but may be used for related impurities (e.g., derivatization of oleic acid to its methyl ester for better peak shape)HPLC offers a more direct analysis of the native compound.
Typical Stationary Phase C18 or C8 (Reverse-Phase)Phenyl- and methyl-polysiloxane (e.g., DB-5ms)The choice of stationary phase is critical for achieving optimal separation.
Limit of Detection (LOD) Generally in the low µg/mL rangeCan reach the pg level with selected ion monitoring (SIM)GC-MS typically offers higher sensitivity.[2]
Limit of Quantification (LOQ) Generally in the mid-to-high µg/mL rangeCan be in the low ng/mL to pg/mL rangeGC-MS is more suitable for trace impurity analysis.[2]
Precision (RSD%) Typically < 2%Typically < 5%Both methods offer excellent precision when properly validated.
Accuracy (Recovery %) Typically 98-102%Typically 95-105%Both methods can achieve high accuracy.
Linearity (r²) > 0.999> 0.995Excellent linearity can be achieved with both techniques over a defined concentration range.
Impurity Identification Based on retention time and UV spectra (if chromophore is present)Definitive identification based on mass spectral fragmentation patternsMS detection provides a significant advantage for the structural elucidation of unknown impurities.

Experimental Protocols

The following are detailed, generalized protocols for the analysis of this compound by HPLC and GC-MS. These should serve as a starting point for method development and validation in your laboratory.

HPLC Method for this compound Purity

This reverse-phase HPLC method is designed for the quantitative determination of this compound and the separation from its potential impurities, primarily unreacted benzyl alcohol and oleic acid.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: 20 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Method for this compound Purity

This GC-MS method is suitable for the identification and quantification of this compound and its volatile and semi-volatile impurities.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp to 300 °C at 15 °C/min

    • Hold at 300 °C for 10 minutes

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Run Time: 22 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of hexane (B92381) or ethyl acetate (B1210297) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of this compound is determined by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST). A key fragment ion for benzyl esters is the tropylium (B1234903) ion at m/z 91, which is indicative of the benzyl group.[3]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the validation of this compound purity using HPLC and GC-MS.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

Caption: HPLC analytical workflow for this compound purity validation.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Hexane weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into GC-MS filter->inject separate Separation on DB-5ms Column inject->separate detect MS Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities via MS Library detect->identify calculate Calculate Area % Purity integrate->calculate report report identify->report calculate->report Purity & Impurity Profile Report

Caption: GC-MS analytical workflow for this compound purity validation.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound. HPLC offers a straightforward and robust method for quantitative analysis without the need for derivatization. GC-MS provides superior sensitivity and the unparalleled ability to definitively identify unknown impurities through mass spectral analysis. The choice of method will ultimately be guided by the specific analytical requirements, including the need for impurity identification, the expected levels of impurities, and the available instrumentation. For comprehensive characterization, the use of both techniques is recommended to provide orthogonal and confirmatory data, ensuring the highest confidence in the purity assessment of this compound.

References

A Comparative Guide to the Efficacy of Benzyl Oleate Versus Other Fatty Acid Esters as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and cosmetic formulations, the choice of solvent is a critical determinant of a product's efficacy, stability, and sensory characteristics. Fatty acid esters, a versatile class of compounds, are widely employed for their solvent, emollient, and penetration-enhancing properties. This guide provides a detailed comparison of Benzyl (B1604629) Oleate (B1233923) against other commonly used fatty acid esters, offering researchers, scientists, and drug development professionals a data-driven resource for making informed formulation decisions.

Overview of Solvent Properties

Benzyl Oleate is an ester formed from benzyl alcohol and oleic acid, a monounsaturated omega-9 fatty acid.[1] This structure imparts both lipophilic (from the long oleic acid chain) and aromatic (from the benzyl group) characteristics, allowing it to dissolve a range of both non-polar and polar compounds.[1] Its high molecular weight and low volatility make it suitable for applications requiring elevated temperatures.[1]

In comparison, other fatty acid esters such as Ethyl Oleate, Isopropyl Myristate, and Decyl Oleate offer a spectrum of properties. Ethyl Oleate, an ester of ethanol (B145695) and oleic acid, is a well-established excipient in parenteral drug delivery, valued for its low viscosity which facilitates injections.[2] Isopropyl Myristate and Decyl Oleate are frequently used in topical and cosmetic formulations for their emollient and skin-feel properties.[3] The choice among these esters depends on the specific requirements of the active pharmaceutical ingredient (API) and the desired performance of the final product.[2]

Comparative Physicochemical and Performance Data

The efficacy of a solvent is intrinsically linked to its physicochemical properties. These properties influence everything from the solubility of an active ingredient to the sensory experience of a topical product.

Solubility and Drug Delivery

An effective solvent must adequately solubilize the active ingredient to ensure its bioavailability. While direct comparative solubility data for this compound against a wide range of esters is limited, its dual lipophilic and aromatic nature suggests broad applicability.[1] Ethyl Oleate is a known good solvent for lipophilic substances like steroids and hormones.[2] The primary mechanism for drug delivery from these oily vehicles, particularly in intramuscular injections, is by forming a depot from which the drug slowly partitions into the surrounding biological fluids.[2]

Sensory and Topical Properties

For cosmetic and topical applications, sensory attributes are paramount. A study comparing Decyl Oleate and Isopropyl Myristate provides valuable insights into how different ester structures affect skin feel.

Table 1: Physicochemical Properties of Decyl Oleate vs. Isopropyl Myristate

Property Decyl Oleate Isopropyl Myristate
Chemical Formula C₂₈H₅₄O₂ C₁₇H₃₄O₂
Molecular Weight 422.7 g/mol 270.5 g/mol
Appearance Clear, pale yellow or colorless liquid Clear, colorless, oil-like liquid
Solubility in Water Practically insoluble Insoluble
Miscibility/Solubility Miscible with ethanol, methylene (B1212753) chloride, light petroleum Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil
Viscosity Low Low

Source:[3]

Table 2: Sensory and Spreadability Data for Decyl Oleate vs. Isopropyl Myristate

Parameter (Sensory Panel Assessment) Decyl Oleate Isopropyl Myristate
Difficulty of Spreading 3.5 2.8
Gloss 5.2 4.5
Residue 4.8 3.2
Stickiness 3.1 2.5
Slipperiness 6.5 7.2
Softness 7.1 7.5

Source:[3]

The data indicates that Isopropyl Myristate is perceived as easier to spread, less sticky, and leaves less residue compared to Decyl Oleate, making it preferable for formulations where a light, non-greasy feel is desired.[3]

Key Experimental Protocols

Objective evaluation of solvent efficacy relies on standardized experimental procedures. Below are detailed methodologies for assessing key performance indicators.

Protocol 1: Determination of API Saturation Solubility in Oily Vehicles

This protocol outlines the steps to quantify the saturation solubility of an Active Pharmaceutical Ingredient (API) in a fatty acid ester solvent like this compound or Ethyl Oleate.[2]

Objective: To determine the maximum concentration of an API that can be dissolved in a given solvent at a specific temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Fatty acid ester solvent (e.g., this compound)

  • Vials with screw caps

  • Incubator shaker or similar temperature-controlled agitation device

  • High-speed centrifuge

  • Volumetric flasks and pipettes

  • Suitable diluent solvent for analysis

  • High-Performance Liquid Chromatography (HPLC) system or other validated analytical instrument

Procedure:

  • Add an excess amount of the API to a series of vials.

  • Add a known volume or weight of the selected fatty acid ester to each vial.

  • Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved API.[2]

  • Carefully collect an aliquot of the clear supernatant (the saturated solution).

  • Accurately dilute the supernatant with a suitable solvent to a concentration within the analytical instrument's calibration range.

  • Analyze the concentration of the API in the diluted samples using a validated analytical method, such as HPLC.[2]

  • Calculate the saturation solubility of the API in the vehicle, typically expressed in mg/mL or mg/g.[2]

Protocol 2: In Vitro Drug Release Testing Using a Dialysis Method

This protocol describes a common method to assess the in vitro release kinetics of a drug from an oily vehicle formulation.[2]

Objective: To measure the rate and extent of drug release from a formulation into a release medium over time.

Materials:

  • Drug-loaded oily formulation

  • Dialysis membrane tubing or pre-made dialysis cells with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Water bath or incubator with agitation, maintained at 37°C

  • Syringes and needles for sampling

  • Validated analytical instrument (e.g., HPLC) for drug quantification

Procedure:

  • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Accurately measure a known quantity of the drug-loaded oily formulation and place it inside the dialysis bag/cell.

  • Seal the dialysis bag/cell securely to prevent leakage.

  • Immerse the sealed bag/cell in a known volume of pre-warmed release medium.[2]

  • Maintain the system at 37°C with continuous, gentle agitation.[2]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

  • Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[2]

  • Analyze the concentration of the released API in the collected samples using a validated analytical method.[2]

  • Calculate the cumulative amount and percentage of drug released over time to construct a release profile.[2]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in solvent evaluation and drug delivery, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equilib Equilibration cluster_sep Separation & Analysis cluster_result Result A Add excess API to vial B Add known volume of solvent (e.g., this compound) A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge to separate undissolved API C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze via HPLC F->G H Calculate Saturation Solubility (mg/mL) G->H

Caption: Workflow for Determining Drug Solubility.

G cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis cluster_result Result A Load drug formulation into dialysis bag B Seal dialysis bag A->B C Immerse bag in release medium at 37°C with agitation B->C D Withdraw samples at predetermined intervals C->D E Replace with fresh medium D->E F Analyze drug concentration in samples (HPLC) D->F G Construct Drug Release Profile F->G

Caption: In Vitro Drug Release Testing Workflow.

G cluster_depot Intramuscular Depot cluster_fluid Biological Environment Depot Oily Vehicle with Dissolved Drug (e.g., this compound) Fluid Interstitial Fluid Depot->Fluid Partitioning & Release Circulation Systemic Circulation Fluid->Circulation Absorption

Caption: Mechanism of Drug Delivery from an Oily Depot.

Conclusion

The selection between this compound and other fatty acid esters as a solvent is a multifactorial decision. This compound's unique combination of lipophilic and aromatic properties makes it a versatile candidate for a variety of formulations.[1] However, esters like Ethyl Oleate are well-characterized for parenteral use and offer advantages such as lower viscosity.[2] For topical applications, esters like Isopropyl Myristate may provide superior sensory characteristics.[3]

Ultimately, the optimal choice depends on the specific API, the desired delivery route, and the target product profile. The experimental protocols and comparative data provided in this guide serve as a foundational resource for empirical evaluation and formulation development.

References

A Comparative Guide to the Characterization of Benzyl Oleate Copolymers using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the characterization of benzyl (B1604629) oleate (B1233923) copolymers. It includes an objective look at their performance against alternative methods, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Introduction to Thermal Analysis of Benzyl Oleate Copolymers

This compound copolymers are gaining interest in various fields, including drug delivery and material science, due to their biocompatibility and tunable properties. A thorough characterization of their thermal behavior is crucial for predicting their performance, stability, and processing parameters. DSC and TGA are cornerstone techniques in thermal analysis, providing distinct yet complementary information about these copolymers. DSC measures heat flow associated with thermal transitions, while TGA tracks changes in mass as a function of temperature.

Comparative Analysis of Characterization Techniques

While DSC and TGA are powerful tools, a multi-faceted approach to characterization provides a more complete understanding of this compound copolymers. Techniques such as Dynamic Mechanical Analysis (DMA) and X-ray Diffraction (XRD) offer valuable insights into the mechanical properties and crystalline structure, respectively.

Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data obtained from DSC, TGA, and alternative techniques for a representative poly(this compound-co-maleic anhydride) copolymer. This data is compiled from literature values for similar oleate-based and maleic anhydride (B1165640) copolymers to provide a comparative framework.

Characterization TechniqueParameter MeasuredTypical Value/Observation for this compound CopolymersSignificance in Copolymer Characterization
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)50 - 80 °CIndicates the transition from a rigid, glassy state to a more flexible, rubbery state. Crucial for determining the material's operating temperature range.
Melting Temperature (Tm)Not always present; if crystalline domains exist, may appear at 40-60 °CIndicates the melting of crystalline regions within the copolymer. Affects processing and material strength.
Enthalpy of Fusion (ΔHf)Variable, depends on crystallinityQuantifies the amount of energy required to melt the crystalline portion of the copolymer.
Thermogravimetric Analysis (TGA) Onset of Decomposition (Tonset)~200 °CThe temperature at which significant thermal degradation begins. A key indicator of thermal stability.
Temperature of Maximum Decomposition Rate (Tmax)~250 - 350 °C (can be multi-step)The temperature at which the rate of weight loss is highest. Provides insight into the degradation mechanism.
Residual Mass at 600 °C< 5%The amount of non-volatile material remaining after thermal decomposition.
Dynamic Mechanical Analysis (DMA) Storage Modulus (E')Decreases significantly around TgMeasures the elastic response of the material and is related to its stiffness.
Loss Modulus (E'')Peak at TgMeasures the viscous response of the material and its ability to dissipate energy.
Tan Delta (δ)Peak at TgThe ratio of loss modulus to storage modulus, providing a sensitive measure of the glass transition.
X-ray Diffraction (XRD) CrystallinityTypically amorphous or semi-crystallineReveals the presence and nature of crystalline domains within the amorphous copolymer matrix.
d-spacingCan show characteristic peaks for ordered structuresProvides information on the packing of polymer chains.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable characterization. Below are comprehensive protocols for DSC and TGA analysis of this compound copolymers.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound copolymer into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a constant nitrogen flow (e.g., 50 mL/min) to maintain an inert atmosphere.

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions but below its decomposition temperature (e.g., 180 °C).

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions to analyze the thermal history-independent properties.

  • Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. Identify melting peaks (Tm) and calculate the enthalpy of fusion (ΔHf) by integrating the peak area.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Place 5-10 mg of the this compound copolymer into a ceramic or platinum TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known decomposition temperatures.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a constant nitrogen flow (e.g., 50 mL/min) to create an inert atmosphere.

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of residual mass.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of characterizing this compound copolymers, from synthesis to data analysis.

ExperimentalWorkflow cluster_synthesis Copolymer Synthesis cluster_characterization Thermal and Structural Characterization cluster_analysis Data Analysis and Interpretation synthesis Synthesis of Poly(this compound-co-maleic anhydride) dsc DSC Analysis synthesis->dsc tga TGA Analysis synthesis->tga dma DMA Analysis (Alternative) synthesis->dma xrd XRD Analysis (Alternative) synthesis->xrd dsc_data Determine Tg, Tm, ΔHf dsc->dsc_data tga_data Determine Tonset, Tmax, Residual Mass tga->tga_data dma_data Determine E', E'', tan δ dma->dma_data xrd_data Determine Crystallinity xrd->xrd_data comparison Comparative Analysis of Properties dsc_data->comparison tga_data->comparison dma_data->comparison xrd_data->comparison

Caption: Experimental workflow for this compound copolymer characterization.

DSC_TGA_Relationship cluster_dsc DSC Insights cluster_tga TGA Insights Tg Glass Transition (Tg) (Amorphous Region Behavior) Processing_Performance Processing & Performance Characteristics Tg->Processing_Performance Relates to Tm Melting (Tm) (Crystalline Region Behavior) Xc Crystallinity Tm->Xc Tm->Processing_Performance Relates to Xc->Processing_Performance Relates to Tstability Thermal Stability (Decomposition Profile) Composition Composition (Volatiles, Fillers) Tstability->Composition Tstability->Processing_Performance Relates to Composition->Processing_Performance Relates to Copolymer This compound Copolymer Copolymer->Tg Heat Flow Copolymer->Tm Copolymer->Tstability Mass Change

Caption: Relationship between DSC/TGA data and copolymer properties.

A Comparative Guide to In Vitro Drug Release from Benzyl Oleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hypothetical in vitro drug release profiles from various benzyl (B1604629) oleate-based formulations. The supporting experimental data presented is illustrative to demonstrate the influence of formulation composition on drug release kinetics. Detailed methodologies for conducting such in vitro release studies are provided to aid in the design and execution of laboratory evaluations.

Comparison of In Vitro Drug Release Profiles

The rate and extent of drug release from a benzyl oleate (B1233923) formulation can be significantly influenced by the addition of co-solvents, viscosity-modifying agents, and other excipients. The following table summarizes the hypothetical cumulative in vitro release of a model hydrophobic drug from three distinct benzyl oleate formulations. This data illustrates how modifications to a standard this compound vehicle can alter the drug release profile, which is a critical performance characteristic for long-acting injectable products.

Time (Hours)Formulation A (Standard this compound Vehicle) - Cumulative Release (%)Formulation B (Viscosity-Modified this compound Vehicle) - Cumulative Release (%)Formulation C (Permeation-Enhanced this compound Vehicle) - Cumulative Release (%)
0000
615.28.525.8
1228.916.245.1
2445.529.868.3
4868.248.785.4
7282.165.392.1
9690.578.995.6
12094.386.497.2
14496.891.298.1

Note: The data presented in this table is hypothetical and serves as an illustrative example of how formulation changes can impact in vitro drug release. Actual experimental results will vary depending on the specific active pharmaceutical ingredient (API), formulation composition, and test conditions.

Experimental Protocols

A detailed methodology for conducting in vitro release studies of a drug from an oil-based depot formulation, such as one containing this compound, is provided below. This protocol is based on established methods for similar long-acting injectable products.

Objective: To determine the in vitro release rate of an active pharmaceutical ingredient (API) from a this compound-based formulation using a dialysis membrane method.

Materials:

  • Drug-loaded this compound formulation

  • Alternative formulation for comparison (e.g., ethyl oleate, sesame oil)

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO) to retain the formulation while allowing free passage of the released drug.

  • Dialysis cells or bags

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with a surfactant such as 0.5% Sodium Dodecyl Sulfate (SDS) to ensure sink conditions)

  • Shaking water bath or dissolution apparatus (e.g., USP Apparatus 2)

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system or other validated analytical method for API quantification

Procedure:

  • Preparation of Dissolution Medium: Prepare a sufficient volume of the release medium and de-gas it before use to prevent bubble formation on the dialysis membrane.

  • Membrane Preparation: Cut the dialysis membrane to the appropriate length and pre-soak it in the release medium for at least 30 minutes to remove any preservatives and to ensure it is fully hydrated.

  • Sample Preparation: Accurately weigh or measure a specified volume of the drug-loaded this compound formulation and inject it into the pre-soaked dialysis bag. Securely seal the bag, ensuring no leakage.

  • Dissolution Test Initiation: Place the sealed dialysis bag into the dissolution vessel containing a known volume of pre-warmed release medium (e.g., 37°C). The dialysis bag should be fully submerged.

  • Test Conditions: Start the apparatus at a specified agitation rate (e.g., 50 rpm). Maintain a constant temperature of 37 ± 0.5°C throughout the experiment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, and 144 hours), withdraw a specified volume of the dissolution medium from each vessel.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and ensure sink conditions.

  • Sample Analysis: Analyze the collected samples for the concentration of the released API using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative amount and percentage of the API released at each time point, correcting for the drug removed in previous samples. Plot the cumulative percentage of drug released versus time to generate the in vitro release profile.

Visualizations

The following diagrams illustrate the logical workflow of the in vitro release study and the signaling pathway of drug release from an oily depot.

G cluster_prep Preparation cluster_test In Vitro Release Testing cluster_analysis Analysis prep_medium Prepare Release Medium start_test Place Dialysis Bag in Dissolution Vessel prep_medium->start_test prep_membrane Pre-soak Dialysis Membrane prep_sample Load Formulation into Dialysis Bag prep_membrane->prep_sample prep_sample->start_test run_test Agitate at 37°C start_test->run_test sampling Withdraw Samples at Predetermined Times run_test->sampling replace_medium Replenish with Fresh Medium sampling->replace_medium analyze_samples Quantify API Concentration (e.g., HPLC) sampling->analyze_samples replace_medium->run_test calculate_release Calculate Cumulative Release analyze_samples->calculate_release plot_data Generate Release Profile calculate_release->plot_data

Caption: Experimental workflow for in vitro drug release testing.

G cluster_depot Oily Depot (Intramuscular) cluster_interface Interface cluster_fluid Biological Fluid cluster_absorption Systemic Circulation formulation Drug in this compound partition Partitioning formulation->partition interstitial_fluid Interstitial Fluid partition->interstitial_fluid absorption Absorption interstitial_fluid->absorption

Caption: Drug release mechanism from an oily depot formulation.

Benchmarking Benzyl Oleate: A Comparative Guide to Pour Point Depressants for Waxy Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient transportation of waxy crude oil through pipelines is a significant challenge in the petroleum industry, particularly in cold environments. The precipitation of paraffin (B1166041) wax at low temperatures can lead to increased viscosity, gelation, and potential pipeline blockage. Pour point depressants (PPDs) are chemical additives designed to mitigate these issues by modifying wax crystallization and improving the low-temperature flow properties of crude oil. This guide provides a comparative performance benchmark of Benzyl Oleate-based PPDs against other common alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Pour Point Depressants

The selection of an effective PPD is critical for ensuring the flowability of waxy crude oil. This section compares the performance of a this compound-based PPD with two widely used alternatives: Ethylene-Vinyl Acetate (EVA) and Polymethacrylates (PMA). The data presented is collated from various studies, and it is important to note that performance can vary depending on the specific crude oil composition and experimental conditions.

Pour Point Depressant TypeChemical Name/DescriptionConcentrationPour Point Depression (°C)Viscosity ReductionKey Findings & Citations
This compound-based Poly(this compound-co-maleic anhydride) aminated with di-stearyl amine (PBOCODSA)2000 ppm21Significant reduction in plastic viscosity and yield stress at lower temperatures.[1]At 15°C, plastic viscosity was reduced to 31.1 mPa.s.[1]
Ethylene-Vinyl Acetate (EVA) Modified Ethylene-Vinyl Acetate (EVA-LA-3)Not specifiedNot specifiedHighA modified EVA showed significant synergistic viscosity reduction.[2]
Standard Ethylene-Vinyl Acetate (EVA)Not specified26Not specifiedEVA is a commonly used and effective PPD.
Modified Ethylene-Vinyl Acetate (EVA-18)100 ppm4 (14 with asphaltenes)Not specifiedThe presence of asphaltenes can significantly enhance the performance of some EVA-based PPDs.[3]
Polymethacrylates (PMA) Polymethacrylate (General)0.2 - 1%Can lower pour point to below -20°CNot specifiedEffective at a range of concentrations.[4]
Poly(methyl methacrylate)-Graphene Oxide (PMMA-GO) Nanocomposite750 ppm12Not specifiedNanocomposite materials show promise as effective PPDs.[5]

Experimental Protocols

To ensure accurate and reproducible evaluation of PPD performance, standardized experimental protocols are essential. The following methodologies are based on industry standards and common research practices.

Pour Point Measurement (ASTM D97)

The pour point is the lowest temperature at which a petroleum product will continue to flow when cooled under specified conditions.

Apparatus:

  • Pour point apparatus (test jar, thermometer, cork, jacket, cooling bath)

Procedure:

  • Sample Preparation: The crude oil sample is heated to a specified temperature to dissolve any existing wax crystals.

  • PPD Addition: The required concentration of the PPD is added to the heated crude oil sample and thoroughly mixed to ensure homogeneity.

  • Cooling: The treated sample is placed in the test jar and cooled in a controlled manner using a cooling bath.

  • Observation: At every 3°C interval, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil.

  • Pour Point Determination: The pour point is recorded as the temperature at which the oil ceases to flow when the test jar is held horizontally for 5 seconds. The reported pour point is 3°C above this temperature.

Rheological Property Measurement

Rheological measurements provide insights into the flow behavior of the crude oil, including viscosity and yield stress, at different temperatures and shear rates.

Apparatus:

  • Rotational viscometer or rheometer (e.g., Brookfield viscometer) with a temperature control unit.

Procedure:

  • Sample Preparation: A sample of the crude oil, with and without the PPD, is prepared as described for the pour point test.

  • Temperature Control: The sample is placed in the viscometer, and the temperature is controlled and varied according to the desired experimental range (e.g., from above the wax appearance temperature down to below the pour point).

  • Measurement: The viscosity and shear stress of the sample are measured at various shear rates and temperatures.

  • Data Analysis: The data is plotted to generate rheograms (shear stress vs. shear rate) and viscosity curves (viscosity vs. temperature or shear rate). From these plots, key parameters such as apparent viscosity, plastic viscosity, and yield stress can be determined.[1]

Visualizing the Mechanism and Workflow

To better understand the function and evaluation of pour point depressants, the following diagrams illustrate the general mechanism of action and the experimental workflow.

PPD_Mechanism cluster_untreated Untreated Waxy Crude (Cooling) cluster_treated Treated with this compound PPD (Cooling) Wax_Molecules Wax Molecules Crystal_Nucleation Crystal Nucleation Wax_Molecules->Crystal_Nucleation Large_Wax_Crystals Large, Interlocking Wax Crystals Crystal_Nucleation->Large_Wax_Crystals Adsorption Adsorption onto Wax Crystal Surface Co_crystallization Co-crystallization with Wax Molecules Gel_Network Formation of 3D Gel Network Large_Wax_Crystals->Gel_Network High_Pour_Point High Pour Point & Poor Flowability Gel_Network->High_Pour_Point PPD This compound PPD PPD->Adsorption PPD->Co_crystallization Modified_Crystals Smaller, Modified Wax Crystals Adsorption->Modified_Crystals Co_crystallization->Modified_Crystals Dispersed_Crystals Dispersed Wax Crystals Modified_Crystals->Dispersed_Crystals Low_Pour_Point Low Pour Point & Improved Flowability Dispersed_Crystals->Low_Pour_Point

Caption: Mechanism of action of a this compound-based pour point depressant.

Experimental_Workflow start Start sample_prep Crude Oil Sample Preparation & Heating start->sample_prep ppd_addition Addition of this compound PPD at Various Concentrations sample_prep->ppd_addition control Control Sample (No PPD) sample_prep->control pour_point_test Pour Point Measurement (ASTM D97) ppd_addition->pour_point_test rheology_test Rheological Measurements (Viscosity, Yield Stress) ppd_addition->rheology_test control->pour_point_test control->rheology_test data_analysis Data Analysis and Comparison pour_point_test->data_analysis rheology_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the performance of pour point depressants.

References

A Comparative Guide to the Synthesis of Benzyl Oleate: Acid-Catalyzed vs. Enzyme-Catalyzed Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of esters such as benzyl (B1604629) oleate (B1233923) is a critical process. This guide provides an objective comparison of two primary synthetic routes: traditional acid-catalyzed esterification and modern enzyme-catalyzed methods. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to equip researchers with the necessary information to select the most suitable approach for their specific needs.

The choice between a conventional chemical pathway and a biocatalytic one hinges on a variety of factors, including desired yield, purity, reaction conditions, and overall environmental impact. While acid catalysis represents a long-established and often faster method, enzymatic synthesis is increasingly favored for its high specificity, milder operating conditions, and alignment with the principles of green chemistry.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for both acid-catalyzed and enzyme-catalyzed synthesis of benzyl oleate, based on data from analogous oleate ester syntheses.

ParameterAcid-Catalyzed Synthesis (Sulfuric Acid)Enzyme-Catalyzed Synthesis (Immobilized Lipase)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Immobilized Lipase (B570770) (e.g., Novozym 435)
Typical Yield ~90%[1]>90%[2]
Reaction Temperature High (e.g., 150°C)[1]Mild (e.g., 40-60°C)[2]
Reaction Time 3 hours[1]1-24 hours[2]
Catalyst Reusability Not readily reusableHigh reusability
Byproducts Water, potential for sulfonation byproductsWater
Environmental Impact Use of a corrosive acid, high energy consumptionMilder conditions, biodegradable catalyst
Selectivity Lower, risk of side reactionsHigh regio- and chemo-selectivity

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is adapted from the sulfuric acid-catalyzed esterification of oleic acid.[1]

Materials:

  • Oleic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine oleic acid (1 molar equivalent) and benzyl alcohol (1.2 molar equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of oleic acid).[3]

  • If using a Dean-Stark apparatus for water removal, add a suitable solvent like toluene.

  • Heat the reaction mixture to the desired temperature (e.g., 150°C) and reflux for approximately 3 hours.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a solvent was used, remove it using a rotary evaporator.

  • Transfer the crude product to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The final product, this compound, can be further purified by vacuum distillation.

Enzyme-Catalyzed Synthesis of this compound

This protocol is based on the lipase-catalyzed synthesis of oleyl oleate.[2]

Materials:

  • Oleic acid

  • Benzyl alcohol

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • Solvent (optional, e.g., n-hexane)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Incubator shaker or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine oleic acid (1 molar equivalent) and benzyl alcohol (1 molar equivalent). The reaction can be run solvent-free or in a non-polar solvent like n-hexane.[5]

  • Add the immobilized lipase (e.g., 10% by weight of the substrates).[6][7]

  • To drive the equilibrium towards ester formation, activated molecular sieves can be added to adsorb the water produced during the reaction.[4]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with constant agitation (e.g., 200 rpm) for the specified reaction time (e.g., 1-24 hours).[2] The reaction can be monitored by measuring the decrease in oleic acid concentration via titration.

  • Once the reaction has reached completion, the immobilized enzyme can be easily recovered by filtration for reuse.[8]

  • The crude this compound is obtained after filtration. If a solvent was used, it can be removed by a rotary evaporator.

  • Further purification can be achieved by washing the product with an alkaline solution to remove any unreacted oleic acid, followed by washing with water.[9]

Catalytic Mechanisms and Experimental Workflows

To visualize the fundamental differences in the catalytic pathways and the overall experimental processes, the following diagrams are provided.

Acid_Catalyzed_Esterification Reactants Oleic Acid + Benzyl Alcohol Protonation Protonation of Carbonyl Oxygen (H₂SO₄) Reactants->Protonation Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol Carbocation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound + H₂O Deprotonation->Product

Caption: Acid-catalyzed esterification mechanism.

Enzyme_Catalyzed_Esterification cluster_ping Ping Phase cluster_pong Pong Phase E_OA Lipase (E) + Oleic Acid (A) EA_Complex Enzyme-Acid Complex (EA) E_OA->EA_Complex Binding F_H2O Acyl-Enzyme Intermediate (F) + H₂O (P) EA_Complex->F_H2O Acylation F_BA Acyl-Enzyme (F) + Benzyl Alcohol (B) FB_Complex Intermediate Complex (FB) F_BA->FB_Complex Binding E_Product Lipase (E) + this compound (Q) FB_Complex->E_Product Deacylation Experimental_Workflows cluster_acid Acid-Catalyzed Workflow cluster_enzyme Enzyme-Catalyzed Workflow A_Start Mix Reactants & Catalyst A_Reaction High-Temperature Reflux A_Start->A_Reaction A_Workup Neutralization & Washing A_Reaction->A_Workup A_Purification Vacuum Distillation A_Workup->A_Purification A_Product Purified this compound A_Purification->A_Product E_Start Mix Reactants & Enzyme E_Reaction Mild Temperature Incubation E_Start->E_Reaction E_Filtration Catalyst Recovery (Filtration) E_Reaction->E_Filtration E_Purification Product Washing E_Filtration->E_Purification E_Product Purified this compound E_Purification->E_Product

References

Assessing the Biocompatibility of Benzyl Oleate for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients is a critical step in the formulation of parenteral drug products, directly impacting the stability, efficacy, and safety of the final preparation. Benzyl (B1604629) oleate (B1233923), an ester of benzyl alcohol and oleic acid, is utilized as a solvent and co-solvent in various pharmaceutical formulations. Its lipophilic nature makes it a suitable vehicle for poorly water-soluble active pharmaceutical ingredients (APIs). However, a thorough assessment of its biocompatibility is paramount to ensure its safe use. This guide provides a comparative analysis of the biocompatibility of Benzyl oleate against common alternative excipients: Ethyl oleate, Isopropyl myristate, and Miglyol 812, supported by available experimental data and standardized protocols.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for this compound and its alternatives. It is critical to note that direct biocompatibility data for this compound is limited. Therefore, data for its constituent components, benzyl alcohol and oleic acid, are provided for inferential assessment. This lack of direct data highlights a significant gap in the publicly available safety profile of this compound for pharmaceutical applications.

Table 1: Comparative Cytotoxicity Data

ExcipientCell LineAssayEndpointResultCitation
This compound ---No data available
Benzyl Alcohol (component)Human Retinal Pigment Epithelial (ARPE-19)Trypan Blue ExclusionCytotoxicityToxic at 9 mg/mL within 5 minutes[1]
Human Retinal Pigment Epithelial (ARPE-19)Flow CytometryApoptosis/Necrosis9 mg/mL led to 10.3% necrotic cells after 2 hours[2]
Oleic Acid (component)Human A549 (lung carcinoma)MTTIC5020 nM[3][4]
Human PC-3 (prostate cancer)MTTIC5015 nM[3][4]
Human Aortic Endothelial Cells (HAEC)WST-1CytotoxicityInduced cytotoxicity at concentrations >50 µM[4][5]
Ethyl Oleate ---No data available
Isopropyl Myristate ---Generally considered non-toxic[6]
Miglyol 812 ---No data available

Table 2: Comparative Hemocompatibility Data

ExcipientTest SystemEndpointResultCitation
This compound --No data available
Benzyl Alcohol (component)Human ErythrocytesHemolysisHemolytic potential confirmed[7][8][9]
Oleic Acid (component)Human ErythrocytesHemolysisHemolytic at high concentrations[10][11][12]
Ethyl Oleate Human ErythrocytesSpontaneous HemolysisIncreased rate of hemolysis[13]
Isopropyl Myristate --No data available
Miglyol 812 --No data available

Table 3: Comparative In Vivo Toxicity Data (LD50)

ExcipientRouteSpeciesLD50Citation
This compound --No data available
Benzyl Alcohol (component)IntraperitonealMouse (adult & neonatal)1000 mg/kg (4 hours)[14]
IntraperitonealMouse (adult)650 mg/kg (7 days)[14]
Ethyl Oleate OralRat> 5,000 mg/kg[15][16][17]
DermalRabbit> 5,000 mg/kg[15][17]
Isopropyl Myristate OralRat> 2,000 mg/kg[18][19][20]
DermalRabbit5 g/kg[21]
Miglyol 812 OralRat> 5 g/kg[22]
IntraperitonealMouse> 2 g/kg[23]

Experimental Protocols

Standardized protocols are essential for the reproducible and reliable assessment of biocompatibility. The following sections detail the methodologies for key in vitro and in vivo experiments.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[24] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test excipient (e.g., this compound) and control substances for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance is typically measured at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the excipient that causes 50% inhibition of cell viability) can be determined from the dose-response curve.

Hemocompatibility Assay: Hemolysis Test (ASTM F756)

The hemolysis test evaluates the potential of a material to cause erythrocyte (red blood cell) lysis.[14][15][16][18]

Principle: This assay quantifies the amount of hemoglobin released from erythrocytes upon contact with a test material or its extract. The amount of released hemoglobin is measured spectrophotometrically.

Methodology:

  • Sample Preparation: Prepare extracts of the test material according to ISO 10993-12 standards. For direct contact testing, the material itself is used.

  • Blood Collection: Obtain fresh human blood anticoagulated with a suitable agent (e.g., citrate).

  • Incubation: Mix the test material or its extract with a diluted blood suspension. Positive (e.g., Triton X-100) and negative (e.g., saline) controls are run in parallel. Incubate the mixtures at 37°C for a specified time (typically 3 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for the test sample relative to the positive control (representing 100% hemolysis).

In Vivo Irritation Study: Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test assesses the potential of a substance to cause irritation or corrosion to the eye.[17][21][22][27]

Principle: A single dose of the test substance is applied to the eye of an experimental animal (typically a rabbit), and the resulting ocular lesions are scored over a defined period.

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Dosing: Instill a defined amount of the test substance into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score the reactions of the cornea, iris, and conjunctiva according to a standardized scoring system.

  • Data Analysis: The mean scores for each observation point are calculated to determine the overall irritation potential of the substance. The reversibility of the observed lesions is also assessed.

Visualizing Biocompatibility Assessment

To better understand the workflow and relationships in biocompatibility testing, the following diagrams are provided.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Acute Systemic Toxicity (LD50) Acute Systemic Toxicity (LD50) Cytotoxicity Assay (MTT)->Acute Systemic Toxicity (LD50) Proceed if low cytotoxicity Hemocompatibility Assay (Hemolysis) Hemocompatibility Assay (Hemolysis) Irritation/Sensitization Irritation/Sensitization Hemocompatibility Assay (Hemolysis)->Irritation/Sensitization Proceed if hemocompatible Biocompatibility Profile Biocompatibility Profile Acute Systemic Toxicity (LD50)->Biocompatibility Profile Determine Safety Margin Irritation/Sensitization->Biocompatibility Profile Assess Local Tolerance Test Article (Excipient) Test Article (Excipient) Test Article (Excipient)->Cytotoxicity Assay (MTT) Initial Screening Test Article (Excipient)->Hemocompatibility Assay (Hemolysis) Blood Contact Assessment Biocompatibility_Comparison This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Inferred from components Hemocompatibility Hemocompatibility This compound->Hemocompatibility Inferred from components In Vivo Toxicity In Vivo Toxicity This compound->In Vivo Toxicity Data Gap Ethyl Oleate Ethyl Oleate Ethyl Oleate->Cytotoxicity Low Ethyl Oleate->Hemocompatibility Potential for Hemolysis Ethyl Oleate->In Vivo Toxicity Low (High LD50) Isopropyl Myristate Isopropyl Myristate Isopropyl Myristate->Cytotoxicity Low Isopropyl Myristate->Hemocompatibility Data Gap Isopropyl Myristate->In Vivo Toxicity Low (High LD50) Miglyol 812 Miglyol 812 Miglyol 812->Cytotoxicity Low Miglyol 812->Hemocompatibility Data Gap Miglyol 812->In Vivo Toxicity Low (High LD50) Cytotoxicity_Pathway Excipient Excipient Cell Membrane Disruption Cell Membrane Disruption Excipient->Cell Membrane Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction Excipient->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Cell Membrane Disruption->Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Increased ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

A Comparative Guide to Analytical Techniques for Benzyl Oleate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Benzyl (B1604629) Oleate (B1233923), an ester with applications in pharmaceuticals, cosmetics, and as a flavoring agent, is critical for quality control, formulation development, and stability studies. This guide provides an objective comparison of three common analytical techniques for Benzyl Oleate quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is paramount for ensuring the accuracy, precision, and reliability of results.[1][2][3] This document outlines the experimental protocols and presents a summary of performance data to aid in the selection of the most suitable technique for your specific analytical needs.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters of HPLC-UV, GC-FID/MS, and qNMR for the analysis of esters similar to this compound.

ParameterHPLC-UV (for Arachidyl Oleate)[4]GC-FID (for Oleic Acid)[5][6][7]GC-MS (for Short-Chain Fatty Acid Benzyl Esters)[8]qNMR (for Benzyl Esters)[9][10][11]
Linearity (r²) > 0.999> 0.990.9947 - 0.9998> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95 - 105%80.87 - 119.03%Not directly measured, relies on certified reference material purity
Precision (%RSD) < 2.0%< 5%0.56 - 13.07%< 2.0%
Limit of Detection (LOD) 5 µg/mLDependent on derivatization and injection volume0.1 - 5 pgDependent on sample concentration and number of scans
Limit of Quantitation (LOQ) 15 µg/mLDependent on derivatization and injection volumeNot specifiedDependent on sample concentration and number of scans
Specificity Good; can be affected by co-eluting impurities.[4]Good with appropriate column selection.Excellent; based on mass spectral fragmentation patterns.Excellent; based on unique proton signals.[9][10]
Sample Preparation Simple dissolutionOften requires derivatization (transesterification) to increase volatility.[12]Derivatization may be required.[8]Simple dissolution in a deuterated solvent.
Analysis Time ~15 minutes per sample[4]20 - 40 minutes per sample[5][6][7]Dependent on the chromatographic method.~5-10 minutes per sample
Key Advantages Robust, widely available, good for routine QC.High resolution for complex mixtures, high sensitivity with FID.High specificity and structural elucidation capabilities.Non-destructive, requires no specific reference standard for the analyte, provides structural information.[9]
Key Disadvantages Lower sensitivity for compounds without a strong chromophore.Sample derivatization can be time-consuming and introduce errors.Higher instrument cost and complexity.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar ester compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from a validated protocol for the quantification of Arachidyl Oleate.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm (as this compound lacks a strong chromophore)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)

This protocol is a general guideline for the analysis of fatty acid esters by GC.[12] For this compound, which is a larger molecule, a high-temperature GC method would be necessary. Derivatization to a more volatile compound is generally not necessary for benzyl esters, but direct injection of a diluted sample in a suitable solvent is the common practice.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Hexane (B92381) or other suitable organic solvent (GC grade)

  • This compound reference standard

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 320°C at 20°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless (1 µL injection volume)

  • Detector Temperature (FID): 320°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • MS Scan Range: 50-500 amu

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane. Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample containing this compound in hexane to a known concentration.

  • Analysis: Inject the standards and samples into the GC-FID/MS system.

  • Quantification: For GC-FID, create a calibration curve based on the peak area of the standards. For GC-MS, quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[9] Quantification is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the 1H NMR spectrum using appropriate acquisition parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Process the NMR spectrum (phasing, baseline correction).

  • Quantification: Integrate a well-resolved proton signal of this compound and a signal from the internal standard. The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification weigh Weigh Sample & Reference Standard dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC-UV Analysis dissolve->hplc HPLC gc GC-FID/MS Analysis dissolve->gc GC nmr qNMR Analysis dissolve->nmr qNMR chrom_integration Chromatogram Peak Integration hplc->chrom_integration gc->chrom_integration nmr_integration NMR Signal Integration nmr->nmr_integration calibration Calibration Curve Construction chrom_integration->calibration calculation Concentration Calculation nmr_integration->calculation calibration->calculation result result calculation->result Final Result

Fig 1. General experimental workflow for this compound quantification.

logical_relationship cluster_technique Analytical Technique cluster_principle Separation/Quantification Principle cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages HPLC HPLC-UV Chrom Chromatographic Separation HPLC->Chrom Robust Robustness & Wide Availability HPLC->Robust LowSens Lower Sensitivity (No Chromophore) HPLC->LowSens GC GC-FID/MS GC->Chrom HighSens High Sensitivity GC->HighSens HighSpec High Specificity & Structural Info GC->HighSpec Deriv Derivatization Often Required GC->Deriv Cost Higher Instrument Cost GC->Cost qNMR qNMR Spec Spectroscopic Quantification qNMR->Spec qNMR->HighSpec Primary Primary Method & No Reference Needed qNMR->Primary qNMR->Cost

Fig 2. Logical relationships of analytical techniques for this compound.

References

Safety Operating Guide

Proper Disposal of Benzyl Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of benzyl (B1604629) oleate (B1233923), a fatty acid ester commonly used in various laboratory applications.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for benzyl oleate. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn to prevent skin and eye contact.[1] In case of accidental contact, immediately wash the affected skin area with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[2]

This compound: Key Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C25H40O2[3][4]
Molecular Weight 372.58 g/mol [3]
Boiling Point 464.9 °C at 760 mmHg[2][4]
Flash Point 106.4 °C[2][4]
Density 0.931 g/cm³[2][4]
XLogP3 9.1[4]

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on the quantity of waste. It is imperative to avoid discharging this compound into drains or the environment, as it is considered very toxic to aquatic life with long-lasting effects.

Small Quantities (<50 mL)

For minor spills or residual amounts of this compound, the following steps should be taken:

  • Absorb: Use an inert absorbent material such as vermiculite, perlite, or cat litter to absorb the spill.[5] For very small amounts, absorption onto a paper towel is also an option.[5]

  • Evaporate: Place the absorbent material or paper towel in a designated chemical fume hood to allow the this compound to evaporate.[5]

  • Package: Once completely evaporated, the absorbent material can be placed in a sealed, labeled container for solid waste disposal.[5]

Large Quantities (>50 mL)

For larger volumes of this compound waste, a different procedure is required:

  • Contain: If a spill occurs, contain the liquid to prevent it from spreading.

  • Absorb: Use an inert absorbent material like vermiculite, perlite, or cat litter to soak up the this compound.[5]

  • Collect and Store: Carefully scoop the mixture into a clearly labeled, sealed, and chemically compatible waste container.[1][5] Do not mix with other waste streams.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.[5][6]

Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the container can be disposed of as regular trash, ensuring all chemical labels are removed or defaced.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BenzylOleateDisposal start This compound Waste decision Quantity > 50 mL? start->decision absorb_small Absorb on paper towel or inert material decision->absorb_small No absorb_large Absorb with inert material (vermiculite) decision->absorb_large Yes evaporate Evaporate in fume hood absorb_small->evaporate dispose_solid Dispose as solid waste evaporate->dispose_solid collect Collect in sealed, labeled container absorb_large->collect professional_disposal Arrange for professional waste disposal collect->professional_disposal

Figure 1. Decision workflow for this compound disposal.

Environmental Fate and Considerations

While specific data on the environmental degradation of this compound is limited, its structure as an ester suggests it is susceptible to hydrolysis, breaking down into benzyl alcohol and oleic acid.[7] This process can be influenced by environmental factors such as pH and temperature.[7] Biodegradation is also a likely pathway for the breakdown of this compound in the environment. However, due to its aquatic toxicity, direct release into the environment must be strictly avoided.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and minimizing ecological impact.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Benzyl oleate (B1233923), including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your research.

Understanding the Risks: Benzyl Oleate Safety Profile

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are critical when working with this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesButyl rubber gloves are highly recommended for handling esters like this compound due to their excellent resistance.[2][3][4][5][6] Nitrile gloves can be a suitable alternative for incidental contact, but always consult the manufacturer's chemical resistance data.[3][5] Inspect gloves for any signs of degradation or punctures before and during use.[7]
Eye and Face Protection Safety Goggles/Face ShieldWear tightly fitting safety goggles with side shields.[2] A face shield should be used when there is a risk of splashing.
Body Protection Laboratory Coat/Chemical Resistant ApronA standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume Hood/RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if there is a potential for generating significant aerosols or mists, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of exposure and contamination.

1. Preparation:

  • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
  • Gather all necessary materials, including this compound, other reagents, and equipment.
  • Don the appropriate PPE as outlined in the table above.

2. Handling and Use:

  • Conduct all transfers and manipulations of this compound within the fume hood.
  • Use glassware and equipment that are clean, dry, and compatible with this compound.
  • Avoid the formation of aerosols and mists.[1]
  • In case of accidental skin contact, immediately wash the affected area with soap and water.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.
  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Clean: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

Waste Collection:

  • Collect all waste containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed, and compatible waste container.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

Disposal Method:

  • This compound waste should be disposed of as hazardous chemical waste.[1]

  • Arrange for collection by a licensed chemical waste disposal company.

  • Do not pour this compound down the drain or dispose of it in regular trash.[1]

Visual Workflow for Handling this compound

BenzylOleateWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Prep Gather Materials & Don PPE Use Use this compound Prep->Use Proceed to experiment Store Store Unused Material Use->Store After use CollectWaste Collect Waste Use->CollectWaste Generate waste Spill Spill Occurs Use->Spill Accident Exposure Exposure Occurs Use->Exposure Accident Dispose Dispose via Licensed Vendor CollectWaste->Dispose SpillResponse Spill Response Protocol Spill->SpillResponse ExposureResponse First Aid & Medical Attention Exposure->ExposureResponse

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Response Logic

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure Start Incident Occurs EvacuateSpill Evacuate Area Start->EvacuateSpill Spill RemoveFromSource Remove from Exposure Source Start->RemoveFromSource Exposure ContainSpill Contain Spill EvacuateSpill->ContainSpill CleanSpill Clean & Decontaminate ContainSpill->CleanSpill FirstAid Administer First Aid RemoveFromSource->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Decision-making flow for responding to a this compound incident.

References

×

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.